Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Description
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Properties
IUPAC Name |
benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHVXPBNJZJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate (CAS 1383973-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical agents. The bicyclo[3.2.1]octane scaffold is a rigid and structurally significant motif in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutics. This document details the chemical properties, a proposed synthetic pathway based on established methodologies, and the potential applications of this compound, particularly in the context of central nervous system (CNS) disorders. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a prominent structural feature in a multitude of biologically active natural products and synthetic molecules.[1][2] Its rigid, conformationally constrained nature provides a well-defined orientation of substituents in three-dimensional space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This scaffold has been successfully incorporated into compounds targeting a range of therapeutic areas, including CNS disorders.[3] this compound serves as a crucial building block, providing a strategically functionalized bicyclic core for further elaboration into complex drug candidates. The presence of a primary amine and a carbamate-protected amine at the bridgehead positions offers orthogonal handles for chemical modification, making it a versatile intermediate in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1383973-53-2 | |
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| Topological Polar Surface Area | 64.4 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 |
Proposed Synthesis Pathway
While a specific, detailed synthesis of this compound has not been extensively published in peer-reviewed literature, a plausible and scientifically sound synthetic route can be constructed based on the disclosures in patent literature and established organic chemistry principles.[3] The proposed pathway commences with a commercially available starting material and proceeds through key transformations including the Curtius rearrangement and selective protection of a primary amine.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocols
The following protocols are based on well-established procedures for similar transformations and are provided as a guide for the synthesis of this compound.
This multi-step procedure focuses on the conversion of the dicarboxylic acid to the corresponding diamine via a double Curtius rearrangement.
Materials:
-
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene, Acetone, Water
-
Benzyl alcohol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend bicyclo[3.2.1]octane-1,5-dicarboxylic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Acyl Azide Formation: Dissolve the crude diacyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the diacyl chloride solution with vigorous stirring. Continue stirring at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Carefully add the acyl azide solution to a preheated flask containing anhydrous toluene at 80-90 °C. The rearrangement is accompanied by the evolution of nitrogen gas.[4][5] Maintain the temperature until gas evolution ceases.
-
Carbamate Formation: Add benzyl alcohol to the toluene solution containing the diisocyanate and reflux for 2-4 hours to form the bis-Cbz protected diamine.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. The crude bis-Cbz protected diamine can be deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.[6][7] Alternatively, acidic hydrolysis with a strong acid like HBr in acetic acid can be employed.[8]
-
Work-up and Isolation: After deprotection, neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and extract the diamine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[3.2.1]octane-1,5-diamine.
Diagram: The Curtius Rearrangement Mechanism
Caption: The concerted mechanism of the Curtius rearrangement.
This protocol describes the selective protection of one of the primary amino groups of the diamine.
Materials:
-
Bicyclo[3.2.1]octane-1,5-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or a similar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve bicyclo[3.2.1]octane-1,5-diamine (1 equivalent) in dichloromethane. Add a slight excess of a base such as sodium bicarbonate (e.g., 1.1 equivalents).
-
Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (approximately 0.95-1.0 equivalents to favor mono-protection) in dichloromethane dropwise with vigorous stirring.[6][8][9]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of mono- and di-protected diamine, can be purified by column chromatography on silica gel to isolate the desired mono-Cbz protected product, this compound.
Characterization
Thorough characterization of this compound is crucial to confirm its identity and purity. The following are the expected analytical data based on its structure and data from related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and complex multiplets for the protons of the bicyclo[3.2.1]octane core. The protons of the NH₂ and NH groups will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the carbamate (around 155-157 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic carbon (around 67 ppm), and the distinct carbons of the bicyclic scaffold.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 274.36 g/mol .
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of compounds targeting the central nervous system. Patent literature indicates its use in the preparation of allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[3]
mGluR5 Modulators for CNS Disorders
mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of CNS disorders, including:
Allosteric modulators offer a more subtle approach to receptor modulation compared to orthosteric ligands, potentially leading to improved therapeutic windows and reduced side effects.[10] The rigid bicyclo[3.2.1]octane scaffold provided by this compound allows for the precise positioning of pharmacophoric elements to interact with the allosteric binding site of mGluR5.
Diagram: Role as a Scaffold in Drug Design
Caption: Versatility of the title compound as a synthetic intermediate.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its rigid bicyclic core and orthogonal protecting groups make it an ideal starting point for the synthesis of complex molecules, particularly those targeting CNS disorders like mGluR5 modulators. This technical guide has provided a comprehensive overview of its properties, a plausible and well-referenced synthetic pathway, and its potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.
References
- Bicyclo[3.2.1]octyl amide derivatives and uses of same. WO2012088365A1.
- Curtius rearrangement. In Wikipedia.
- The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. 2018.
- mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. PubMed.
- Selective Cleavage of Cbz-Protected Amines.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
- Curtius Rearrangement. Chemistry Steps.
- Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Publishing.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- O-Benzylnicotinamide analogs as positive allosteric modulators of mGluR5.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
- Computational Drug Design Applied to the Study of Metabotropic Glutam
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
- Bicyclo [3.2.1] octyl amide derivatives and usage thereof.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
Sources
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a key intermediate in the synthesis of novel therapeutics. The bicyclo[3.2.1]octane scaffold imparts conformational rigidity, a desirable trait in modern drug design for enhancing selectivity and potency. This document details the molecular structure, a proposed synthetic pathway derived from patent literature, and predicted physicochemical and spectroscopic properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Importance of Rigid Scaffolds
In the landscape of medicinal chemistry, the use of conformationally restricted scaffolds is a well-established strategy to optimize ligand-protein interactions.[1] Rigid bicyclic structures, such as the bicyclo[3.2.1]octane core, pre-organize appended functional groups in a defined three-dimensional space, thereby reducing the entropic penalty upon binding to a biological target.[2] This often translates to enhanced binding affinity and selectivity. This compound emerges as a valuable synthetic intermediate, featuring the rigid bicyclo[3.2.1]octane framework functionalized with two distinct amine-derived moieties. One is a primary amine, available for further derivatization, while the other is protected as a benzyl carbamate (Cbz), allowing for orthogonal deprotection strategies. This guide will elucidate the key characteristics of this molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a bridged bicyclic alkane core. The bicyclo[3.2.1]octane system consists of a six-membered ring in a chair-like conformation bridged by a one-carbon chain. The amino and benzyl carbamate functionalities are situated at the bridgehead positions (1 and 5), providing a defined spatial relationship between these two groups.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
} Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1383973-53-2 | Chemical Supplier Databases |
| Molecular Formula | C₁₆H₂₂N₂O₂ | Chemical Supplier Databases |
| Molecular Weight | 274.36 g/mol | Calculated |
| Topological Polar Surface Area | 64.4 Ų | Calculated |
| Predicted Melting Point | 130-150 °C | Estimation based on structure |
| Predicted Solubility | Soluble in methanol, dichloromethane; sparingly soluble in water. | Based on general carbamate properties[3] |
Note: Predicted values are based on computational models and comparison with structurally similar compounds. Experimental verification is recommended.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis commences with the construction of the bicyclo[3.2.1]octane core, followed by functional group manipulations to install the diamine precursor, and finally, selective protection of one amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
This initial step involves the formation of the bicyclic core from a substituted cyclohexane precursor. The patent suggests a multi-step process starting from dimethyl cyclohexane-1,3-dicarboxylate.[4]
Step 2: Formation of Bicyclo[3.2.1]octane-1,5-dicarbonyl dichloride
-
To a stirred suspension of bicyclo[3.2.1]octane-1,5-dicarboxylic acid (1.0 eq) in dichloromethane (10 vol) at 0 °C, add oxalyl chloride (2.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude dicarbonyl dichloride, which is used in the next step without further purification.
Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to acid chlorides under mild conditions. DMF acts as a catalyst by forming the Vilsmeier reagent in situ.
Step 3: Curtius Rearrangement to Bicyclo[3.2.1]octane-1,5-dicarbamate
-
Dissolve the crude dicarbonyl dichloride (1.0 eq) in anhydrous acetone (10 vol) and cool to 0 °C.
-
Add a solution of sodium azide (2.5 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully heat the reaction mixture to reflux for 2-3 hours to facilitate the Curtius rearrangement to the diisocyanate.
-
Cool the mixture and add benzyl alcohol (2.5 eq). Continue to reflux for another 4-6 hours to form the bis-benzyl carbamate.
-
After cooling, partition the mixture between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Causality: The Curtius rearrangement provides a classic method for converting carboxylic acids (via their acyl azide derivatives) to amines with the loss of one carbon atom. Trapping the intermediate isocyanate with an alcohol yields a carbamate.[5]
Step 4: Hydrolysis to Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride
-
Suspend the bis-benzyl carbamate (1.0 eq) in a mixture of concentrated hydrochloric acid (10 vol) and ethanol (5 vol).
-
Heat the mixture to reflux for 12-18 hours to effect deprotection of the Cbz groups and hydrolysis of the carbamates.
-
Cool the reaction mixture to room temperature, and the diamine dihydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality: Acid-catalyzed hydrolysis is a standard method for the cleavage of carbamates to their corresponding amines.
Step 5: Selective N-Cbz Protection
-
Suspend bicyclo[3.2.1]octane-1,5-diamine dihydrochloride (1.0 eq) in a mixture of dichloromethane (15 vol) and water (5 vol) at 0 °C.
-
Add sodium bicarbonate (2.2 eq) portion-wise to neutralize the hydrochloride salt.
-
To the resulting biphasic mixture, add a solution of benzyl chloroformate (1.05 eq) in dichloromethane (5 vol) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of the desired mono-protected, di-protected, and unreacted diamine, is purified by column chromatography on silica gel to afford this compound.
Causality: By using slightly more than one equivalent of the protecting group reagent and carefully controlling the reaction conditions, it is possible to achieve a degree of selectivity for mono-protection over di-protection. The primary amine of the product can be protonated under the reaction conditions, deactivating it towards further reaction.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the following are predicted key spectroscopic features based on the known characteristics of the benzyl carbamate group and bicyclo[3.2.1]octane systems.[6][7]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.10 (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).[6]
-
δ 4.80-5.00 (br s, 1H): NH proton of the carbamate.
-
δ 1.50-2.20 (m, 12H): Protons of the bicyclo[3.2.1]octane core.
-
δ 1.20-1.40 (br s, 2H): NH₂ protons of the primary amine.
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0-157.0: Carbonyl carbon of the carbamate.
-
δ 136.0-137.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.0-129.0: Aromatic CH carbons of the benzyl group.
-
δ 66.0-67.0: Methylene carbon of the benzyl group (O-CH₂-Ph).
-
δ 50.0-60.0: Bridgehead carbons of the bicyclo[3.2.1]octane core.
-
δ 20.0-40.0: Aliphatic carbons of the bicyclo[3.2.1]octane core.[7]
IR (KBr, cm⁻¹):
-
3400-3300: N-H stretching of the primary amine.
-
3300-3200: N-H stretching of the carbamate.
-
3100-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching.
-
1720-1680: C=O stretching of the carbamate.[8]
-
1540-1510: N-H bending of the carbamate.
Mass Spectrometry (ESI+):
-
m/z: 275.17 [M+H]⁺, 297.15 [M+Na]⁺.
Applications in Drug Discovery
This compound is a strategically designed building block for the synthesis of complex molecules in drug discovery programs. Its primary utility lies in its bifunctional nature, allowing for sequential or directed derivatization.
-
Scaffold for Library Synthesis: The free primary amine serves as a handle for amide bond formation, reductive amination, or other nitrogen-based chemistries to build a library of analogs.
-
Introduction of Rigidity: The bicyclo[3.2.1]octane core provides a rigid framework to orient substituents in a predictable manner, which is invaluable for structure-activity relationship (SAR) studies.
-
Intermediate for API Synthesis: As demonstrated in the patent literature, this compound is a key intermediate in the synthesis of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[4] mGluR5 modulators are being investigated for the treatment of a variety of central nervous system disorders.[9][10]
Conclusion and Future Outlook
This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry. The rigid bicyclic core, combined with orthogonally protected amino functionalities, offers synthetic chemists a powerful tool for the creation of novel, structurally defined molecules. While this guide provides a robust, proposed pathway for its synthesis and a predicted profile of its properties, further experimental work is necessary to fully validate these characteristics. The continued interest in rigid scaffolds for targeting complex biological systems suggests that intermediates like this will play an increasingly important role in the development of next-generation therapeutics.
References
-
Bergman, J. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. Available at: [Link]
-
De, P. (2012). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
LibreTexts. (2021). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]
-
Myrdal, P. B., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ChemHelper. (2022). Predicting boiling and melting points. Available at: [Link]
- Kasturi, T. R., et al. (1982). 1H and 13C NMR spectral studies of C-2 substituted isomeric exo- and endo-5-methyl-bicyclo[3.2.1]octane-6,8-diones. Organic Magnetic Resonance.
-
Rossi, D., et al. (2014). New water-soluble carbamate ester derivatives of resveratrol. Molecular Pharmaceutics. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
- Palkó, M., et al. (2017). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR spectroscopic methods. Tetrahedron.
-
Wikipedia. (n.d.). Carbamate. Available at: [Link]
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry. Available at: [Link]
- Itokawa, H., et al. (1991). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin.
-
Browne, L. M., et al. (1980). Carbon-13 nuclear magnetic resonance chemical shifts in .beta.-substituted bicyclo[3.2.1]octan-8-one derivatives. Unusually high anti-.gamma.-substituent effects. The Journal of Organic Chemistry. Available at: [Link]
-
Rossi, D., et al. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Semantic Scholar. Available at: [Link]
-
Todorova, N., et al. (2013). Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. New Journal of Chemistry. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). WO2012085166A1 - Metabotropic glutamate receptor modulators.
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Available at: [Link]
-
Alcaraz, M. L., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Available at: [Link]
-
Jones, C. K., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
- Tosaka, A., et al. (2006). TOTAL SYNTHESIS OF (–)-DIHYDROCORYNANTHEOL USING BICYCLO[3.2.1]OCTENONE CHIRAL BUILDING BLOCK. Heterocycles.
-
ResearchGate. (n.d.). (PDF) Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available at: [Link]
-
Johnson, D. S., et al. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Scilit. (n.d.). Infrared spectra of ammonium carbamate and bicarbonate. Available at: [Link]
- Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
-
Giguere, R. J., et al. (2015). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). WO2012170845A2 - Metabotropic glutamate receptor 5 modulators and methods of use thereof.
- Google Patents. (n.d.). EP2603206B1 - Pharmaceutical compositions of metabotropic glutamate 5 receptor (mglu5) antagonists.
-
ResearchGate. (n.d.). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Available at: [Link]
- Google Patents. (n.d.). WO2010101648A1 - Glutamate receptor modulators and therapeutic agents.
- Theilheimer, W. (2012). Theilheimer's Synthetic Methods of Organic Chemistry. Karger Publishers.
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. Available at: [Link]
- ACS Publications. (n.d.). Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Organic Process Research & Development.
- ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
-
PubMed. (n.d.). Synthesis and Transport Applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic Acids. Available at: [Link]
-
ResearchGate. (n.d.). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Available at: [Link]
Sources
- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. New water-soluble carbamate ester derivatives of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2012085166A1 - Metabotropic glutamate receptor modulators - Google Patents [patents.google.com]
- 10. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a molecule featuring a rigid bicyclic scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the bicyclo[3.2.1]octane core, provides a valuable framework for the design of novel therapeutic agents by allowing precise spatial orientation of functional groups. This guide offers a comprehensive overview of the physical and chemical properties of this compound, alongside detailed protocols for its synthesis, purification, and characterization.
Molecular Structure and Physicochemical Properties
This compound possesses a benzyloxycarbonyl (Cbz or Z) protected amine at the 1-position and a primary amine at the 5-position of the bicyclo[3.2.1]octane framework. This substitution pattern provides a versatile platform for further chemical modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1383973-53-2 | [1][2][3] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [3] |
| Molecular Weight | 274.36 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined; estimated based on benzyl carbamate (86-89 °C) | [4] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane) and moderately soluble in water. | [4] |
| XLogP3 | 2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 64.4 Ų | [3] |
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by its two key functional groups: the primary amine and the benzyl carbamate.
-
Primary Amine: The amine at the 5-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and salt formation. The basicity of this amine is influenced by the rigid bicyclic structure.
-
Benzyl Carbamate (Cbz group): The Cbz group is a widely used protecting group for amines in organic synthesis. It is generally stable under neutral and mildly acidic or basic conditions.[5] However, it can be cleaved under specific conditions:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas) is a common and clean method for Cbz deprotection, yielding the free amine, toluene, and carbon dioxide.
-
Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid can also cleave the Cbz group.[5]
-
Lewis Acids: Certain Lewis acids can facilitate the removal of the Cbz group.[5]
-
The carbamate linkage itself is generally more stable to hydrolysis than an ester linkage. Studies on carbamate stability show they are relatively stable in a pH range of 2-12, with hydrolysis occurring under stronger basic conditions.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the Cbz protection of diamines.
-
Reaction Setup: To a solution of 1,5-diaminobicyclo[3.2.1]octane (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C, add benzyl chloroformate (1.0-1.2 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC-MS.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-protected product.[7]
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as toluene, to obtain a crystalline solid.[4][8]
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Features | Source(s) |
| ¹H NMR | - Aromatic protons (benzyl group): δ 7.3-7.4 ppm (multiplet, 5H)- Benzylic protons (-CH₂-O-): δ ~5.1 ppm (singlet, 2H)- Bicyclo[3.2.1]octane protons: A series of complex multiplets in the upfield region (δ 1.5-3.0 ppm) | [7][9][10] |
| ¹³C NMR | - Carbonyl carbon (carbamate): δ ~156 ppm- Aromatic carbons: δ 127-136 ppm- Benzylic carbon (-CH₂-O-): δ ~67 ppm- Bicyclo[3.2.1]octane carbons: δ 20-60 ppm | [11][12] |
| FT-IR | - N-H stretch (amine and carbamate): 3400-3300 cm⁻¹- C=O stretch (carbamate): ~1690 cm⁻¹- C-N stretch: ~1350 cm⁻¹- C-O stretch: ~1070 cm⁻¹ | [9][13] |
| Mass Spectrometry (ESI+) | - [M+H]⁺: m/z 275.17- Characteristic Fragments: Loss of the benzyl group (m/z 91), loss of the Cbz group. Alpha-cleavage adjacent to the amine is also possible. | [14][15] |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. Due to the presence of the benzyl group, UV detection is straightforward. For more sensitive and selective analysis, especially in complex matrices, pre-column derivatization of the primary amine with a fluorescent tag can be employed, followed by fluorescence detection.[16][17][18]
Illustrative Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Applications in Drug Discovery
The rigid bicyclo[3.2.1]octane scaffold is a valuable bioisostere for aromatic rings in drug design, offering improved metabolic stability and solubility while maintaining a defined three-dimensional arrangement of substituents. The presence of two distinct amino functionalities in this compound allows for orthogonal chemical modifications, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. The primary amine can be functionalized to interact with specific biological targets, while the Cbz-protected amine can be deprotected at a later stage for further derivatization.
Conclusion
This compound is a versatile and promising scaffold for the development of novel chemical entities in drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with robust, scientifically-grounded protocols for its synthesis, purification, and detailed analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
-
Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (n.d.). Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddy, V. P., et al. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. Retrieved from [Link]
-
Senda, Y., et al. (n.d.). Studies in the synthesis of C‐ring bridged morphinans 3—13C NMR spectra of bicyclo[2.2.2]‐ and ‐[3.2.1]octane derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts (υ, ppm) in CDCl 3 for diastereoisomer 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. Retrieved from [Link]
-
Trost, B. M., & Stiles, D. T. (n.d.). Solvolysis of endo-bicyclo[3.2.1]octa-2,6-dien-8-yl derivatives. Journal of Organic Chemistry. Retrieved from [Link]
-
I.R.I.S. (n.d.). Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. Retrieved from [Link]
- Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
-
NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound|1383973-53-2. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). Bicyclo(3.2.1)octane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Conway, W., et al. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health. Retrieved from [Link]
-
Kim, M. K., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
-
Palkó, M., et al. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. ScienceDirect. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
ACS Omega. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
Sources
- 1. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 7. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchworks.creighton.edu]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Safety Profile of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a novel bicyclic amine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally related molecules, namely benzyl carbamate and the broader class of carbamates and bicyclic amines. This approach allows for a robust, precautionary safety protocol tailored to the anticipated hazards of this molecule in a research and drug development setting.
Chemical Identification and Structural Context
This compound is identified by the CAS Number 1383973-53-2.[1][2][3][4][5][6] Its structure features a rigid bicyclo[3.2.1]octane scaffold, a primary amine, and a carbamate functional group with a benzyl protecting group. This unique combination of moieties dictates its potential reactivity and toxicological profile. The bicyclic nature of the core restricts conformational flexibility, which can influence its interaction with biological systems.[7]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate[1][3] |
| CAS Number | 1383973-53-2[1][2][3][4][5][6] |
| Molecular Formula | C16H22N2O2[2][3] |
| Molecular Weight | 274.36 g/mol [2] |
| PubChem CID | 68048073[1][8] |
Hazard Identification and Toxicological Assessment
A definitive toxicological profile for this compound has not been established. However, based on the known hazards of carbamates and amines, a precautionary approach is warranted.
Carbamate Group: Carbamates are a broad class of compounds, some of which are known to be cholinesterase inhibitors. While the toxicity can vary significantly based on the specific structure, it is prudent to handle all novel carbamates with care.[9][10][11][12] Symptoms of carbamate exposure can include nausea, vomiting, diarrhea, and excessive sweating.[12]
Benzyl Carbamate: The safety data for benzyl carbamate suggests that it may cause skin and serious eye irritation, as well as respiratory irritation.[13][14] It is not classified as harmful by ingestion based on current data, but good hygiene practices are essential to minimize exposure.[13]
Bicyclic Amine Moiety: The bicyclic amine core, while providing rigidity, also introduces potential for biological activity. Amines as a class can be corrosive and irritating to the skin and respiratory tract. The specific toxicological properties of the 5-aminobicyclo[3.2.1]octan-1-yl core are not well-documented in publicly available literature.
Inferred Hazard Statements: Based on the available data for related compounds, the following hazard statements should be considered for this compound:
Safe Handling and Personal Protective Equipment (PPE)
A rigorous adherence to standard laboratory safety protocols is paramount when handling this compound. The following guidelines are based on best practices for handling potentially hazardous research chemicals.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[16] All protective clothing should be clean and put on before work.[16]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13][17] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][17]
-
Do not eat, drink, or smoke when using this product.[13][14][15][16]
-
Avoid contact with skin and eyes.[13]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[13][17] Keep containers tightly closed when not in use.[13][17]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[17] Carbamates can also be incompatible with strong bases and reducing agents.[11]
-
Stability: The product is expected to be stable under normal storage conditions.[17]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[14][17] If not breathing, give artificial respiration.[12] Seek medical attention if you feel unwell.[17] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[12][16] Remove contaminated clothing.[12][16] Seek medical attention if irritation develops or persists.[12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16][17] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[17] Rinse mouth.[14] Give a glass of water to drink.[13] Seek immediate medical attention.[12] |
Spill Response:
In case of a spill, follow these steps:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10][11]
-
For large spills, contain the spill and prevent it from entering waterways.[9][10]
-
Clean the spill area thoroughly.
Logical Relationship of Emergency Response:
Caption: Logical flow of actions in case of an emergency exposure.
Disposal Considerations
Dispose of this compound and its container in accordance with all local, state, and federal regulations.[13][15][17] Do not allow the material to enter drains or waterways.[10]
Conclusion
While this compound represents a potentially valuable scaffold in drug discovery, its novel structure necessitates a cautious and well-informed approach to safety. By leveraging the known hazard profiles of its constituent functional groups, researchers can implement robust handling and safety protocols. This guide provides a foundational framework for the safe utilization of this compound in a laboratory setting, emphasizing the principles of risk assessment, exposure minimization, and emergency preparedness.
References
-
Angene Chemical. This compound|1383973-53-2. [Link]
-
Matrix Fine Chemicals. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 1383973-53-2]. [Link]
-
Cooling Tower Chemicals. CARBAMATE Material Safety Data Sheet. [Link]
-
Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Delaware Health and Social Services. Frequently Asked Questions: Carbamate Insecticides. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: AMMONIUM CARBAMATE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68048073, this compound. [Link]
-
ACS Publications. Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. [Link]
- Google Patents.
-
ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
RSC Publishing. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]
-
Chemspace. Benzyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate. [Link]
-
Arctom. CAS NO. 1383973-53-2 | Benzyl (5-Aminobicyclo[3.2.1]Octan-1-Yl). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE | CAS 1383973-53-2 [matrix-fine-chemicals.com]
- 4. ivychem.com [ivychem.com]
- 5. parchem.com [parchem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. enamine.net [enamine.net]
- 8. This compound | C16H22N2O2 | CID 68048073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 10. agilent.com [agilent.com]
- 11. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. dhss.delaware.gov [dhss.delaware.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
The Solubility Profile of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a promising candidate to a viable therapeutic agent. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. Poor solubility can lead to erratic absorption, diminished therapeutic effect, and significant delays in development timelines.[1][2] This guide provides an in-depth technical exploration of the solubility characteristics of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a compound featuring a complex bicyclic structure and key functional groups relevant to medicinal chemistry.
This document is designed for researchers, chemists, and formulation scientists. It will delve into the theoretical underpinnings of this molecule's solubility, provide robust, step-by-step experimental protocols for its empirical determination, and touch upon computational methods for predictive analysis. The core objective is to equip scientific professionals with the necessary framework to comprehensively understand and manipulate the solubility of this and structurally similar compounds.
Molecular Architecture and Physicochemical Properties
This compound is a molecule characterized by a rigid bicyclo[3.2.1]octane scaffold, a primary amine, and a benzyl carbamate protecting group.[3][4][5][6] Understanding these components is fundamental to predicting its behavior in various solvent systems.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 274.36 g/mol | [4][6] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | [4] |
| Predicted LogP (XLogP3) | 2.0 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
The molecule's structure presents a duality: the bicyclic alkane and benzyl groups contribute to its lipophilicity, while the primary amine and the carbamate's carbonyl and N-H groups provide sites for hydrogen bonding and potential ionization, which are crucial for aqueous solubility. The predicted LogP value of 2.0 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. This balance is pivotal and suggests that pH will be a critical determinant of its solubility.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is not a static value but is governed by a dynamic interplay of its intrinsic properties and the external environment.
The Impact of pH and pKa
The presence of a primary amine group makes the molecule a weak base. The solubility of such compounds is highly dependent on the pH of the aqueous medium.[7]
-
In acidic conditions (pH < pKa of the amine): The primary amine will be protonated (-NH₃⁺). This charged species can form strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
-
In neutral or alkaline conditions (pH > pKa of the amine): The amine will be in its neutral, un-ionized form (-NH₂). In this state, the molecule is less polar, and its solubility will be dominated by the lipophilic character of the bicyclic and benzyl moieties, resulting in lower aqueous solubility. This is referred to as the intrinsic solubility.[7]
While the carbamate N-H is generally considered very weakly acidic (pKa > 15), the pKa of the primary amine is the dominant factor for pH-dependent solubility in the physiologically relevant pH range. The exact pKa of the amine in this bicyclic system would need to be determined experimentally, but it is expected to be in the typical range for aliphatic amines (pKa 9-11). A study on a cyclic carbamate, DMP 266, showed that the carbamate proton could ionize at a lower pKa of around 10.1-10.2, leading to a dramatic increase in solubility at high pH.[8] This suggests that at very high pH values, a second ionization event could further enhance solubility.
The Role of the Carbamate Group
The carbamate functional group is a key structural motif in many pharmaceuticals due to its chemical stability and ability to act as a bioisostere for amide bonds.[9][10][11] It participates in hydrogen bonding through its carbonyl oxygen and N-H proton, contributing favorably to interactions with polar solvents.[9] However, carbamates can be susceptible to hydrolysis, especially under highly alkaline conditions, which can break down the molecule.[12][13] For most pharmaceutical applications operating at or near physiological pH, the carbamate moiety is generally stable.[9]
Part 1: Experimental Determination of Solubility
Empirical measurement remains the gold standard for determining the solubility of a drug candidate. The following sections detail two widely accepted methodologies: the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for assessing pH-dependent solubility and pKa.
Workflow for Solubility Determination
The logical flow for experimentally characterizing the solubility of a new chemical entity like this compound is depicted below.
Caption: Experimental workflow for solubility characterization.
Method 1: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic (or equilibrium) solubility.[7][14] It measures the concentration of a saturated solution after a prolonged equilibration period with an excess of the solid compound.
Principle & Causality: This method ensures that the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and reliable measure of a compound's intrinsic solubility in a given solvent. The extended incubation time allows for the dissolution and potential precipitation processes to stabilize.[15]
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).[14]
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is fully established.[2][14] Some protocols suggest heating can accelerate this process, followed by cooling and seeding to ensure the stable crystal form precipitates.[16]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][2]
-
Construct a calibration curve and determine the concentration of the compound in the saturated solution. This value represents the equilibrium solubility.
-
Method 2: pKa and pH-Solubility Profile via Potentiometric Titration
This powerful technique provides a dual output: the acid dissociation constant (pKa) and a detailed profile of how solubility changes with pH.[17][18]
Principle & Causality: By titrating a solution or suspension of the compound with a strong acid or base, one can monitor the pH changes. The inflection point of the titration curve reveals the pKa.[19][20] As the pH is altered and the compound ionizes, its solubility changes. By analyzing the amount of titrant consumed before and after precipitation occurs, the solubility at each pH point can be calculated.[17][18]
Detailed Protocol:
-
System Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]
-
Use an automated titrator for precise delivery of the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Place a known amount of this compound into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Add a specific volume of an appropriate starting medium (e.g., water with a constant ionic strength maintained by 0.15 M KCl).[20]
-
-
Titration for a Basic Compound:
-
Start by adding a strong acid (e.g., 0.1 M HCl) to fully dissolve the compound by protonating the amine group.
-
Begin the titration by adding small, precise increments of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa of the primary amine corresponds to the pH at the half-equivalence point.
-
As the pH increases past the pKa, the neutral form of the molecule will begin to precipitate out of the solution once its intrinsic solubility limit is exceeded. This point is often visible as a change in the slope of the titration curve.
-
Specialized software can analyze the titration curve to calculate both the pKa and the intrinsic solubility (S₀) of the neutral species. The solubility at any given pH (S) can then be calculated using the Henderson-Hasselbalch equation.
-
Part 2: Computational Prediction of Solubility
In the early stages of drug discovery, when physical samples may be scarce, computational models offer a rapid and cost-effective way to estimate solubility.[21] These in silico methods use the molecule's structure to predict its physicochemical properties.
Models and Mechanisms
Modern solubility prediction relies heavily on data-driven approaches like Quantitative Structure-Property Relationship (QSPR) and machine learning (ML).[22][23][24] These models are trained on large datasets of known molecules and their experimentally determined solubilities.[25][26]
-
How it Works: The model analyzes molecular descriptors (e.g., molecular weight, LogP, TPSA, number of rotatable bonds, hydrogen bond donors/acceptors) for this compound. It then uses algorithms, ranging from multiple linear regression to complex deep neural networks, to predict the aqueous solubility (often expressed as logS).[22][26]
Caption: Logic of a computational solubility prediction model.
Causality and Limitations: The logic behind these models is that structurally similar molecules exhibit similar physicochemical properties. By learning these complex relationships from vast datasets, the models can generalize to new, unseen structures.[23] However, their accuracy is highly dependent on the quality and diversity of the training data. For a novel scaffold like the bicyclo[3.2.1]octane system, the prediction may carry a higher degree of uncertainty if similar structures are not well-represented in the training set. Therefore, computational predictions should be regarded as valuable guides for prioritizing experiments, not as substitutes for empirical measurement.[22]
Conclusion and Forward Look
The solubility of this compound is a multifaceted property governed by the interplay between its lipophilic framework and its ionizable primary amine. Its moderate lipophilicity suggests that pH will be the most powerful tool for modulating its aqueous solubility. This guide has provided the foundational theory and detailed, actionable protocols for a comprehensive solubility assessment.
For drug development professionals, the path forward is clear:
-
Predict: Utilize computational tools for an initial estimate of aqueous solubility to inform early decision-making.
-
Measure: Conduct rigorous experimental determination using the shake-flask method to establish the definitive thermodynamic solubility in key media (e.g., water, pH 7.4 buffer).
-
Profile: Employ potentiometric titration to determine the pKa and map the full pH-solubility profile.
By integrating these approaches, researchers can build a robust data package that de-risks development, enables intelligent formulation design, and ultimately accelerates the translation of promising molecules into effective medicines.
References
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). Digital Discovery (RSC Publishing).
- Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025, October 5). Pharmaceutical Technology.
- Predictive modeling for solubility and bioavailability enhancement. (2024, March 19).
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). Analytical Chemistry.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024, March 7). arXiv.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). NIH.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Shake Flask Method Summary. (n.d.). BioAssay Systems.
- Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)
- Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
- Benzyl (5-Aminobicyclo[3.2.1]Octan-1-Yl)
- Determination of aqueous solubility by heating and equilibr
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). Semantic Scholar.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. (2023, July 20). PMC - PubMed Central.
- Development of Methods for the Determin
- BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE. (n.d.).
- Chemical Properties of Benzylcarbam
- Effects of pH on Pesticides and Growth Regulators. (n.d.). Greenhouse & Floriculture.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Key parameters for carbamate stability in dilute aqueous–organic solution. (2025, August 7).
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.
- Benzyl carbam
- Benzyl (5-Aminobicyclo[3.2.1]Octan-1-Yl)
- Cyclic carbamates in medicine: A clinical perspective. (2023, January 18). PubMed.
- Benzyl (5-Aminobicyclo[3.2.1]Octan-1-Yl)
-
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][17][22][23]triazin-4-one. (n.d.). Chemical & Physical Properties.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7).
- Harnessing Imine Photochemistry for the Synthesis of Important. (n.d.).
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE | CAS 1383973-53-2 [matrix-fine-chemicals.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. umass.edu [umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 23. pharmtech.com [pharmtech.com]
- 24. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 25. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 26. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a bicyclic carbamate of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes theoretical principles and spectral data from analogous structures to present a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and analytical characterization of this and related bicyclo[3.2.1]octane derivatives.
Introduction: The Structural Significance of this compound
This compound (Figure 1) is a molecule that combines the rigid, conformationally restricted bicyclo[3.2.1]octane scaffold with a carbamate protecting group and a primary amine. The bicyclo[3.2.1]octane core is a prevalent motif in numerous natural products and bioactive molecules, prized for its ability to orient substituents in well-defined three-dimensional space. The carbamate and amine functionalities are common pharmacophores and synthetic handles in drug discovery.
Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic data for the title compound, underpinned by established principles of spectroscopic interpretation and data from relevant substructures.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The rigid nature of the bicyclo[3.2.1]octane system leads to a complex but interpretable set of signals due to fixed dihedral angles and through-space interactions.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct regions for the aromatic, carbamate, and bicyclic protons. The bicyclic protons are expected to show complex splitting patterns due to geminal and vicinal couplings in a constrained ring system.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30-7.40 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~5.10 | s | 2H | -O-CH₂ -Ph | Benzylic protons, singlet due to no adjacent protons. |
| ~4.90 | br s | 1H | -NH -COO- | Carbamate N-H proton, broad due to quadrupole broadening and potential exchange. |
| ~2.80 | m | 1H | Bridgehead H | Bridgehead proton on the bicyclic system. |
| ~1.50-2.20 | m | 10H | Bicyclic CH and CH₂ | Overlapping multiplets for the remaining methylene and methine protons of the bicyclo[3.2.1]octane core. |
| ~1.20 | br s | 2H | -NH₂ | Primary amine protons, broad and exchangeable with D₂O. |
Expert Insights: The interpretation of the aliphatic region (1.50-2.20 ppm) would necessitate advanced 2D NMR techniques such as COSY and HSQC to definitively assign each proton. The diastereotopic nature of the methylene protons in the bicyclic rings will result in complex, non-first-order splitting patterns.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C =O | Carbamate carbonyl carbon. |
| ~136.5 | Ar-C (quat) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5 | Ar-C H | Aromatic methine carbons. |
| ~128.0 | Ar-C H | Aromatic methine carbons. |
| ~127.8 | Ar-C H | Aromatic methine carbons. |
| ~67.0 | -O-C H₂-Ph | Benzylic carbon. |
| ~58.0 | C -N (quat) | Quaternary carbon of the bicyclic core attached to the carbamate nitrogen. |
| ~50-55 | Bicyclic C H | Methine carbons of the bicyclic core. |
| ~40-45 | Bicyclic C -NH₂ | Carbon bearing the primary amine. |
| ~30-38 | Bicyclic C H₂ | Methylene carbons of the bicyclic core. |
| ~25-30 | Bicyclic C H₂ | Methylene carbons of the bicyclic core. |
Expert Insights: The chemical shifts of the bicyclo[3.2.1]octane carbons are influenced by their substitution and stereochemical environment.[3][4][5] DEPT-135 and DEPT-90 experiments would be crucial to differentiate between CH, CH₂, and CH₃ (none in this case) carbons and to confirm the assignments of the quaternary carbons.
Experimental Protocols for NMR Spectroscopy
A robust NMR analysis requires careful sample preparation and parameter optimization.
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6][7]
-
Instrument Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.[8]
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments).
-
Typical parameters: 30° pulse angle, ~2 second acquisition time, and a 2-second relaxation delay.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.[11][12][13]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[14]
-
Figure 2: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[15][16][17][18]
Predicted Mass Spectrum
The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺.
Table 3: Predicted ESI-MS Data
| m/z | Ion | Rationale |
| 275.1808 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₆H₂₃N₂O₂⁺). |
| 297.1627 | [M+Na]⁺ | Sodium adduct, common in ESI-MS. |
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key fragmentation pathways for carbamates include the loss of the benzyl group and cleavage of the carbamate functionality.[19][20][21][22][23]
-
Loss of the benzyl group: A major fragment would likely arise from the cleavage of the benzylic C-O bond, resulting in a tropylium ion at m/z 91.
-
Decarboxylation: Loss of CO₂ from the protonated molecule is a common fragmentation pathway for carbamates.
-
Cleavage of the bicyclic core: Fragmentation of the bicyclo[3.2.1]octane ring system can also be expected.
Experimental Protocol for ESI-MS
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.[24]
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and a counter-current of nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3300 | N-H stretch | Primary amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[25] |
| ~3350 | N-H stretch | Carbamate (-NH-) | A single, sharp peak for the N-H stretch of the secondary carbamate. |
| ~3030 | C-H stretch | Aromatic | C-H stretching of the benzyl group. |
| 2950-2850 | C-H stretch | Aliphatic | C-H stretching of the bicyclic core. |
| ~1700 | C=O stretch | Carbamate | Strong absorption characteristic of the carbamate carbonyl group.[26][27] |
| ~1530 | N-H bend | Carbamate (-NH-) | Bending vibration of the carbamate N-H bond. |
| ~1250 | C-O stretch | Carbamate | Stretching vibration of the ester-like C-O bond. |
| ~1100 | C-N stretch | Carbamate/Amine | C-N stretching vibrations. |
Expert Insights: The exact positions of the N-H and C=O stretching bands can be influenced by hydrogen bonding, which may be present in the solid state or in concentrated solutions.
Experimental Protocol for FT-IR Spectroscopy
Protocol 3: FT-IR Analysis (ATR or KBr Pellet)
-
Sample Preparation (ATR):
-
Sample Preparation (KBr Pellet):
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[32]
Figure 3: Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust, predictive framework for the characterization of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have established a detailed set of expected ¹H NMR, ¹³C NMR, MS, and IR data. The provided experimental protocols offer a standardized approach to acquiring high-quality spectra. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related complex bicyclic molecules, ensuring a high degree of confidence in their structural assignments.
References
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. [Link]
-
Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). NIH. [Link]
-
Electrospray Ionization for Mass Spectrometry. (n.d.). LCGC International. [Link]
-
Electrospray Ionization Mass Spectrometry Methodology. (n.d.). FSU Office of Research - Florida State University. [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (n.d.). Journal of AOAC INTERNATIONAL. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
-
Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. [Link]
-
Acquiring 1 H and 13 C Spectra. (2018). Books. [Link]
-
Protocols | NMR Facility. (n.d.). Chemistry Department - The University of Chicago. [Link]
-
If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. (n.d.). University of Wisconsin-Madison. [Link]
-
Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC - NIH. [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. [Link]
-
Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. (2021). Semantic Scholar. [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
-
Basic NMR Concepts. (n.d.). University of California, Riverside. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
-
Bicyclo(3.2.1)octane and 6-Oxabicyclo(3.2.2)nonane Type Neolignans from Magnolia denudata. (n.d.). J-STAGE. [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]
-
13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). University of Missouri–St. Louis. [Link]
-
Mass Spectra of N-Substituted Ethyl Carbamates. (n.d.). Analytical Chemistry - ACS Publications. [Link]
-
13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. (n.d.). Canadian Science Publishing. [Link]
-
[Organic Chemistry II] Reading proton NMR of bicyclic compound? (2020). Reddit. [Link]
-
fourier transform infrared spectroscopy. (n.d.). University of Texas at Dallas. [Link]
-
Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC - NIH. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
-
NMR and Cyclic Molecules. (2021). YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. asdlib.org [asdlib.org]
- 10. sites.bu.edu [sites.bu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. azooptics.com [azooptics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Electrospray Ionization Mass Spectrometry Methodology | FSU Office of Research [research.fsu.edu]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 29. drawellanalytical.com [drawellanalytical.com]
- 30. eng.uc.edu [eng.uc.edu]
- 31. mse.washington.edu [mse.washington.edu]
- 32. chem.uci.edu [chem.uci.edu]
The Bicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modulating Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance and Therapeutic Potential of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane ring system, a bridged bicyclic hydrocarbon, represents a fascinating and enduring structural motif in the realm of biologically active molecules.[1] Its rigid, three-dimensional architecture provides a unique scaffold that has been exploited by nature in a variety of complex natural products, including diterpenoids such as kauranes and gibberellanes.[2] This inherent rigidity allows for the precise spatial orientation of functional groups, a critical feature for specific interactions with biological targets.[3] In the landscape of medicinal chemistry, the bicyclo[3.2.1]octane core is considered a "privileged scaffold," meaning it is a structural framework that is capable of providing ligands for more than one type of biological receptor or enzyme. This versatility has led to the development of a diverse array of synthetic derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[3][4] The structural similarity of some bicyclo[3.2.1]octane derivatives to bioactive alkaloids further underscores their potential in drug discovery. This guide provides a comprehensive overview of the significant biological activities of bicyclo[3.2.1]octane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Bicyclo[3.2.1]octane neolignans, isolated from natural sources such as Aniba firmula, have demonstrated potent anti-inflammatory properties.[5][6] These compounds have been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, through the inhibition of the COX pathway.[5][6]
Mechanism of Action: Inhibition of COX-2 and PGE2 Synthesis
The anti-inflammatory effects of bicyclo[3.2.1]octane neolignans are primarily attributed to their ability to interfere with the arachidonic acid cascade. Specifically, they have been shown to inhibit the activity of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[7][8] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins, including PGE2.[7] The reduction in PGE2 levels leads to a decrease in edema, hyperalgesia, and other cardinal signs of inflammation.[5]
Caption: Inhibition of the COX-2 pathway by bicyclo[3.2.1]octane neolignans.
In Vivo Evaluation of Anti-inflammatory Activity
A standard method to assess the in vivo anti-inflammatory activity of bicyclo[3.2.1]octane derivatives is the carrageenan-induced rat paw edema test.[9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [9]
-
Animal Preparation: Male Wistar rats (150-200g) are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Compound Administration: The test bicyclo[3.2.1]octane derivatives are administered intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: Induction of Apoptosis in Malignant Cells
The rigid bicyclo[3.2.1]octane scaffold has proven to be a valuable template for the design of novel anticancer agents. Certain derivatives, particularly those incorporating amide and azaspiro hydantoin moieties, have demonstrated significant cytotoxic activity against various cancer cell lines.[3][10]
Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway
A key mechanism by which bicyclo[3.2.1]octane derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Specifically, compounds such as Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate (ASHD) have been shown to activate the intrinsic mitochondrial pathway of apoptosis in human leukemia cells.[10][11] This pathway is initiated by intracellular stress signals and is regulated by the BCL-2 family of proteins.[11] ASHD treatment leads to a decrease in the expression of the anti-apoptotic protein BCL-2 and an increase in the expression of the pro-apoptotic protein BAX.[12] This shift in the BCL-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular proteins and cell death.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiviral and Cytotoxic Activity of Novel Terpenyl Hybrid Molecules Prepared by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo inhibition of PGE2 formation in human blood by four bicyclico [3.2.1] octane neolignans isolated from Aniba firmula bark, two with unusual structural pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One [journals.plos.org]
- 11. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives: Simplification and modification of aconitine scaffold for the discovery of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
role of benzyl carbamate protecting group in synthesis.
An In-depth Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group in Synthesis
Foreword: The Genesis of Controlled Synthesis
Before the 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and uncharacterizable mixtures.[1] The core of the problem lay in the dual reactivity of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] This landscape was irrevocably altered in 1932 by Max Bergmann and Leonidas Zervas, who introduced the carboxybenzyl (Cbz or Z) protecting group .[1][2][3] This innovation was the first to allow for the stepwise, controlled synthesis of peptides, laying the foundational principles for synthetic peptide chemistry and the broader field of complex molecule synthesis.[1][2] This guide provides a deep-dive into the chemistry, strategy, and practical application of this seminal protecting group.
Part 1: The Chemistry of the Cbz Group - Installation
The primary function of the Cbz group is to temporarily render an amine's lone pair non-nucleophilic and non-basic by converting it into a carbamate.[2][4][5] The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair, effectively "masking" its reactivity.[5]
Mechanism of Protection
The most common method for installing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) .[4][6][7] The mechanism is a classic nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl.[8] This reaction liberates hydrochloric acid, necessitating the presence of a base to neutralize the acid and drive the reaction to completion.[8][9]
Caption: Mechanism of amine protection using benzyl chloroformate.
Reagents and Methodologies
The choice of reagent and conditions for Cbz installation depends on the substrate's stability and solubility.
-
Benzyl Chloroformate (Cbz-Cl): This is the most common and cost-effective reagent.[10] It is a potent lachrymator and must be handled with care in a fume hood.[7] Typical conditions include Schotten-Baumann reactions (e.g., NaOH or Na₂CO₃ in a biphasic water/organic solvent system) or using organic bases (e.g., triethylamine, DIPEA) in anhydrous organic solvents.[2][7] The pH must be carefully controlled, typically between 8 and 10, as lower pH can lead to Cbz-Cl decomposition, while higher pH may cause racemization in chiral substrates.[6]
-
Activated Cbz Reagents (e.g., Cbz-OSu): For sensitive substrates or when milder conditions are required, activated esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used.[6][9] These reagents are less reactive than Cbz-Cl and often provide cleaner reactions with fewer side products, albeit at a higher cost.
Part 2: The Art of Deprotection - Cleavage Strategies
The utility of the Cbz group is defined by its robust stability and the variety of methods available for its removal. The choice of deprotection strategy is a critical decision dictated by the presence of other functional groups within the molecule.
Catalytic Hydrogenolysis
This is the most widely used and mildest method for Cbz deprotection.[6][8] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).[8][11]
Mechanism: The process involves oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. This releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproduct.[8] This clean decomposition is a significant advantage of the method.
Causality: The exceptional lability of the benzyl C-O bond towards hydrogenolysis is the key to this method's success. It allows for deprotection under neutral pH and at room temperature, preserving most other functional groups.[3]
Limitations: The primary drawback is its incompatibility with functional groups that are also reduced by catalytic hydrogenation, such as alkenes, alkynes, nitro groups, and some aryl halides.[11] Furthermore, sulfur-containing compounds can poison the palladium catalyst, hindering or preventing the reaction.
Transfer Hydrogenation
For applications where handling gaseous hydrogen is a safety concern, particularly on a large scale, transfer hydrogenation offers a safer alternative.[11] This method uses a hydrogen donor molecule in conjunction with a catalyst (usually Pd/C).
Common Hydrogen Donors:
Causality: The catalyst facilitates the transfer of hydrogen from the donor molecule to the Cbz group, proceeding through a similar mechanism to direct hydrogenolysis. The choice of donor can sometimes offer different selectivity compared to H₂ gas.[11]
Acid-Mediated Cleavage (Acidolysis)
For substrates containing functionalities sensitive to hydrogenation, strong acidic conditions provide an effective, albeit harsh, alternative.[8][11]
Mechanism: The reaction typically involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (SN2) or unimolecular cleavage (SN1) to form a stable benzyl cation. This releases the carbamic acid, which then decarboxylates.[8][9]
Common Reagents:
-
HBr in Acetic Acid: A 33% solution of HBr in glacial acetic acid is the classic reagent for this transformation.[8][11] It is highly effective but corrosive and can cleave other acid-labile groups like tert-butoxycarbonyl (Boc).[11]
-
Lewis Acids: Milder acidic conditions can be achieved with Lewis acids. For instance, aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to selectively deprotect Cbz groups, even in the presence of benzyl ethers.[6][12]
-
Isopropanol Hydrochloride (IPA·HCl): This reagent offers a metal-free, scalable, and operationally simple method that is gaining traction in process development.[11][14]
Caption: Comparison of Cbz deprotection pathways.
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Best For |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C, MeOH/EtOH/EtOAc, RT[11][15] | Very mild (neutral pH, RT), clean byproducts (toluene, CO₂), high yields.[3] | Incompatible with reducible groups (alkenes, alkynes, nitro).[11] Catalyst can be poisoned by sulfur. Safety concerns with H₂ gas.[14] | Substrates without reducible groups; final deprotection steps. |
| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux[11][15] | Avoids flammable H₂ gas, making it safer and more scalable.[11] Can offer different selectivity. | Can also reduce other functional groups.[11] Reaction times may be longer. | Large-scale synthesis; labs without hydrogenation apparatus. |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT[11][15] | Effective for substrates incompatible with hydrogenation.[11] Fast and simple procedure. | Harsh conditions can cleave other acid-labile groups (e.g., Boc).[11] Corrosive and hazardous reagents. | Substrates with reducible groups (e.g., alkenes, nitro). |
| Lewis Acid Cleavage | AlCl₃ in HFIP, RT[12] | Mild and selective for Cbz over O- and N-benzyl groups.[6][12] | Requires anhydrous conditions and careful handling of the Lewis acid. | Complex molecules requiring high selectivity. |
Part 3: Orthogonality and Synthetic Strategy
In multi-step synthesis, orthogonality is the ability to remove one protecting group in the presence of others using distinct, non-interfering conditions.[16][17] The Cbz group is a cornerstone of orthogonal strategies, particularly in peptide synthesis, due to its unique cleavage pathway.[16]
Cbz in Relation to Boc and Fmoc
The Cbz, Boc (tert-butoxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) groups form a classic orthogonal set, which is fundamental to modern solid-phase peptide synthesis.[18][19]
-
Cbz Group: Removed by hydrogenolysis . Stable to mild acid and base.[16]
-
Boc Group: Removed by strong acid (e.g., trifluoroacetic acid, TFA).[3][16] Stable to hydrogenolysis and base.
-
Fmoc Group: Removed by base (e.g., 20% piperidine in DMF).[3][16] Stable to hydrogenolysis and acid.
| Protecting Group | Deprotection Condition | Stability of Other Groups Under These Conditions |
| Cbz | H₂, Pd/C (Hydrogenolysis)[16] | Boc: Generally stable.[16] Fmoc: Generally stable, but some cleavage can occur.[16] |
| Boc | Strong Acid (e.g., TFA)[16] | Cbz: Stable.[17] Fmoc: Stable. |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[16] | Cbz: Stable.[16] Boc: Generally stable.[16] |
This mutual orthogonality allows for the precise, sequential unmasking of reactive sites, enabling the construction of highly complex molecules.[17]
Caption: A workflow illustrating an orthogonal deprotection strategy.
Part 4: Field-Proven Protocols
The following protocols are self-validating systems, representing standard, reliable procedures for the protection and deprotection of primary amines.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann)
This protocol describes the protection of a generic amino acid.
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) in a flask, cooling the mixture in an ice bath (0-5 °C).[1]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.[1]
-
Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The N-Cbz-protected amino acid will precipitate.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard removal of a Cbz group.
Materials:
-
N-Cbz-protected compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a round-bottom flask, dissolve the Cbz-protected compound in a suitable solvent like methanol.[1][16]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. For small-scale reactions, a hydrogen-filled balloon is sufficient.[1][16]
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction's completion by TLC (disappearance of starting material).[1]
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[16]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography or crystallization may be necessary.[16]
References
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Benzyl chloroformate - Grokipedia. [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. [Link]
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]
-
Benzyl carbamate - Grokipedia. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. [Link]
-
Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Publications. [Link]
-
Benzyl chloroformate - Wikipedia. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science - ACS Publications. [Link]
-
Benzyl Chloroformate - Common Organic Chemistry. [Link]
-
The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]
-
Benzyl carbamate - Wikipedia. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
Protec'ng Groups. [Link]
-
Protecting groups in organic synthesis?! : r/chemistry - Reddit. [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks - RSC Publishing. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [Link]
-
Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl) - ResearchGate. [Link]
-
25.8: Peptide Synthesis - Chemistry LibreTexts. [Link]
-
Cbz-Protected Amino Groups. [Link]
-
Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B103282H. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. tdcommons.org [tdcommons.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Protective Groups [organic-chemistry.org]
The Bicyclo[3.2.1]octane Scaffold: A Privileged Core in Nature and Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The bicyclo[3.2.1]octane ring system, a bridged bicyclic hydrocarbon, represents a fascinating and highly significant structural motif in the realm of organic chemistry. Its unique three-dimensional architecture, characterized by a cyclohexane ring fused with a cyclopentane ring, imparts a conformational rigidity that is highly sought after in the design of biologically active molecules. This guide provides an in-depth exploration of the discovery, significance, synthesis, and application of the bicyclo[3.2.1]octane scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.
The Significance of a Rigid Framework: Why Bicyclo[3.2.1]octane?
The prevalence of the bicyclo[3.2.1]octane core in a multitude of natural products with potent biological activities underscores its importance as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigidity of the bicyclo[3.2.1]octane system reduces the entropic penalty upon binding to a protein target, as the molecule does not need to "freeze" into a specific conformation. This pre-organization often leads to enhanced potency and selectivity.
Furthermore, the defined spatial arrangement of substituents on the bicyclo[3.2.1]octane skeleton allows for precise control over the presentation of pharmacophoric features in three-dimensional space. This is a critical aspect in modern drug design, where understanding and optimizing ligand-receptor interactions are paramount. The scaffold itself can also serve as a bioisostere for other cyclic systems, offering a novel avenue for intellectual property and improved physicochemical properties.
Nature's Blueprint: The Bicyclo[3.2.1]octane Core in Natural Products
The bicyclo[3.2.1]octane skeleton is a recurring theme in the intricate architecture of numerous natural products, spanning a wide range of structural classes and biological activities. Its presence in these molecules is a testament to the efficiency and elegance of biosynthetic pathways.
Table 1: Representative Natural Products Containing the Bicyclo[3.2.1]octane Scaffold
| Natural Product Family | Representative Molecule | Biological Activity |
| Diterpenoids | Kauranes, Grayananes, Gibberellanes | Plant growth regulation, cytotoxicity |
| Alkaloids | Epibatidine analogues | Potent analgesic |
| Sesquiterpenoids | Pupukeanone | Defensive compound |
| Antibiotics | Platensimycin | Broad-spectrum antibacterial |
These natural products have not only provided valuable lead compounds for drug discovery but have also inspired synthetic chemists to develop novel methodologies for the construction of the bicyclo[3.2.1]octane core.[1][2]
Constructing the Core: Synthetic Strategies and Methodologies
The synthesis of the bicyclo[3.2.1]octane framework presents a significant challenge due to the inherent ring strain and the need for stereochemical control. Over the years, a diverse array of synthetic strategies has been developed to access this important scaffold.[3][4]
Cycloaddition Reactions
Intramolecular Diels-Alder reactions are a powerful tool for the construction of the bicyclo[3.2.1]octane system.[4][5] This approach involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of the bicyclic core with high stereoselectivity.[5]
Caption: Intramolecular Diels-Alder Reaction Workflow.
Rearrangement Reactions
Acid-promoted rearrangements of bicyclo[2.2.2]octane systems can also provide access to the bicyclo[3.2.1]octane skeleton.[3] This strategy often involves the generation of a carbocation intermediate followed by a Wagner-Meerwein rearrangement to yield the thermodynamically more stable bicyclo[3.2.1]octane framework.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and efficient method for the synthesis of complex cyclic systems, including the bicyclo[3.2.1]octane core.[6] This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a new double bond between two existing alkene functionalities within an acyclic precursor.
Organocatalyzed Approaches
In recent years, organocatalysis has gained prominence as a sustainable and powerful tool in organic synthesis.[2] Various organocatalytic domino reactions, such as Michael-Henry and Michael-aldol sequences, have been successfully employed to construct highly functionalized and enantioenriched bicyclo[3.2.1]octane derivatives.[2][3]
Caption: Organocatalytic Domino Michael-Aldol Reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the bicyclo[3.2.1]octane scaffold have made it an attractive target in drug discovery programs. Its rigid nature allows for the precise positioning of substituents to optimize interactions with biological targets, leading to the development of potent and selective therapeutic agents.[7][8][9]
Analgesics
Analogues of the natural product epibatidine, which feature a 3,8-diazabicyclo[3.2.1]octane core, have been synthesized and evaluated for their analgesic properties.[9] These compounds have shown significant antinociceptive effects, acting as potent agonists at nicotinic acetylcholine receptors.[9]
Anticancer Agents
Derivatives of the natural product podophyllotoxin incorporating a bicyclo[3.2.1]octane moiety have been investigated as potential anticancer agents.[10] These compounds have demonstrated the ability to depolymerize microtubules, a key mechanism for inhibiting cell division in cancer cells.[10]
NAAA Inhibitors
A novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been discovered.[7] These compounds have shown potent, non-covalent inhibition of NAAA, an enzyme implicated in inflammatory and pain pathways.[7]
SGLT2 Inhibitors
A class of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors based on a unique dioxa-bicyclo[3.2.1]octane scaffold has been developed.[11] One compound from this class has progressed to clinical trials for the treatment of type 2 diabetes.[11]
Experimental Protocols
General Procedure for Organocatalyzed Domino Michael-Henry Reaction[3]
-
To a solution of the 1,4-cyclohexanedione (1.0 mmol) and the nitroalkene (1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired bicyclo[3.2.1]octane product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The bicyclo[3.2.1]octane scaffold stands as a testament to the power of rigid, three-dimensional structures in molecular recognition. Its widespread presence in nature and its successful application in medicinal chemistry highlight its status as a truly privileged core. The continued development of innovative synthetic methodologies to access this framework will undoubtedly fuel future discoveries in drug development and chemical biology. The insights provided in this guide aim to equip researchers with a comprehensive understanding of this remarkable scaffold and inspire its application in the creation of novel and effective therapeutic agents.
References
- Ito, F., Kumamoto, T., & Ishikawa, T. (Year). Construction of a Bicyclo[3.2.1]octane System Carrying the (R)-Carvone Core under Oxidative Radical Conditions: Synthetic Access to (+)-Miroestrols. Journal Name, Volume(Issue), pages.
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2902-2915. [Link]
-
(2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal. [Link]
-
(2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Zefirov, N. A., Lavrushkina, E. A., Kuznetsov, S. A., & Zefirova, O. N. (2019). Podophyllotoxin analogue with bicyclo[3.2.1]octane moiety annelated with indole: synthesis, molecular modeling, and biological testing. Biomeditsinskaya Khimiya, 65(2), 86-90. [Link]
-
(Year). Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors. Journal Name, Volume(Issue), pages. [Link]
-
(2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
(2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal. [Link]
-
(2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Journal of the American Chemical Society. [Link]
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2902-2915. [Link]
-
(Year). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules. [Link]
-
Flores, M., & Díez, D. (Year). 2,8-Diheterobicyclo[3.2.1]octane Ring Systems: Natural Occurrence, Synthesis and Properties. Current Organic Chemistry. [Link]
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674–681. [Link]
-
(2015). Oxabicyclo[3.2.1]octadienes as Building Blocks in the Synthesis of Natural Products. University of Vermont Graduate College Dissertations and Theses. [Link]
-
(2025). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules. [Link]
-
(Year). Synthesis and Pharmacological Evaluation of Novel 1′‐[2 ... 2′H,5′H‐spiro[8‐azabicyclo[3.2.1]octane ... derivatives to bovine serum albumin: a structure-activity. Journal Name, Volume(Issue), pages. [Link]
-
Promontorio, R. (Year). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. [Link]
-
(2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
(Year). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Journal Name, Volume(Issue), pages. [Link]
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. [Link]
-
(Year). Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and ... Journal Name, Volume(Issue), pages. [Link]21X)
Sources
- 1. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. "Oxabicyclo[3.2.1]octadienes as Building Blocks in the Synthesis of Nat" by Michael D. VanHeyst [digitalcommons.lib.uconn.edu]
- 6. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 9. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin analogue with bicyclo[3.2.1]octane moiety annelated with indole: synthesis, molecular modeling, and biological testing [pbmc.ibmc.msk.ru]
- 11. semanticscholar.org [semanticscholar.org]
Unlocking Therapeutic Potential: A Technical Guide to Aminobicyclo[3.2.1]octane Compounds and Their Molecular Targets
Abstract
The aminobicyclo[3.2.1]octane scaffold represents a versatile and privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that allows for precise spatial orientation of functional groups. This unique topology has led to the development of a diverse range of compounds with significant therapeutic potential across various disease areas. This in-depth technical guide provides a comprehensive overview of the key molecular targets modulated by aminobicyclo[3.2.1]octane derivatives. We will delve into the mechanistic basis of these interactions, providing field-proven insights into the experimental workflows and assays essential for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this remarkable chemical scaffold.
Introduction: The Aminobicyclo[3.2.1]octane Scaffold - A Gateway to Novel Therapeutics
The bicyclo[3.2.1]octane core is a bridged cyclic hydrocarbon system that imparts conformational rigidity, a feature highly desirable in drug design. The introduction of an amino group to this scaffold creates a chiral structure with the potential for diverse functionalization, enabling the fine-tuning of pharmacological properties. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The aminobicyclo[3.2.1]octane framework has been successfully incorporated into molecules targeting a range of biological systems, from the central nervous system to viral entry pathways. This guide will explore the most prominent of these targets, outlining the rationale for their selection and the experimental approaches to validate them.
Monoamine Transporters: Modulating Neurotransmission
A primary and extensively studied area for aminobicyclo[3.2.1]octane compounds is the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft, and their dysfunction is implicated in a host of neuropsychiatric disorders.[1][2][3]
Mechanism of Action and Therapeutic Rationale
Aminobicyclo[3.2.1]octane derivatives often act as reuptake inhibitors at DAT, SERT, and/or NET. By blocking these transporters, they increase the synaptic levels of dopamine, serotonin, and norepinephrine, respectively, thereby enhancing monoaminergic neurotransmission.[2][3] This mechanism is the foundation for the therapeutic effects of many antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD). The specific selectivity profile of a compound for DAT, SERT, or NET determines its therapeutic application. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while dual SERT/NET inhibitors can offer broader efficacy. DAT inhibitors are explored for their potential in treating ADHD and certain substance use disorders.
Signaling Pathways
The primary "signaling" of monoamine transporters is the translocation of their respective substrates. However, their activity is modulated by various intracellular signaling cascades, often involving protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which can lead to transporter phosphorylation and altered trafficking to and from the plasma membrane.[1]
Caption: Modulation of Monoamine Transporters.
Quantitative Data: Binding Affinities and Uptake Inhibition
The potency of aminobicyclo[3.2.1]octane derivatives at monoamine transporters is typically quantified by their inhibitory constant (Ki) from radioligand binding assays and their half-maximal inhibitory concentration (IC50) from uptake inhibition assays.
| Compound Class | Target | Ki (nM) | IC50 (nM) | Reference |
| 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | DAT | 4.0 | - | [4] |
| 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | SERT | >1000 | - | [4] |
| 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | DAT | 0.49 - 3.3 | - | [5] |
| 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | SERT | 1.05 - 4.7 | - | [5] |
Experimental Protocols
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
-
Rationale: The choice of radioligand is critical and is typically a high-affinity, selective ligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET). The use of cell membranes expressing a high concentration of the target transporter ensures a robust signal.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human monoamine transporter of interest.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the aminobicyclo[3.2.1]octane test compound.
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of a known, potent inhibitor (e.g., cocaine for DAT).
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
-
Rationale: Synaptosomes provide a more physiologically relevant system than isolated membranes as they contain intact transporters and the necessary machinery for neurotransmitter uptake. This assay directly measures the functional consequence of transporter inhibition.
-
Protocol:
-
Isolate synaptosomes from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubate the synaptosomes with varying concentrations of the aminobicyclo[3.2.1]octane test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the accumulated radioactivity.
-
Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
-
Caption: Target Validation Workflow.
G-Protein Coupled Receptors (GPCRs): A Diverse Target Class
The aminobicyclo[3.2.1]octane scaffold has also proven to be a valuable template for designing ligands that modulate the activity of various G-protein coupled receptors (GPCRs).
Metabotropic Glutamate Receptor 5 (mGluR5)
mGluR5 is a class C GPCR that plays a crucial role in synaptic plasticity and is implicated in several neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome. Aminobicyclo[3.2.1]octane derivatives have been explored as allosteric modulators of mGluR5.
-
Mechanism of Action: These compounds do not bind to the glutamate binding site (orthosteric site) but rather to a distinct allosteric site on the receptor. This binding modulates the receptor's response to glutamate, either enhancing (positive allosteric modulators, PAMs) or inhibiting (negative allosteric modulators, NAMs) its activity.
-
Signaling Pathway: mGluR5 is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7][8]
Sources
- 1. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Introduction
The bicyclo[3.2.1]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints allow for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets.[1][2][3] Molecules incorporating this bicyclic system have shown a wide range of biological activities, including antibacterial, antidepressant, and antiviral properties.[2] Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is a key intermediate in the synthesis of more complex molecules built upon this valuable scaffold. The presence of a primary amine and a carbamate-protected amine at the bridgehead positions provides orthogonal handles for further functionalization, enabling the exploration of diverse chemical space.
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and critical experimental parameters.
Theoretical Background: The Synthetic Strategy
The synthesis of the target compound typically involves the protection of one of the amino groups of a diamine precursor. The choice of the protecting group is crucial, and the benzyloxycarbonyl (Cbz or Z) group is often employed due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation. The core of this synthesis is a nucleophilic substitution reaction where the amino group of the bicyclic diamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
The general reaction is as follows:
Bicyclo[3.2.1]octane-1,5-diamine + Benzyl Chloroformate → this compound
The selectivity of the reaction, leading to the mono-protected product, is controlled by stoichiometry and reaction conditions. Using a limited amount of benzyl chloroformate ensures that only one of the amino groups is acylated.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride | ≥95% | Commercially Available | Starting material. |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercially Available | Highly toxic and corrosive.[4][5][6][7] Handle with extreme care. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | Base to neutralize HCl byproduct. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation | For aqueous workup. |
| Brine (Saturated NaCl solution) | Reagent Grade | In-house preparation | For aqueous workup. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Commercially Available | Drying agent. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Preparation of the Reaction Mixture
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add bicyclo[3.2.1]octane-1,5-diamine dihydrochloride (1.0 equivalent).
-
Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is good practice to prevent side reactions with atmospheric moisture, especially given that benzyl chloroformate reacts with water.[4]
-
Cool the suspension to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize the formation of the di-protected byproduct.
Addition of Base and Benzyl Chloroformate
-
To the cooled suspension, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise. The base is necessary to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the reaction.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete deprotonation of the diamine hydrochloride.
-
In a separate, dry vial, prepare a solution of benzyl chloroformate (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the benzyl chloroformate solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. A slow addition rate is crucial for selective mono-acylation.
Reaction Monitoring
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes. The starting diamine, the mono-protected product, and the di-protected byproduct should have distinct Rf values.
Workup and Extraction
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours at room temperature), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Process Optimization and Troubleshooting
| Potential Issue | Possible Cause | Recommended Solution |
| Formation of significant amounts of di-protected byproduct | Benzyl chloroformate added too quickly or at too high a temperature. | Ensure slow, dropwise addition of benzyl chloroformate at 0 °C. Use of a syringe pump for the addition can improve control. |
| Low reaction yield | Incomplete reaction. | Allow the reaction to stir for a longer period at room temperature and monitor closely by TLC. Ensure the starting diamine is fully deprotonated before adding the acylating agent. |
| Difficult purification | Co-elution of product and byproduct. | Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required for better separation. |
| Hydrolysis of benzyl chloroformate | Presence of moisture in reagents or solvents. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzyl group (aromatic protons and the CH₂ protons of the Cbz group), as well as signals corresponding to the protons of the bicyclo[3.2.1]octane core.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds (of the free amine and the carbamate) and the C=O bond of the carbamate.
Safety Precautions
Benzyl chloroformate is highly toxic, corrosive, and a lachrymator. [4][5][6][7] It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[5][7] It is also moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[4][5][6][8] A face shield is also recommended when handling larger quantities.[4][5]
-
Handling: All manipulations involving benzyl chloroformate must be performed in a well-ventilated chemical fume hood.[5][6][8]
-
Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol detailed in these application notes provides a reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, the desired mono-protected product can be obtained in good yield and purity. This versatile intermediate serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and development. Adherence to the safety precautions outlined is paramount when working with hazardous reagents such as benzyl chloroformate.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Chloroformate.
- SynQuest Labs, Inc. (n.d.). Safety Data Sheet: Benzyl chloroformate.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate.
- TCI Chemicals. (2025). Safety Data Sheet: Benzyl Chloroformate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene.
- Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.).
- Reyes, E., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1079.
- Promontorio, R. (n.d.).
- Meng, W., et al. (2012). Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors. Journal of Medicinal Chemistry, 55(24), 10947-10958.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Angene Chemical. (n.d.). This compound.
- Chemexper. (n.d.). This compound.
- Reyes, E., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis.
- D'Acquarica, I., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)
- Noël, S., et al. (2020). Harnessing Imine Photochemistry for the Synthesis of Important Bicyclic Scaffolds. The Journal of Organic Chemistry, 85(1), 433-447.
- Alchimica. (n.d.). This compound.
- Advanced ChemBlocks Inc. (n.d.). Benzyl (8-aminobicyclo[3.2.1]octan-3-yl)carbamate.
- Longosz, E. J., & Tarbell, D. S. (1961). Mechanism of Decomposition of Mixed Carboxylic-Carbonic Anhydrides. The Journal of Organic Chemistry, 26(7), 2161-2169.
- Tomioka, H., & Izawa, Y. (1977). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Accounts of Chemical Research, 10(1), 22-28.
- Terent'ev, A. O., et al. (2021). 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol. Molbank, 2021(4), M1288.
- Fülöp, F., et al. (2001). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. European Journal of Organic Chemistry, 2001(11), 2055-2061.
- Sigma-Aldrich. (n.d.). This compound.
- Matrix Fine Chemicals. (n.d.). BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE.
- Sigma-Aldrich. (n.d.). This compound.
- Shiraishi, Y., & Nishiyama, Y. (2018). Peptide synthesis method. U.S.
Sources
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. nj.gov [nj.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemos.de [chemos.de]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note and Protocol for the Chemoselective N-Cbz Protection of 5-aminobicyclo[3.2.1]octan-1-amine
Introduction: Navigating the Selective Protection of a Rigid Bicyclic Diamine
The benzyloxycarbonyl (Cbz) group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool for the synthetic chemist.[3][4] This application note provides a detailed protocol for the N-Cbz protection of 5-aminobicyclo[3.2.1]octan-1-amine, a rigid bicyclic diamine with distinct steric and electronic environments for its two primary amino groups.
The primary challenge in the functionalization of 5-aminobicyclo[3.2.1]octan-1-amine lies in achieving chemoselective protection of one of the two amino groups. The amine at the 1-position is situated at a bridgehead carbon, rendering it sterically hindered. In contrast, the amino group at the 5-position is in a more sterically accessible environment. This inherent difference in steric hindrance forms the basis for the selective protection strategy outlined in this protocol. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, we can favor the formation of the mono-Cbz protected product at the more accessible 5-amino position.
This guide is designed to provide not just a step-by-step procedure, but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible protocol.
Chemical Structures and Reaction Scheme
Figure 1: Proposed chemoselective N-Cbz protection of 5-aminobicyclo[3.2.1]octan-1-amine.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the selective mono-protection of the 5-amino group.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-aminobicyclo[3.2.1]octan-1-amine | ≥95% | Commercially Available |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Deionized Water (H₂O) | ||
| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | ||
| NMR Spectrometer | ||
| Mass Spectrometer |
Detailed Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminobicyclo[3.2.1]octan-1-amine (1.0 eq).
-
Dissolve the diamine in a 2:1 mixture of THF and deionized water (e.g., 15 mL for 2.64 mmol of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base and Reagent:
-
While stirring vigorously, add sodium bicarbonate (NaHCO₃, 2.0 eq) to the cooled solution. The use of a mild inorganic base like NaHCO₃ is crucial to neutralize the HCl byproduct without promoting side reactions.[3][5]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow addition and controlled temperature are key to maximizing selectivity by favoring the reaction at the more kinetically favorable, sterically accessible 5-amino group.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 10% methanol in dichloromethane with 1% ammonium hydroxide. The mono-protected product should have a higher Rf value than the starting diamine.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with deionized water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is recommended to separate the mono-protected product from any unreacted starting material and di-protected byproduct.
-
Workflow Diagram
Figure 2: A simplified workflow for the N-Cbz protection of 5-aminobicyclo[3.2.1]octan-1-amine.
Characterization and Validation
The successful synthesis and regioselectivity of the mono-Cbz protected product should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: The proton spectrum will show the characteristic signals of the bicyclic core and the benzyl group of the Cbz moiety. The integration of the aromatic protons (typically δ 7.3-7.4) should correspond to 5 protons, and the benzylic protons (a singlet around δ 5.1) should integrate to 2 protons, relative to the protons of the bicyclic scaffold.
-
¹³C NMR: The carbon spectrum will show the appearance of the carbamate carbonyl carbon at approximately δ 156 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the mono-Cbz protected product.
-
2D NMR (HSQC, HMBC, NOESY): In cases of ambiguity regarding the site of protection, 2D NMR experiments can be invaluable. An HMBC correlation between the benzylic protons of the Cbz group and the carbon atom of the bicyclic ring to which the protected amino group is attached will definitively establish the regiochemistry. NOESY correlations can also provide through-space information to confirm the structure.
Discussion of Causality and Optimization
-
Choice of Base: Sodium bicarbonate is a mild base that is sufficient to neutralize the HCl generated during the reaction.[5] Stronger bases, such as triethylamine or sodium hydroxide, could increase the rate of reaction but may also lead to a decrease in selectivity and potential side reactions.[3]
-
Solvent System: The use of a biphasic THF/water system facilitates the dissolution of both the organic starting material and the inorganic base, promoting a smooth reaction.[6]
-
Temperature Control: Maintaining a low temperature during the addition of Cbz-Cl is critical for achieving high chemoselectivity. At lower temperatures, the reaction is more likely to proceed via the kinetically favored pathway, which is the reaction at the less sterically hindered 5-amino group.
-
Stoichiometry: The use of a slight excess of the diamine or a 1:1 stoichiometry is recommended to minimize the formation of the di-protected byproduct.
Conclusion
This application note provides a comprehensive and reliable protocol for the chemoselective mono-N-Cbz protection of 5-aminobicyclo[3.2.1]octan-1-amine. By leveraging the inherent steric differences between the two amino groups and carefully controlling the reaction conditions, a high yield of the desired mono-protected product can be achieved. The detailed validation methods ensure the structural integrity and purity of the final compound, making this protocol a valuable asset for researchers in synthetic and medicinal chemistry.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). Retrieved from [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Excellent Method for Cbz-protection of Amines. (n.d.). Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
An Excellent Method for Cbz-Protection of Amines. (2025). ResearchGate. Retrieved from [Link]
-
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (2016). ResearchGate. Retrieved from [Link]
-
Adding Cbz Protecting Group Mechanism. (2021). YouTube. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Application Note: Strategies for the Deprotection of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the repertoire of amine protecting groups, lauded for its stability across a range of chemical conditions and the diverse methodologies available for its removal.[1][2] This application note provides a detailed guide for the deprotection of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a key intermediate in the synthesis of complex molecules, particularly in drug discovery. The rigid, bicyclic scaffold of this molecule presents unique considerations for synthetic strategy, making the choice of deprotection method critical to achieving high yield and purity of the desired diamine product.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of common deprotection strategies, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols.
Choosing the Right Deprotection Strategy: A Comparative Overview
The selection of an appropriate deprotection method for this compound hinges on the overall molecular architecture and the presence of other functional groups.[1] Three primary strategies will be discussed: Catalytic Hydrogenolysis, Acid-Mediated Cleavage, and Nucleophilic Deprotection.
| Deprotection Method | Key Reagents | Advantages | Disadvantages | Ideal For |
| Catalytic Hydrogenolysis | Pd/C, H₂ gas | Mild, neutral pH, clean byproducts (toluene and CO₂)[3] | Incompatible with reducible groups (alkenes, alkynes, nitro groups), potential for catalyst poisoning by sulfur compounds[1][4] | Substrates lacking reducible functional groups. |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate, Formic acid | Avoids use of flammable H₂ gas, rapid reaction times[5][6][7] | Can be less effective for sterically hindered substrates. | A safer alternative to traditional hydrogenolysis.[6] |
| Acid-Mediated Cleavage | HBr/AcOH, AlCl₃/HFIP, MsOH/HFIP | Metal-free, scalable, compatible with hydrogenation-labile groups[8][9] | Harsh conditions may not be suitable for acid-labile molecules.[1] | Substrates with groups sensitive to reduction. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Mild, compatible with sensitive functionalities and sulfur-containing compounds[10][11][12] | Requires heating, potential for side reactions with electrophilic centers. | Complex molecules with multiple sensitive functional groups. |
Reaction Mechanisms and Workflows
A clear understanding of the reaction mechanism is crucial for troubleshooting and optimizing the deprotection process.
Catalytic Hydrogenolysis
This method proceeds via the cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[4] The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]
Caption: Catalytic Hydrogenolysis Workflow.
Acid-Mediated Cleavage
Under acidic conditions, the carbamate oxygen is protonated, facilitating the cleavage of the benzyl-oxygen bond to form a stable benzyl cation and the carbamic acid, which then decarboxylates.
Caption: Acid-Mediated Deprotection Pathway.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: Catalytic Transfer Hydrogenation
This protocol offers a safer and often faster alternative to traditional hydrogenolysis using hydrogen gas.[5][6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium formate or Formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) or formic acid (5.0 eq) portion-wise to the stirred suspension. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of diatomaceous earth to remove the catalyst. Wash the pad with additional methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude (5-aminobicyclo[3.2.1]octan-1-yl)amine can be purified by crystallization or column chromatography if necessary.
Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP
This modern acidic deprotection method is notable for its mild conditions and compatibility with reducible functional groups.[13]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
TLC plates (silica gel)
-
LC-MS system
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 eq) in HFIP (4 mL per mmol of substrate).
-
Reagent Addition: To the solution, add aluminum chloride (3.0 eq) at room temperature. The mixture will likely be a suspension.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.[13]
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. This should result in a clear, homogeneous solution.[13]
-
Extraction: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diamine by appropriate methods such as column chromatography.
Trustworthiness and Validation
For all protocols, it is imperative to confirm the identity and purity of the final product.
-
LC-MS Analysis: To confirm the mass of the deprotected product.
-
NMR Spectroscopy (¹H and ¹³C): To verify the structure of the (5-aminobicyclo[3.2.1]octan-1-yl)amine and confirm the absence of the benzyl and carbamate signals.
-
Purity Assessment: HPLC analysis is recommended to determine the purity of the final compound.
Conclusion
The deprotection of this compound can be achieved through several effective methods. The choice between catalytic hydrogenation, acid-mediated cleavage, or nucleophilic deprotection should be guided by the substrate's functional group tolerance and the desired scale of the reaction. The protocols provided herein offer robust and reliable procedures for obtaining the desired diamine, a valuable building block in pharmaceutical research and development.
References
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]
-
Pfizer, Inc. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. tdcommons.org [tdcommons.org]
- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Hydrogenolysis: Cbz Removal from Bicyclo[3.2.1]octane Systems
Introduction: Navigating the Deprotection of a Privileged Scaffold
The bicyclo[3.2.1]octane framework is a rigid, three-dimensional structure that is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1] Its unique topology imparts specific conformational constraints that are often key to molecular recognition and biological function. In the multi-step synthesis of complex molecules containing this scaffold, the protection and deprotection of functional groups are critical operations. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its general stability and its susceptibility to removal under mild reductive conditions.[2]
Catalytic hydrogenolysis stands as the premier method for Cbz group removal, prized for its clean reaction profile, yielding the free amine, carbon dioxide, and toluene as the sole byproducts.[2] However, the application of this technique to sterically demanding and potentially strained bicyclic systems like the bicyclo[3.2.1]octane core requires a nuanced understanding of the interplay between the substrate's stereochemistry, catalyst activity, and reaction parameters. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective removal of the Cbz protecting group from bicyclo[3.2.1]octane systems, grounded in mechanistic principles and field-proven protocols.
Mechanistic Insights: The Palladium-Catalyzed Pathway
The hydrogenolysis of a Cbz group is a heterogeneously catalyzed reaction occurring on the surface of a noble metal catalyst, most commonly palladium on carbon (Pd/C). The process can be conceptualized in the following key stages:
-
Adsorption: Both the Cbz-protected bicyclo[3.2.1]octane substrate and the hydrogen source (gaseous H₂ or a transfer agent) adsorb onto the palladium surface.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.
-
Hydrogenolysis: The benzylic C-O bond of the Cbz group is cleaved by the activated hydrogen species. This is the key bond-breaking step that liberates the amine.
-
Decarboxylation: The initial product of cleavage is an unstable carbamic acid, which spontaneously decarboxylates to yield the desired free amine and carbon dioxide.
-
Desorption: The deprotected amine and the byproduct, toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.
Strategic Considerations for Bicyclo[3.2.1]octane Systems
While the fundamental mechanism remains consistent, the rigid bicyclo[3.2.1]octane scaffold introduces specific steric and stereoelectronic factors that must be considered for successful and selective Cbz deprotection.
-
Stereochemical Integrity: The bicyclo[3.2.1]octane core is chiral and possesses defined stereocenters. It is crucial that the hydrogenolysis conditions do not induce epimerization at adjacent chiral centers. The mild, neutral conditions of catalytic hydrogenolysis are generally favored as they are less likely to cause unwanted isomerizations compared to harsh acidic or basic deprotection methods.[3]
-
Catalyst Accessibility: The steric bulk of the bicyclic framework can hinder the approach of the Cbz group to the active sites of the catalyst. This may necessitate higher catalyst loadings or longer reaction times compared to acyclic or less hindered substrates. The choice of solvent can also play a role in substrate presentation to the catalyst surface.
-
Potential for Ring Strain and Rearrangement: Although the bicyclo[3.2.1]octane system is relatively stable, highly functionalized or strained derivatives could be susceptible to rearrangement under certain reductive conditions. However, standard Pd/C-catalyzed hydrogenolysis is generally not harsh enough to induce skeletal rearrangements of this framework.[4]
-
Chemoselectivity: In complex intermediates, other functional groups may be present that are also sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers). The choice of hydrogen source and catalyst can be tuned to achieve chemoselective Cbz removal. For instance, transfer hydrogenation is often considered milder and can sometimes offer better selectivity.
Experimental Protocols
Two primary, reliable methods for the catalytic hydrogenolysis of Cbz-protected bicyclo[3.2.1]octane amines are detailed below. The choice between them often depends on the available equipment and the specific chemoselectivity required.
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This is the classic and most widely used method, valued for its efficiency and clean workup. It requires the use of a hydrogen gas source.
Materials:
-
Cbz-protected bicyclo[3.2.1]octane amine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous grade
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® 545
Procedure:
-
Reaction Setup: In a round-bottom flask appropriately sized for the reaction scale, dissolve the Cbz-protected bicyclo[3.2.1]octane amine (1.0 equiv) in MeOH or EtOH (approx. 0.05-0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 10-20 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric and should be handled with care, never allowing it to become completely dry in the presence of air.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask (for atmospheric pressure reactions) or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure the atmosphere is fully exchanged.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all H₂.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected bicyclo[3.2.1]octane amine. Further purification, if necessary, can be achieved by column chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation
This method offers a convenient and often safer alternative to using flammable H₂ gas, making it well-suited for standard laboratory setups. Ammonium formate is a common and effective hydrogen donor.
Materials:
-
Cbz-protected bicyclo[3.2.1]octane amine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® 545
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected bicyclo[3.2.1]octane amine (1.0 equiv) in MeOH or EtOH.
-
Reagent Addition: Add 10% Pd/C (10-20 wt%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gentle gas evolution (CO₂ and NH₃).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove any remaining ammonium salts before final purification.
Caption: General Experimental Workflow for Cbz Deprotection.
Data Presentation: Comparative Overview
The following table summarizes typical reaction parameters for the two primary methods of Cbz deprotection.
| Parameter | Protocol 1: H₂/Pd/C | Protocol 2: Transfer Hydrogenation | Causality and Field-Proven Insights |
| Hydrogen Source | H₂ Gas (balloon or Parr shaker) | Ammonium Formate, Formic Acid, Cyclohexene | Transfer hydrogenation avoids the need for specialized high-pressure equipment and handling of flammable H₂ gas.[5] |
| Catalyst Loading | 10-20 wt% | 10-20 wt% | Higher loadings may be required for sterically hindered bicyclo[3.2.1]octane systems to increase the reaction rate. |
| Solvent | MeOH, EtOH, THF, EtOAc | MeOH, EtOH | Protic solvents like MeOH and EtOH are generally effective. THF or EtOAc can be used if substrate solubility is an issue.[6] |
| Temperature | Room Temperature | Room Temperature to 40 °C | Exothermic reactions are possible; maintaining room temperature is usually sufficient and minimizes side reactions. |
| Reaction Time | 2-6 hours | 1-4 hours | Transfer hydrogenation can sometimes be faster due to the high effective concentration of the hydrogen donor at the catalyst surface. |
| Work-up | Filtration | Filtration, possible aqueous wash | The H₂/Pd/C method has a simpler workup, as byproducts are gaseous. Transfer methods may leave salt residues. |
Troubleshooting and Advanced Considerations
-
Stalled or Sluggish Reactions: If the reaction is slow or stalls, this could be due to catalyst poisoning or insufficient catalyst activity. Potential poisons include sulfur- or phosphorus-containing impurities. In such cases, increasing the catalyst loading or filtering and adding fresh catalyst can be effective.
-
Presence of Other Reducible Groups: For substrates containing other reducible functional groups (e.g., alkenes, nitro groups), transfer hydrogenation may offer enhanced chemoselectivity. In some cases, catalyst poisons like diphenylsulfide can be intentionally added to suppress the hydrogenolysis of Cbz groups while allowing for the reduction of other functionalities.
-
Alternative Deprotection Methods: If catalytic hydrogenolysis is incompatible with other functional groups in the molecule, alternative methods for Cbz removal can be considered. These include acidic conditions (e.g., HBr in acetic acid) or other specialized reagents, though these are typically harsher and may not be suitable for sensitive substrates.[3]
Conclusion
The catalytic hydrogenolysis of Cbz-protected amines on bicyclo[3.2.1]octane systems is a robust and reliable transformation that is essential for the synthesis of complex molecules. A thorough understanding of the reaction mechanism, careful consideration of the substrate's unique structural features, and judicious selection of the reaction protocol are paramount for achieving high yields and preserving the stereochemical integrity of this privileged scaffold. Both the classic H₂/Pd/C method and the convenient transfer hydrogenation approach offer effective pathways to the desired deprotected amines, enabling the continued advancement of synthetic and medicinal chemistry.
References
- Fleming, I., & coworkers. (1968). Synthesis of 2-azabicyclo[3.2.1]octane. Journal of the Chemical Society C: Organic, 20, 2518-2522.
-
Gao, K., Hu, J., & Ding, H. (2021). Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. Accounts of Chemical Research, 54(4), 875-889. Available from: [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. Available from: [Link]
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). A Pd/C-Catalyzed Chemoselective Hydrogenation Using Diphenylsulfide as a Catalyst Poison. Organic Letters, 8(15), 3279–3281. Available from: [Link]
- Oprea, T. I., Davis, A. M., Teague, S. J., & Leeson, P. D. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Computer Sciences, 41(5), 1308–1315.
-
Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. Available from: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736-3740. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Defensive Publications Series. 42. Available from: [Link]
-
Vanier, G. S. (2007). A generally applicable method for the introduction of gaseous hydrogen into a sealed reaction system under microwave irradiation allows the hydrogenation of various substrates in short reaction times with moderate temperatures between 80 °C and 100 °C with 50 psi of hydrogen. Synlett, 2007(1), 131-135. Available from: [Link]
-
ResearchGate. (2018). Unfolding the frontalin chemistry: a facile selective hydrogenation of 7-methylidene-6,8-dioxabicyclo[3.2.1]octanes, 2:2 ensembles of ketones and acetylene. Retrieved from [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]
-
ResearchGate. (2014). How to remove CBz of a compound?. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Notes & Protocols: Strategic Incorporation of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate in Advanced Peptide Synthesis
Abstract
The quest for novel peptide therapeutics with enhanced stability, target affinity, and specificity has driven the exploration of non-natural, conformationally constrained building blocks. Bicyclic amino acids and scaffolds are at the forefront of this effort, offering a robust strategy to lock peptides into bioactive conformations.[1][2] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a rigid diamino scaffold, in peptide synthesis. We will delve into its unique properties, mechanisms of incorporation, and detailed protocols for its application in creating structurally complex peptides and peptidomimetics.
Introduction: The Rationale for Rigid Scaffolds
Peptides are highly specific signaling molecules, but their therapeutic potential is often hindered by conformational flexibility and susceptibility to enzymatic degradation.[2] Introducing rigid structural elements, such as the bicyclo[3.2.1]octane core, is a powerful strategy to overcome these limitations.[3][4] This framework reduces the entropic penalty upon binding to a biological target and can significantly improve metabolic stability.[2]
This compound is not a traditional amino acid but a bifunctional scaffold. It presents two distinct amino groups: a primary amine at the C5 position, which is readily available for acylation, and a secondary amine at the C1 bridgehead position, which is temporarily masked by a benzyloxycarbonyl (Cbz or Z) protecting group. This differential protection allows for sequential, site-selective modifications, making it an invaluable tool for synthesizing branched, bicyclic, or constrained peptides.[5][6]
Figure 1: Structure of the bicyclic scaffold with key reactive sites.
Physicochemical Properties and Handling
Understanding the fundamental properties of the scaffold is crucial for successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 1383973-53-2 | [7][8][9] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [10][11] |
| Molecular Weight | 274.36 g/mol | [7][11] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Solubility | Soluble in DMF, DCM, NMP, and other common organic solvents for peptide synthesis. Poorly soluble in water. | General Knowledge |
| Storage | Store at 2-8°C under an inert atmosphere. Keep away from moisture and strong oxidizing agents. | General Knowledge |
Core Application: A Bridge for Peptide Cyclization and Branching
The primary utility of this scaffold lies in its ability to act as a junction or branching point. A common workflow involves coupling the C-terminus of a linear peptide to the scaffold's C5-amine, followed by deprotection of the C1-Cbz group to reveal a new reactive site. This new amine can then be used for various modifications, including:
-
Intramolecular Cyclization: Reacting the C1-amine with an activated amino acid side chain (e.g., Asp or Glu) already present in the peptide sequence to form a constrained, bicyclic peptide.
-
Fragment Condensation: Coupling a second peptide fragment to the C1-amine.
-
Attachment of Payloads: Conjugating reporter molecules, small molecule drugs, or other moieties to the C1-amine.
The Cbz group is particularly advantageous due to its stability under the basic conditions used for Fmoc deprotection, making it fully orthogonal to the most common solid-phase peptide synthesis (SPPS) strategy.[12]
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.
Protocol 1: Coupling of the Scaffold to a Resin-Bound Peptide
This procedure describes the acylation of the scaffold's C5-amine with the C-terminus of a peptide synthesized on a solid support (e.g., Wang or Rink Amide resin).
Rationale: Standard peptide coupling reagents are used to activate the peptide's C-terminal carboxylic acid, which then reacts with the nucleophilic C5-amine of the scaffold. HATU is recommended for its high efficiency and low rate of racemization.[13]
Materials:
-
Resin-bound peptide with a free C-terminus (1.0 eq)
-
This compound (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Scaffold Solution: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF.
-
Activation: Add DIPEA to the scaffold solution and vortex briefly. An immediate color change (to yellow) may be observed.
-
Coupling: Immediately add the activated scaffold solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., TNBSA test) to confirm the consumption of the primary amine on the scaffold. Note: The Kaiser test will not work as it detects primary amines, which are being consumed.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Protocol 2: Deprotection of the C1-Cbz Group
This protocol details the removal of the Cbz group to expose the C1-amine, typically via catalytic hydrogenolysis.
Rationale: The Cbz group is classically removed by reduction.[14] Catalytic hydrogenolysis with palladium on carbon (Pd/C) is the cleanest method, yielding the free amine, toluene, and carbon dioxide as byproducts.[12][15] This method is mild and does not affect most other protecting groups used in Fmoc-SPPS.
Materials:
-
Resin from Protocol 1 (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 - 0.2 eq by weight relative to peptide)
-
Anhydrous Methanol or DMF
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the resin slurry. Caution: Pd/C can be pyrophoric when dry; handle with care.[15]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and backfilling with H₂ gas three times.[15]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.
-
Monitoring: The reaction progress can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS to confirm the mass change corresponding to Cbz removal. Reaction times can range from 4 to 24 hours.
-
Filtration & Washing: Once complete, carefully filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.[15] Wash the resin thoroughly with DMF and DCM to remove any residual catalyst and byproducts. The resin is now ready for the next step.
Alternative Cbz Deprotection (for solution phase): For peptides cleaved from the resin, acidic conditions like HBr in acetic acid can also be used for Cbz removal, but this is a harsh method that can affect other acid-labile groups.[14][16]
Protocol 3: Functionalization of the C1-Amine
With the C1-amine now free, it can be acylated using standard coupling protocols, similar to Protocol 1. This step is where intramolecular cyclization or branching is achieved. For cyclization, an activated side-chain carboxylate on the peptide would react with this newly exposed amine.
Workflow and Data Summary
The strategic incorporation of the scaffold follows a logical sequence to achieve complex peptide architectures.
Figure 2: General workflow for creating a constrained peptide using the scaffold.
Table 2: Recommended Coupling Conditions for C5-Amine
| Parameter | Condition | Rationale |
| Reagent | HATU / HBTU / PyBOP | High coupling efficiency, low racemization.[13] |
| Base | DIPEA | Non-nucleophilic base essential for activation without side reactions. |
| Solvent | Anhydrous DMF or NMP | Excellent solvating properties for both peptide and reagents. |
| Stoichiometry | 3 eq Scaffold, 2.9 eq HATU, 6 eq DIPEA | Excess ensures complete coupling to the valuable resin-bound peptide. |
| Temperature | Room Temperature | Sufficient for efficient coupling without promoting side reactions. |
| Time | 2 - 4 hours | Typically sufficient for complete reaction; can be monitored. |
Table 3: Cbz Deprotection Compatibility
| Method | Reagents | Compatibility with SPPS Linkers | Comments |
| Catalytic Hydrogenolysis | H₂, Pd/C | Excellent. Orthogonal to acid-labile linkers (Wang, Rink, Sieber) and Boc/tBu side chains.[12] | Preferred method for SPPS. Requires specialized glassware. Catalyst removal is critical. |
| Strong Acid | HBr / Acetic Acid | Poor. Will cleave peptide from most standard Fmoc-SPPS resins. | Primarily used in solution phase or with highly acid-resistant linkers. |
| Lewis Acid | AlCl₃ / HFIP | Moderate. Can be selective but may affect some sensitive side-chain protecting groups. | Offers an alternative to hydrogenation but requires careful optimization.[16] |
Conclusion and Future Outlook
This compound is a powerful and versatile tool for modern peptide chemistry. Its rigid core and orthogonally protected amines provide a reliable anchor point for inducing conformational constraint and for the construction of complex, multi-functional peptide architectures. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this scaffold to advance the design and development of next-generation peptide therapeutics.
References
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
- Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017). Luxembourg Bio Technologies.
- Peptide synthesis - Amino group protection. (n.d.). Química Organica.org.
- This compound | 1383973-53-2. (n.d.). Angene Chemical.
- Bicyclic Peptide Synthesis. (n.d.). Alfa Chemistry.
- Bicyclic Peptides: Types, Synthesis and Applications. (n.d.).
- Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). Semantic Scholar.
- Bicyclic Peptides as Next-Gener
- Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)
- Bicyclic Peptide. (n.d.).
- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (n.d.). NIH.
- This compound | 1383973-53-2. (n.d.). J&K Scientific.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE. (n.d.).
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- This compound [CAS: 1383973-53-2]. (n.d.). Ivy Fine Chemicals.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Bicyclic Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. angenechemical.com [angenechemical.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ivychem.com [ivychem.com]
- 10. This compound | C16H22N2O2 | CID 68048073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE | CAS 1383973-53-2 [matrix-fine-chemicals.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. bachem.com [bachem.com]
- 14. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols for Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic promise is perpetual. Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate emerges as a compound of significant interest, wedding two critical structural motifs: the rigid bicyclo[3.2.1]octane scaffold and the versatile benzyl carbamate functional group. The bicyclo[3.2.1]octane core is recognized as a "privileged scaffold" in medicinal chemistry, a framework that is recurrent in biologically active compounds, lauded for its conformational rigidity which can lead to higher binding affinity and selectivity for protein targets. The benzyl carbamate moiety, on the other hand, is a well-established protecting group in organic synthesis and a common functional group in a variety of therapeutic agents, influencing properties such as membrane permeability and metabolic stability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the exploration of this compound in a drug discovery context. We will delve into its physicochemical properties, propose plausible therapeutic applications based on structural analogy, and provide detailed experimental workflows for its initial characterization and validation.
Physicochemical Properties and Drug-Likeness Assessment
Before embarking on extensive biological evaluation, a preliminary assessment of a compound's "drug-likeness" is crucial. This is often guided by frameworks such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.
| Property | Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 274.36 g/mol | < 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | ~2.5 (estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
As indicated in the table, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[1][2] Its moderate lipophilicity, as suggested by the estimated LogP value, indicates a good potential for cell membrane permeability.
Proposed Therapeutic Applications and Rationale
Based on the structural characteristics of this compound, two primary therapeutic avenues are proposed for initial investigation: Central Nervous System (CNS) disorders and oncology.
Central Nervous System (CNS) Disorders: Targeting Monoamine Transporters
The rigid bicyclo[3.2.1]octane scaffold is a known pharmacophore in compounds targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various CNS disorders, including depression, anxiety, and Parkinson's disease. The structural similarity of the bicyclic amine core to known monoamine reuptake inhibitors suggests that this compound could exhibit inhibitory activity at these transporters.
Oncology: Modulating Amino Acid Transport
Cancer cells exhibit altered metabolic pathways, including an increased demand for amino acids to fuel their rapid proliferation. Consequently, amino acid transporters are often upregulated in tumors, making them attractive targets for cancer therapy. The aminobicyclo[3.2.1]octane framework has been identified in molecules that interact with amino acid transport systems.[3] By interfering with nutrient uptake, this compound could potentially induce a state of starvation in cancer cells, leading to growth inhibition and apoptosis.
Experimental Workflows and Protocols
The following section outlines a strategic, multi-tiered approach to evaluate the therapeutic potential of this compound, starting with in vitro screening and progressing to in vivo validation.
Diagram of the Proposed Drug Discovery Workflow:
Caption: A streamlined workflow for the evaluation of this compound.
Protocol 1: In Vitro Screening for Monoamine Transporter Inhibition
This protocol details a radioligand binding assay to determine the affinity of this compound for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Objective: To determine the binding affinity (Ki) of the test compound for hDAT and hSERT.
Materials:
-
HEK293 cells stably expressing hDAT or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands: [³H]WIN 35,428 for hDAT and [³H]Citalopram for hSERT
-
Non-specific binding competitors: 10 µM GBR 12909 for hDAT and 10 µM Fluoxetine for hSERT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hDAT and HEK293-hSERT cells to ~80-90% confluency.
-
Harvest cells and prepare cell membranes by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of the respective non-specific competitor, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Screening for Amino Acid Transporter Modulation
This protocol describes a cell-based amino acid uptake assay to evaluate the effect of this compound on the function of amino acid transporters.
Objective: To determine if the test compound inhibits the uptake of a specific amino acid in a relevant cancer cell line.
Materials:
-
A cancer cell line known to overexpress specific amino acid transporters (e.g., A549 lung cancer cells for LAT1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled amino acid (e.g., [³H]Leucine).
-
Known inhibitor of the target transporter (e.g., BCH for LAT1) as a positive control.
-
This compound stock solution.
-
24-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 24-well plates and allow them to adhere and grow to ~80-90% confluency.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Prepare different concentrations of this compound and the positive control inhibitor in HBSS.
-
-
Pre-incubation:
-
Add the test compound solutions and control solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Uptake Assay:
-
Initiate the uptake by adding the radiolabeled amino acid to each well to a final concentration in the low micromolar range.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Termination and Washing:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Calculate the percentage of inhibition of amino acid uptake for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Progression to In Vivo Studies
Should this compound demonstrate promising activity in the in vitro assays, the next logical step is to evaluate its efficacy and safety in preclinical animal models.
For CNS Applications:
-
Pharmacokinetic Studies: Initial studies should focus on determining the compound's ability to cross the blood-brain barrier.
-
Behavioral Models: Depending on the in vitro profile (DAT vs. SERT inhibition), relevant behavioral models can be employed. For example, the forced swim test or tail suspension test in mice can be used to assess antidepressant-like activity. Models of Parkinson's disease, such as the MPTP-induced mouse model, could be relevant if significant DAT inhibition is observed.
For Oncology Applications:
-
Xenograft Models: Human cancer cell lines that showed sensitivity to the compound in vitro can be implanted into immunocompromised mice. The effect of the compound on tumor growth, metastasis, and overall survival can then be evaluated.[4]
Diagram of a Potential In Vivo Study Workflow:
Caption: Parallel in vivo validation pathways for CNS and oncology applications.
Conclusion
This compound represents a promising starting point for a drug discovery program. Its favorable physicochemical properties and the established biological relevance of its core structural components provide a strong rationale for its investigation as a potential therapeutic agent for CNS disorders or cancer. The detailed protocols and strategic workflows outlined in this document offer a clear and scientifically rigorous path for elucidating the pharmacological profile of this intriguing molecule and unlocking its full therapeutic potential.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Lipinski's rule of five. (2023, November 29). In Wikipedia. [Link]
-
Taft, D. R. (2004). In vitro and in vivo models for assessing drug efflux transporter activity. The AAPS journal, 6(4), e35. [Link]
-
In vitro, in vivo and in silico models of drug distribution into the brain. (2012). British journal of pharmacology, 165(1), 20–38. [Link]
-
The use of animal models in cancer drug discovery and development. (1996). Cancer chemotherapy and pharmacology, 38(4), 289–296. [Link]
-
Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. (2022). Journal of visualized experiments : JoVE, (185), 10.3791/64101. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Graphviz. [Link]
-
Cancer Animal Models | Oncology | CRO services. Oncodesign Services. [Link]
Sources
derivatization of the primary amine in Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
An Application Guide for the Selective Derivatization of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Abstract
The bicyclo[3.2.1]octane framework is a conformationally rigid scaffold that serves as a valuable building block in medicinal chemistry for creating spatially well-defined molecules.[1] this compound is a particularly useful intermediate, featuring a primary amine poised for diverse functionalization and a stable, Cbz-protected amine at the bridgehead position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective derivatization of the primary amino group. We present detailed, field-tested protocols for four essential transformations: acylation, sulfonylation, urea/thiourea formation, and reductive amination. The causality behind experimental choices, troubleshooting, and analytical validation are discussed to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of the Bicyclo[3.2.1]octane Scaffold
In drug discovery, the spatial arrangement of functional groups is paramount for achieving high-affinity and selective interactions with biological targets. Rigid scaffolds like the bicyclo[3.2.1]octane system are increasingly employed to lock relative stereochemistry and reduce the entropic penalty of binding. The title compound, this compound, offers a robust platform for generating diverse libraries of compounds. Its key features include:
-
A Nucleophilic Primary Amine: The primary amine at the C5 position is the principal site for chemical modification, offering a handle for introducing a wide array of functional groups.
-
A Protected Bridgehead Amine: The benzyl carbamate (Cbz) group at the C1 position is chemically robust under the conditions used to derivatize the primary amine. This orthogonality is crucial for selective synthesis.[2][3]
-
Conformational Constraint: The bicyclic structure limits the molecule's conformational freedom, making it an excellent surrogate for more flexible aliphatic or cyclic diamines.
The primary scientific challenge is to achieve complete chemoselectivity, modifying only the primary amine without affecting the carbamate. This is readily achievable due to the significant difference in nucleophilicity between the two nitrogen atoms. The lone pair of electrons on the primary amine nitrogen is localized and highly available for reaction. In contrast, the lone pair on the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic and unreactive to common electrophiles under standard conditions.[4][5]
This guide details four foundational protocols to exploit this reactivity difference.
General Experimental Workflow
A successful derivatization strategy relies on a systematic and well-monitored workflow. The following diagram illustrates the key stages from reaction setup to final product validation.
Caption: General workflow for amine derivatization.
Protocol I: Acylation via Acyl Chlorides
The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis. Reacting the primary amine with an acyl chloride provides a stable and neutral amide derivative.
Caption: Reaction scheme for acylation.
Principle & Rationale
This reaction is a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the formation of the unreactive amine hydrochloride salt. Anhydrous dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves the starting materials well.
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred amine solution over 10-15 minutes. Slow addition is crucial to control the exotherm.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 eq Acyl Chloride | Ensures complete consumption of the starting amine. |
| Base | 1.5 eq TEA or DIPEA | Neutralizes HCl byproduct without competing as a nucleophile. |
| Solvent | Anhydrous DCM or THF | Aprotic solvent prevents reaction with the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows the reaction to go to completion. |
| Typical Yield | >90% | Highly efficient and reliable transformation. |
Protocol II: Sulfonylation via Sulfonyl Chlorides
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or phosphates.[6][7] They are generally more stable to chemical and enzymatic hydrolysis than amides.
Caption: Reaction scheme for sulfonylation.
Principle & Rationale
Similar to acylation, this reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is a common choice of base; it not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate.[6] A key consideration is preventing the formation of the di-sulfonylated byproduct.[8] This side reaction occurs if the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[8]
To ensure mono-sulfonylation:
-
Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 eq of amine to 1.0 eq of sulfonyl chloride).
-
Add the sulfonyl chloride slowly to the amine solution to keep its concentration low.[8]
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM or THF (approx. 0.1 M).
-
Base Addition: Add anhydrous pyridine (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[8]
-
Reaction: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water or 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Sulfonyl Chloride | Minimizes di-sulfonylation side product. |
| Base | 2.0 eq Pyridine | Acts as base and catalyst; excess ensures neutralization. |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive towards the electrophile. |
| Addition Rate | Slow, dropwise (30-60 min) | Keeps sulfonyl chloride concentration low to favor mono-sulfonylation.[8] |
| Typical Yield | 75-90% | Generally good yields, dependent on substrate. |
Protocol III: Urea & Thiourea Formation
Ureas and thioureas are privileged structures in drug discovery due to their ability to act as potent hydrogen bond donors. Their synthesis from a primary amine is exceptionally efficient.
Caption: Reaction scheme for urea/thiourea formation.
Principle & Rationale
This reaction involves the direct nucleophilic addition of the primary amine to the central carbon of an isocyanate (for ureas) or isothiocyanate (for thioureas). The reaction is typically very fast, clean, and high-yielding. It does not produce any byproducts, making purification straightforward. No external base is required. Aprotic solvents like THF, DCM, or acetonitrile are suitable. For thiourea synthesis, direct condensation with carbon disulfide in an aqueous medium is also a viable green chemistry approach.[9]
Detailed Step-by-Step Protocol
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent like THF or DCM (approx. 0.1 M).
-
Reagent Addition: Add the isocyanate or isothiocyanate (1.05 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: The reaction is often complete upon addition or shortly thereafter. Monitor by TLC or LC-MS to confirm the disappearance of the starting amine.
-
Workup & Purification: If the product is a clean solid, it may precipitate from the reaction mixture and can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, purify by trituration with ether or by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 eq Isocyanate/Isothiocyanate | A slight excess ensures the reaction goes to completion. |
| Base | None required | The reaction is self-catalyzed and produces no byproducts. |
| Solvent | Anhydrous THF, DCM, ACN | Aprotic solvents are standard. |
| Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. |
| Typical Yield | >95% | One of the most efficient amine derivatizations. |
Troubleshooting and Best Practices
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | 1. Poor quality reagents (e.g., hydrolyzed acyl/sulfonyl chloride). 2. Inactive amine (protonated). 3. Insufficient reaction time/temperature. | 1. Use freshly opened or distilled reagents. 2. Ensure sufficient base is present to free the amine. 3. Allow reaction to run longer or gently heat. Monitor by TLC/LC-MS. |
| Multiple products observed | 1. Di-sulfonylation (in Protocol II). 2. Reaction with carbamate (highly unlikely). 3. Impure starting materials. | 1. Add sulfonyl chloride slowly to an excess of the amine.[8] 2. This indicates extreme conditions; reduce temperature and use milder reagents. 3. Purify starting materials before the reaction. |
| Difficult purification | 1. Byproducts from base (e.g., pyridinium salts). 2. Product is highly polar and streaks on silica gel. | 1. Perform an acidic wash (e.g., 1M HCl) during workup to remove amine bases. 2. Try a different eluent system, add 1% TEA to the eluent, or consider reverse-phase chromatography. |
References
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing).
- bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure.
- Thiourea synthesis by thioacyl
- Technical Support Center: Sulfonyl
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing).
- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobor
- The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbam
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Der Pharma Chemica.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
- EP0130882B1 - Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use.
- Amino Acid-Protecting Groups.
- From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. KAUST Repository.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
- Protecting Groups for Amines: Carbam
- Amine Protection and Deprotection. Master Organic Chemistry.
- 26.
- Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of Bicyclo[3.2.1]octane Intermediates
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold in Drug Discovery
The bicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique conformational constraint on appended functional groups, enabling precise interactions with biological targets. This has made it a cornerstone in the synthesis of complex molecules, including potential therapeutics for a range of diseases. However, the construction of this bicyclic system presents significant synthetic challenges, particularly when transitioning from laboratory-scale syntheses to the multi-kilogram production required for preclinical and clinical development. This guide provides an in-depth analysis of key synthetic strategies for accessing bicyclo[3.2.1]octane intermediates, with a strong emphasis on the practical considerations and protocols required for successful scale-up.
Core Synthetic Strategies: From Benchtop to Pilot Plant
A variety of elegant synthetic methodologies have been developed to construct the bicyclo[3.2.1]octane core. The choice of a specific route for scale-up depends on factors such as the desired substitution pattern, stereochemical outcome, and overall process efficiency. Below, we dissect several of the most robust and scalable strategies.
The Diels-Alder Reaction: A Convergent and Powerful Approach
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis and is particularly well-suited for the construction of the bicyclo[3.2.1]octane skeleton. Both intermolecular and intramolecular variants have been successfully employed.
Causality of Experimental Choices: The intramolecular Diels-Alder (IMDA) reaction is often favored for its high degree of stereocontrol, which is dictated by the geometry of the tether connecting the diene and dienophile. The choice of solvent and temperature is critical; high temperatures are often required to overcome the activation energy of the cycloaddition, while the solvent must be stable under these conditions and facilitate solubility of the starting materials.
Representative Lab-Scale Protocol: Intramolecular Diels-Alder Cycloaddition
A solution of a 5-vinyl-1,3-cyclohexadiene derivative in a high-boiling solvent such as toluene or xylene is degassed and heated in a sealed tube at temperatures ranging from 150-200 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the tricyclic precursor, which can then be further transformed into the desired bicyclo[3.2.1]octane system.[1]
Scale-Up Considerations for Diels-Alder Reactions:
-
Thermal Hazard Management: Diels-Alder reactions can be highly exothermic. On a large scale, the heat generated can lead to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[2][3] It is imperative to perform a thorough thermal hazard assessment using techniques like reaction calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise.[3]
-
Process Control: On scale, precise temperature control is crucial. The use of jacketed reactors with efficient heat transfer fluids is standard. The rate of addition of one reactant to another can also be used to control the rate of heat generation.
-
Solvent Selection: While toluene and xylene are common in the lab, their boiling points and flash points must be considered in the context of the plant's safety infrastructure. Higher boiling, less flammable solvents may be preferable.
-
Work-up and Purification: On a large scale, quenching the reaction and performing extractions require careful planning to handle large volumes of liquids. Purification by column chromatography is often not economically viable for large quantities. Crystallization is the preferred method for purification at scale, and significant effort should be dedicated to developing a robust crystallization protocol.[4]
Organocatalysis: Asymmetric Synthesis of Complex Scaffolds
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. Domino reactions, such as Michael-Henry or Michael-aldol cascades, can rapidly build molecular complexity from simple achiral starting materials.[2][5]
Causality of Experimental Choices: The choice of organocatalyst (e.g., proline derivatives, chiral amines) is paramount as it dictates the stereochemical outcome of the reaction. The reaction conditions, including solvent, temperature, and the presence of additives, are optimized to ensure high catalyst turnover and selectivity.
Representative Lab-Scale Protocol: Organocatalytic Domino Michael-Aldol Reaction
To a solution of a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde in a suitable solvent (e.g., DMSO, chloroform), is added a catalytic amount of a chiral secondary amine catalyst (e.g., a proline derivative). The reaction is stirred at ambient temperature and monitored by chiral HPLC to determine conversion and enantiomeric excess. Upon completion, the reaction is quenched, and the product is isolated and purified.[5]
Scale-Up Considerations for Organocatalytic Reactions:
-
Catalyst Loading and Cost: Organocatalysts can be expensive, so minimizing catalyst loading is a key consideration for scale-up.[6] While higher loadings may give faster reactions in the lab, on an industrial scale, a balance must be struck between reaction time and catalyst cost.
-
Mixing and Mass Transfer: As the reaction volume increases, ensuring efficient mixing becomes critical to maintain reaction homogeneity and prevent localized "hot spots" or concentration gradients that can negatively impact yield and selectivity.[3]
-
Catalyst Removal: The removal of the organocatalyst from the product stream is a crucial step. This can be achieved through extraction, crystallization, or filtration if the catalyst is heterogeneous or can be precipitated.
-
Solvent and Reagent Purity: Impurities in solvents and starting materials can poison the catalyst.[6] On a large scale, the impact of such impurities is magnified, necessitating stringent quality control of all incoming materials.
Palladium-Catalyzed Cascade Reactions: Efficiency in Bond Formation
Palladium-catalyzed reactions, such as aminopalladation-triggered Heck-type cascades, have been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes and other complex derivatives.[7][8]
Causality of Experimental Choices: The choice of palladium precursor, ligand, base, and solvent are all critical variables that must be carefully optimized to achieve high yields and enantioselectivity. The ligand, in particular, plays a crucial role in controlling the stereochemical outcome of the reaction.
Representative Lab-Scale Protocol: Enantioselective Pd-Catalyzed Cascade
In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)2), a chiral ligand (e.g., (S)-BINAP), a base (e.g., K3PO4), and the starting materials. A degassed solvent is added, and the reaction is heated to the desired temperature. The reaction is monitored by LC-MS. After completion, the reaction mixture is cooled, filtered to remove palladium residues, and the product is isolated and purified.[8]
Scale-Up Considerations for Palladium-Catalyzed Reactions:
-
Catalyst Cost and Recovery: Palladium is a precious metal, making catalyst cost a significant factor in large-scale synthesis. Efficient methods for recovering and recycling the palladium catalyst are often necessary for an economically viable process.[9]
-
Catalyst Loading (ppm levels): In process chemistry, catalyst loading is often discussed in parts per million (ppm) rather than mol %. Minimizing the ppm level of palladium is a key goal to reduce costs and minimize residual metal in the final product.[10]
-
Reaction Kinetics and Heat Flow: These reactions can be fast and exothermic. Understanding the reaction kinetics and heat flow is essential for safe scale-up.
-
Supply Chain of Ligands: The availability and cost of the chiral ligands on a large scale must be considered early in the development process.
Data Summary: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Common Scale-Up Challenges | Typical Yields (Lab-Scale) |
| Diels-Alder Reaction | High convergency, excellent stereocontrol (especially IMDA), atom economy. | Thermal management, high temperatures/pressures, purification.[7][11] | 70-95% |
| Organocatalysis | High enantioselectivity, metal-free, mild reaction conditions. | Catalyst cost and loading, catalyst removal, sensitivity to impurities.[6] | 60-90% (often with >90% ee) |
| Pd-Catalyzed Cascade | High efficiency, excellent functional group tolerance, access to complex structures. | Catalyst cost and recovery, ligand availability, removal of residual metal.[5][12] | 65-85% (often with high ee) |
Visualizing the Workflow: From Strategy to Synthesis
Caption: A generalized workflow for the development and scale-up of a bicyclo[3.2.1]octane synthesis.
Detailed Application Protocol: Multi-Gram Scale Synthesis via Intramolecular Diels-Alder
This protocol is a representative example for the scale-up of an intramolecular Diels-Alder reaction followed by a fragmentation step to access a functionalized bicyclo[3.2.1]octane intermediate.
Objective: To synthesize a bicyclo[3.2.1]oct-1-ene derivative on a 50-gram scale.
Reaction Scheme:
Caption: Reaction scheme for the IMDA approach to bicyclo[3.2.1]octanes.
Materials and Equipment:
-
5-vinyl-1,3-cyclohexadiene precursor (50 g)
-
Toluene (1 L, anhydrous)
-
Propylene oxide (stabilizer, 5 mL)
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Rotary evaporator
-
Crystallization vessel
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 2 L reactor system and ensure it is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the 5-vinyl-1,3-cyclohexadiene precursor (50 g) and anhydrous toluene (1 L) to the reactor. Add propylene oxide (5 mL) as a stabilizer.
-
Inerting: Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.
-
Heating and Reaction: Begin stirring and slowly heat the mixture to reflux (approx. 110 °C). Once at reflux, carefully monitor the internal temperature. For the specific IMDA cyclization, a higher temperature of 190 °C may be required, necessitating a high-pressure reactor. For this protocol, we will assume a lower temperature variant is available or a pressure-rated vessel is in use. Maintain the reaction at the target temperature for 24-48 hours.
-
In-Process Control (IPC): After 24 hours, carefully take a small aliquot from the reaction mixture. Analyze by TLC or LC-MS to check for the disappearance of the starting material. Continue heating until the reaction is complete.
-
Cool-down and Solvent Removal: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification by Crystallization: To the crude oil, add a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) determined during lab-scale development. Heat the mixture to dissolve the solids, then slowly cool to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Safety Precautions:
-
This reaction is performed at high temperatures and should be conducted in a well-ventilated fume hood.
-
The use of a sealed tube or pressure reactor for high-temperature reactions requires appropriate safety shielding and pressure monitoring.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the potential for thermal runaway and have a cooling bath readily available.[1]
Conclusion
The successful scale-up synthesis of bicyclo[3.2.1]octane intermediates is a critical step in advancing drug candidates from discovery to development. A thorough understanding of the underlying chemistry of the chosen synthetic route, coupled with a rigorous evaluation of process safety and scalability, is essential. While methods like the Diels-Alder reaction, organocatalysis, and palladium-catalyzed cascades offer elegant solutions for the construction of this important scaffold, their translation to a manufacturing setting requires a multidisciplinary approach, integrating the expertise of chemists and chemical engineers. By carefully considering the factors outlined in this guide, researchers can navigate the challenges of scale-up and efficiently produce the quantities of these valuable intermediates needed to fuel the drug development pipeline.
References
-
Marco-Contelles, J., & Arroyo, Y. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 237-249. [Link]
-
Vila, C., & Marques, M. M. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
American Chemical Society. (n.d.). Safe chemical reaction scale up. ACS Division of Chemical Health and Safety. [Link]
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
-
Miao, Y., Sha, L., & Gonzalez-Bobes, F. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development, 22(9), 1093-1108. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-52). Wiley-VCH. [Link]
-
Grubbs, R. H. (2005). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Nobel Lecture. [Link]
-
Funel, J. A., Schmidt, G., & Abele, S. (2011). Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo [2.2. 2] oct-5-en-2-one. Organic Process Research & Development, 15(6), 1420-1427. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1954. [Link]
-
Kappe, C. O. (2017). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. In Flow Chemistry - Volume 1 (pp. 373-393). De Gruyter. [Link]
-
Seghers, S., et al. (2018). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. Reaction Chemistry & Engineering, 3(5), 704-713. [Link]
-
Wang, Y., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 855-860. [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
-
Bohrium. (n.d.). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. [Link]
-
Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions. [Link]
-
Fiveable. (n.d.). Ring-Closing Metathesis. [Link]
-
Agilent. (2023, December 8). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
Séché Environnement. (n.d.). Purification of synthesis intermediates. [Link]
-
DiPippo, J. L., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(3), 585. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]
-
Zhang, X., & Xu, X. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10986-10991. [Link]
-
Leadbeater, N. E. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 14(14), 2591-2598. [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. [Link]
-
Wikipedia. (n.d.). Radical cyclization. [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
Sources
- 1. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. qesacademy.com [qesacademy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbz-Deprotection of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Welcome to the technical support center for the optimization of Cbz-deprotection of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific deprotection reaction. The unique sterically hindered and conformationally rigid bicyclo[3.2.1]octane framework can present challenges not encountered with simpler aliphatic or aromatic amines. This document provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, ensuring a higher success rate and optimized yields.
I. Understanding the Challenge: The Bicyclo[3.2.1]octane System
The bicyclo[3.2.1]octane core is a rigid three-dimensional structure that can significantly influence the reactivity of its substituents.[1][2] The Cbz-protected amine at the bridgehead C-1 position or the C-5 position is sterically encumbered, which can hinder the approach of reagents and catalysts. Understanding this inherent steric hindrance is paramount to troubleshooting and optimizing the deprotection reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Cbz-deprotection of this compound, categorized by the chosen deprotection method.
A. Catalytic Hydrogenolysis (H₂/Pd/C)
Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection.[3] However, the steric hindrance of the bicyclo[3.2.1]octane scaffold can lead to sluggish or incomplete reactions.
Q1: My Cbz-deprotection via catalytic hydrogenolysis is very slow or incomplete. What are the likely causes and how can I improve it?
A1: Sluggish or incomplete hydrogenolysis of your substrate is a common issue, primarily due to the steric hindrance of the bicyclo[3.2.1]octane framework impeding catalyst access. Here's a systematic approach to troubleshoot this:
-
Catalyst Activity and Loading: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Over time, Pd/C can absorb atmospheric contaminants and become less effective. Consider using a higher catalyst loading (e.g., 10-20 mol%) or switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for hindered substrates.[1]
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate. If you are using a balloon of hydrogen (atmospheric pressure), consider switching to a Parr shaker or a similar apparatus that allows for higher pressures (e.g., 50-100 psi).
-
Solvent Choice: The choice of solvent can influence catalyst activity and substrate solubility. Methanol and ethanol are standard choices. However, for a more nonpolar substrate, you might consider solvents like ethyl acetate or tetrahydrofuran (THF). In some cases, the addition of a small amount of a protic acid like acetic acid can accelerate the reaction by protonating the amine product and preventing catalyst poisoning, though this should be done cautiously to avoid side reactions.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of potential side reactions at elevated temperatures.
Q2: I am observing side products in my hydrogenolysis reaction. What could they be and how can I avoid them?
A2: Side product formation can arise from over-reduction or other competing reactions. With the bicyclo[3.2.1]octane system, be aware of:
-
Ring Opening/Rearrangement: While less common under standard hydrogenolysis conditions, highly strained bicyclic systems can sometimes undergo rearrangement. This is more of a concern with acidic conditions. Sticking to neutral hydrogenolysis conditions should minimize this risk.
-
Incomplete Deprotection: The major "side product" may simply be your starting material. The key is to drive the reaction to completion using the strategies outlined in A1.
-
N-Alkylation: If the reaction is run for an extended period, the newly formed primary amine can potentially react with any remaining benzyl groups, leading to secondary amine impurities. This is less common but possible.
B. Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using hydrogen gas.[4] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.
Q3: My transfer hydrogenation for Cbz-deprotection is not going to completion. What adjustments can I make?
A3: Incomplete conversion in transfer hydrogenation can often be resolved by optimizing the hydrogen donor and reaction conditions:
-
Hydrogen Donor: Ammonium formate is a popular choice. Ensure you are using a sufficient excess (typically 5-10 equivalents). If ammonium formate is not effective, consider using formic acid or 1,4-cyclohexadiene.
-
Catalyst and Solvent: As with catalytic hydrogenolysis, ensure your Pd/C catalyst is active. Methanol and ethanol are good solvent choices for transfer hydrogenation with ammonium formate.
-
Temperature: Many transfer hydrogenation reactions proceed at room temperature, but gentle heating (refluxing methanol or ethanol) can often drive the reaction to completion.
C. Acid-Mediated Deprotection
For substrates that are sensitive to catalytic hydrogenation, acid-mediated deprotection is a viable alternative.[3][5] Common reagents include HBr in acetic acid and various Lewis acids.
Q4: I am attempting an acid-catalyzed Cbz-deprotection, but the reaction is either not working or giving a complex mixture of products. What should I consider?
A4: Acid-mediated deprotection of the Cbz group on the bicyclo[3.2.1]octane scaffold requires careful consideration of potential side reactions due to the formation of carbocation intermediates.
-
Carbocation Stability and Rearrangements: The stability of the carbocation formed upon cleavage of the Cbz group is crucial. The bicyclo[3.2.1]octyl cation can be prone to Wagner-Meerwein rearrangements.[1] Using a strong, non-nucleophilic acid might favor the desired deprotection.
-
Reagent Choice: HBr in acetic acid is a classic reagent. However, for a sensitive substrate, you might explore milder Lewis acidic conditions. For instance, a combination of AlCl₃ and a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for deprotecting N-Cbz groups on sensitive substrates.[2]
-
Reaction Conditions: Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature to control the reaction and minimize side product formation.
-
Work-up Procedure: Proper work-up is critical to neutralize the acid and isolate the free amine. This typically involves basifying the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃) and extracting the product with an organic solvent.
III. Frequently Asked Questions (FAQs)
Q5: Which Cbz-deprotection method is the best starting point for this compound?
A5: For a novel substrate like this, it is generally recommended to start with the mildest conditions. Catalytic transfer hydrogenation with Pd/C and ammonium formate in methanol is an excellent first choice due to its operational simplicity and mildness. If that fails to provide satisfactory results, moving to catalytic hydrogenolysis with H₂ gas at elevated pressure would be the next logical step. Acid-catalyzed methods should be reserved for cases where hydrogenation is not feasible due to other functional groups in the molecule.
Q6: How can I effectively monitor the progress of my deprotection reaction?
A6: Thin-layer chromatography (TLC) is the most common and convenient method. Your starting material, the Cbz-protected amine, will be less polar than the product, the free diamine. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product) to achieve good separation. Staining with ninhydrin is highly recommended as it will give a distinct color for the primary amine product, making it easy to spot even in trace amounts. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, providing both conversion and mass confirmation of the product.
Q7: My purified product, the free diamine, seems to be unstable. What precautions should I take?
A7: Free amines, particularly diamines, can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbamates. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. If the free amine is intended for a subsequent reaction, it is often best to use it immediately after purification. Alternatively, you can convert it to a more stable salt form, such as a hydrochloride or hydrobromide salt, by treating a solution of the amine with HCl or HBr in a suitable solvent.
IV. Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
-
To a solution of this compound (1.0 eq) in methanol (0.1 M), add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) in one portion.
-
Stir the reaction mixture at room temperature or heat to reflux (40-65 °C) while monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid
-
Dissolve this compound (1.0 eq) in glacial acetic acid (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 33% solution of HBr in acetic acid (5.0-10.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the product as the hydrobromide salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., 2M NaOH) to pH > 10, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
V. Visualizing the Workflow
Troubleshooting Logic for Cbz-Deprotection
Caption: A decision-making workflow for troubleshooting Cbz-deprotection.
VI. Summary of Recommended Starting Conditions
| Method | Catalyst/Reagent | Solvent | Temperature | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate (5 eq) | Methanol | Room Temp to Reflux | Mildest starting point; monitor for completeness. |
| Catalytic Hydrogenolysis | 10% Pd/C or 20% Pd(OH)₂/C | Methanol or Ethanol | Room Temp | Use higher H₂ pressure for faster reaction. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 0 °C to Room Temp | Potential for rearrangements; use with caution. |
VII. References
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. PMC - NIH. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC - NIH. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions [beilstein-journals.org]
- 4. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Synthesis of Aminobicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of aminobicyclo[3.2.1]octane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. The bicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold prevalent in numerous natural products and serves as a valuable building block in drug discovery.[1][2] However, its synthesis, particularly the introduction of the crucial amine functionality, can be fraught with challenges, including low yields, unexpected side products, and complex purification.
This document provides troubleshooting guidance in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve common issues encountered during your experiments.
Section 1: General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to have a systematic approach to troubleshooting. When a reaction yields an unexpected outcome (e.g., low yield, incorrect product, or a complex mixture), a logical diagnostic workflow can save significant time and resources.
Q: My reaction to synthesize an aminobicyclo[3.2.1]octane failed or gave a complex mixture. What are the first steps I should take to diagnose the problem?
A: A methodical approach is critical. We recommend the following diagnostic workflow:
-
Confirm Starting Material Integrity: Before rerunning the reaction, verify the purity and identity of your starting materials and reagents via techniques like NMR, LC-MS, or melting point analysis. Degradation of reagents, especially organometallics, reducing agents, or moisture-sensitive compounds, is a frequent cause of failure.
-
Analyze the Crude Reaction Mixture (CRM): Do not discard the reaction mixture. Analyze a sample of the CRM by LC-MS and ¹H NMR. This analysis is your most valuable source of information.
-
Does it contain unreacted starting material? This could indicate insufficient reagent, low temperature, or a deactivated catalyst.
-
Are there new, unexpected peaks? Compare their masses and spectral patterns to potential side products characteristic of the reaction you are running (e.g., fragmentation products, over-alkylation, hydrolyzed intermediates).
-
-
Review the Protocol and Reaction Setup: Scrutinize your experimental procedure.
-
Stoichiometry: Were the reagent ratios correct?
-
Atmosphere: Was the reaction performed under an inert atmosphere (if required)? Oxygen and moisture are common culprits in quenching sensitive reagents.
-
Temperature: Was the temperature controlled accurately throughout the addition and reaction period?
-
Solvent: Was the solvent anhydrous and of the appropriate grade?
-
This initial analysis will often point directly to the source of the problem, allowing for a targeted solution rather than empirical trial and error.
Caption: General troubleshooting workflow for synthesis.
Section 2: The Beckmann Rearrangement Route
The Beckmann rearrangement is a classical method to convert a bicyclo[3.2.1]octanone into the corresponding lactam (an amide within the ring), which can then be reduced to the target cyclic amine. The reaction proceeds via an oxime intermediate.[3]
Q: I performed a Beckmann rearrangement on my bicyclo[3.2.1]octanone oxime, but I isolated an unsaturated nitrile instead of the desired lactam. What happened?
A: You have encountered a Beckmann fragmentation . This is a common side reaction that competes with the desired rearrangement, particularly in strained bicyclic systems.[4][5]
-
Causality: The reaction pathway is determined by the stability of the carbocation that can be formed by fragmentation of the C-C bond alpha to the oxime. In the bicyclo[3.2.1]octane system, cleavage of the bridgehead C–C bond can lead to a stable tertiary carbocation, promoting the formation of an unsaturated nitrile side product.[4]
-
Troubleshooting Protocol:
-
Lower the Temperature: Fragmentation pathways often have a higher activation energy than rearrangement. Running the reaction at the lowest possible temperature that still allows for rearrangement can significantly favor the desired lactam.
-
Change the Acid Promoter: The choice of acid catalyst is critical. Strongly protic acids (like sulfuric acid) can promote fragmentation. Consider switching to milder Lewis acids or reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride, which can favor rearrangement.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates. Experiment with less polar, non-coordinating solvents to disfavor carbocation formation.
-
Caption: Competing pathways in the Beckmann reaction.
Q: My Beckmann rearrangement produced a mixture of two isomeric lactams. How can I control the regioselectivity?
A: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime precursor. The group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[3] Therefore, obtaining a mixture of lactams implies you started with a mixture of (E)- and (Z)-oxime isomers.
-
Causality: The formation of oximes is often reversible and can lead to a thermodynamic mixture of isomers. In some cases, acidic conditions used for the rearrangement itself can racemize the oxime geometry before migration occurs.[3]
-
Troubleshooting Protocol:
-
Isolate the Oxime Isomers: Before the rearrangement step, attempt to separate the (E)- and (Z)-oximes using column chromatography or recrystallization. Characterize each isomer (e.g., by 2D NMR) to determine which one will yield the desired lactam regioisomer.
-
Control Oxime Formation: Vary the conditions for the oxime synthesis (pH, temperature, solvent) to favor the formation of the desired isomer. Kinetically controlled conditions (lower temperature, specific buffering) may yield a different isomeric ratio than thermodynamically controlled conditions (higher temperature, longer reaction times).
-
Use a Stereospecific Rearrangement Catalyst: Some reagents are known to promote the rearrangement with high fidelity to the initial oxime geometry. Research catalysts that are less likely to cause pre-isomerization.
-
| Parameter | Condition to Favor Rearrangement | Condition to Favor Fragmentation |
| Temperature | Lower (e.g., 0 °C to RT) | Higher |
| Acid Catalyst | PCl₅, SOCl₂, TsCl | H₂SO₄, PPA (Polyphosphoric acid) |
| Substrate | Unstrained, secondary carbocation unlikely | Strained, stable tertiary carbocation possible |
Table 1: Conditions influencing Beckmann Rearrangement vs. Fragmentation.
Section 3: Curtius, Hofmann, and Schmidt Rearrangement Routes
These related name reactions are powerful tools for converting carboxylic acids (or their derivatives) and ketones into primary amines, involving a key isocyanate intermediate.[6][7][8] They are particularly useful as they typically proceed with full retention of stereochemistry at the migrating carbon center.[9][10]
Q: I'm using a Curtius rearrangement to synthesize my aminobicyclo[3.2.1]octane from a carboxylic acid precursor. My final product is contaminated with significant amounts of a urea or carbamate derivative. What is the cause?
A: The presence of urea or carbamate byproducts points directly to the interception of your key isocyanate intermediate by nucleophiles other than water (for the final amine).
-
Causality: The Curtius, Hofmann, and Schmidt rearrangements all proceed through a highly electrophilic isocyanate (R-N=C=O) intermediate.[11][12] This intermediate is the target for your desired transformation.
-
If water attacks the isocyanate, it forms an unstable carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[13]
-
If residual alcohol (from a previous step or used as a solvent) attacks, it forms a stable carbamate.
-
If the newly formed primary amine product attacks another molecule of the isocyanate, it forms a symmetrical urea byproduct.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: If the primary amine is the target, the rearrangement and subsequent hydrolysis must be carefully controlled. The rearrangement step (acyl azide to isocyanate) should be conducted under strictly anhydrous conditions to prevent premature reaction.
-
Use a Trapping Agent: A very common and effective strategy is to perform the rearrangement in the presence of an alcohol like tert-butanol. This traps the isocyanate as a stable, easily purified Boc-protected amine (tert-butyl carbamate). The Boc group can then be cleanly removed under acidic conditions (e.g., TFA or HCl) in a separate step to furnish the desired primary amine hydrochloride salt.
-
Control Stoichiometry and Addition: To minimize urea formation, ensure slow, controlled generation of the isocyanate in the presence of the hydrolyzing agent, minimizing the concentration of isocyanate available to react with the amine product.
-
Caption: Fate of the isocyanate intermediate.
Section 4: Reductive Amination Route
Reductive amination is a highly versatile, one-pot method for converting a ketone, such as bicyclo[3.2.1]octan-one, directly into an amine.[14] It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
Q: I am attempting a direct reductive amination of bicyclo[3.2.1]octanone with ammonia to get the primary amine, but my main product is the corresponding alcohol. Why isn't the amination working?
A: The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than the imine intermediate is being formed and reduced.
-
Causality: Direct reductive amination is a competition between two reductions: the reduction of the starting ketone and the reduction of the in-situ formed imine.[14] Powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will rapidly reduce the ketone, often before significant imine formation can occur, especially when using a less nucleophilic amine like ammonia.
-
Troubleshooting Protocol:
-
Switch to a pH-Sensitive Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the neutral ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at neutral pH but becomes a potent reducing agent under the slightly acidic conditions (pH ~6) that favor iminium ion formation.[15]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder, non-toxic alternative to NaBH₃CN that is also highly effective for reductive aminations. It is often the reagent of choice in modern synthesis.
-
-
Optimize pH: The reaction is a balancing act. You need a slightly acidic pH to catalyze imine formation, but not so acidic that you protonate and deactivate the amine nucleophile. A buffer or the addition of a mild acid like acetic acid is often required.
-
Pre-form the Imine (Indirect Method): If the one-pot method fails, you can switch to an indirect, two-step procedure. First, form the imine by reacting the ketone and amine, often with removal of water using a Dean-Stark apparatus. Then, in a separate step, isolate and reduce the purified imine with a less selective reducing agent like NaBH₄.
-
Q: My reductive amination is producing di-alkylated (secondary amine) byproducts. How can I favor mono-alkylation?
A: Over-alkylation is a common problem when using ammonia or a primary amine as the nucleophile. The newly formed primary amine product can be more nucleophilic than ammonia and can react with another molecule of the ketone, leading to a secondary amine byproduct.
-
Troubleshooting Protocol:
-
Use a Large Excess of the Amine: The simplest solution is often to use a large excess of ammonia (e.g., as a saturated solution in methanol or as ammonium acetate). By Le Châtelier's principle, this will favor the reaction of the ketone with ammonia over the reaction with the product amine, which is present in a much lower concentration.
-
Use a Protected Ammonia Surrogate: Consider using an ammonia equivalent where over-alkylation is not possible, followed by a deprotection step. For example, reacting the ketone with hydroxylamine to form an oxime, followed by reduction (e.g., with H₂/Pd or Zn/AcOH), will cleanly yield the primary amine.
-
References
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. Available at: [Link]
-
Curtius rearrangement. Wikipedia. Available at: [Link]
-
Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Beckmann rearrangement. Wikipedia. Available at: [Link]
-
Curtius Rearrangement. Chemistry Steps. Available at: [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
The Schmidt Reaction. Organic Reactions. Available at: [Link]
-
Schmidt reaction. Wikipedia. Available at: [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC - NIH. Available at: [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]
-
Synthesis and Transport Applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic Acids. PubMed. Available at: [Link]
-
Highlights of Schmidt Reaction in the Last Ten Years. Denmark Group. Available at: [Link]
-
Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Schmidt Reaction for Carboxylic Acids. BYJU'S. Available at: [Link]
-
Schmidt Reaction. Chemistry LibreTexts. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Publikationsserver der Universität Regensburg. Available at: [Link]
-
8-Aminobicyclo[3.2.1]octanes: synthesis and anti-viral activity. Semantic Scholar. Available at: [Link]
-
Harnessing Imine Photochemistry for the Synthesis of Important... JACS. Available at: [Link]
-
Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. PMC - NIH. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC - NIH. Available at: [Link]
-
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. Available at: [Link]
-
Amine Synthesis Reactions Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Curtius Rearrangement [organic-chemistry.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Welcome to the technical support guide for the purification of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for this valuable synthetic intermediate.
Compound Profile & Key Purification Considerations
This compound is a bridged bicyclic diamine derivative where one amine is protected as a carbamate (Cbz group) and the other remains a free primary amine. Understanding its structure is critical for designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₆H₂₂N₂O₂ | - |
| Molecular Weight | 274.36 g/mol [1] | Affects diffusion rates in chromatography. |
| Structure | Bridged bicyclic core with a primary amine and a Cbz-protected amine. | The rigid structure limits conformational flexibility. |
| Key Functional Groups | Primary Amine (-NH₂) | High Basicity : Prone to strong interaction with acidic silica gel, causing significant peak tailing in chromatography.[2] |
| Carbamate (-NH-Cbz) | Polarity & Stability : Increases polarity. Generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4] | |
| Topological Polar Surface Area (TPSA) | 64.4 Ų[1] | Indicates moderate polarity, suitable for purification by normal-phase chromatography. |
The primary challenge in purifying this molecule is the presence of the basic primary amine, which dictates the choice of chromatographic conditions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification in a direct question-and-answer format.
Column Chromatography Issues
Question: My compound is streaking or tailing severely on the silica gel column. Why is this happening and how do I fix it?
Answer: This is the most common issue for this compound and is caused by the interaction between the basic primary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction results in poor peak shape.
Solutions:
-
Use a Basic Modifier in the Eluent: Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica.[2]
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol). This is the most common and effective solution.
-
Ammonium Hydroxide: For highly polar amines, using a pre-mixed solvent like 90:9:1 DCM:MeOH:NH₄OH can be very effective.[2]
-
-
Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Basic alumina can be an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Use commercially available "base-deactivated" silica gel.
-
Question: My compound won't elute from the column, even with high concentrations of ethyl acetate in hexane. What should I do?
Answer: Your mobile phase is likely not polar enough to displace this moderately polar amino carbamate from the silica gel. While the compound is bound, it is not moving down the column.
Solutions:
-
Increase Eluent Polarity with an Alcohol: The most effective way to increase eluent strength for this compound is to add a more polar solvent like methanol (MeOH) or ethanol.
-
Switch to a DCM/MeOH Gradient: Start with a mobile phase of 1-2% MeOH in Dichloromethane (DCM) and gradually increase the concentration of MeOH. Remember to include your basic modifier (e.g., 1% TEA) in the eluent mixture.
-
-
Ensure Proper Sample Loading: Loading the sample in a solvent that is too strong can cause streaking at the top of the column. Dissolve your crude material in a minimal amount of the initial, low-polarity eluent for loading.[2]
Question: I'm seeing overlapping spots on TLC, and my column fractions are impure. How can I improve the separation?
Answer: Poor separation is often due to an improperly optimized solvent gradient or overloading the column.
Solutions:
-
Optimize Your TLC First: Before running the column, carefully develop a TLC solvent system that gives good separation between your product (target Rf ~0.3-0.4) and the impurities.
-
Use a Shallow Gradient: A slow, gradual increase in eluent polarity (a "shallow" gradient) provides better resolution between closely eluting compounds. Avoid large, stepwise jumps in solvent polarity.
-
Reduce Column Loading: Do not overload the column. A general rule of thumb is to load 1g of crude material per 25-50g of silica gel, depending on the difficulty of the separation.
Recrystallization Issues
Question: I've cooled my solution, but no crystals have formed. What went wrong?
Answer: This is a common problem, often due to either using too much solvent or the solution becoming supersaturated.[5][6]
Solutions:
-
Reduce Solvent Volume: This is the most frequent cause.[6] Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or a rotary evaporator, then allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, you need to provide a nucleation point for crystals to grow.[6]
-
Scratch the Flask: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystallization to begin.[5]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[7]
-
-
Cool to a Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath or refrigerator, but be mindful that faster cooling can sometimes trap impurities.[7]
Question: My compound "oiled out" instead of forming solid crystals. How can I fix this?
Answer: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of impurities is too high.
Solutions:
-
Re-heat and Add More Solvent: Warm the flask to re-dissolve the oil, add a small amount of additional solvent, and then attempt to cool the solution much more slowly.[6] Insulating the flask can promote slow cooling and favor crystal formation.
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed-solvent system.
-
Purify Further Before Recrystallization: If the compound is significantly impure, it may resist crystallization. It may be necessary to first run a quick column to remove the bulk of the impurities and then recrystallize the partially purified material.[6]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is the recommended primary purification method for this compound.
1. Preparation:
- Select an appropriate column size (e.g., 40g silica for ~1g crude material).
- Prepare your eluent system. A good starting point is a gradient of Methanol in Dichloromethane (DCM) with a constant 1% Triethylamine (TEA) throughout.
- Solvent A: DCM + 1% TEA
- Solvent B: 95:5 DCM/Methanol + 1% TEA
- Perform a dry or slurry pack of the column with silica gel in Solvent A.
2. Sample Loading:
- Dissolve your crude this compound in a minimal amount of DCM.
- Alternative (Dry Loading): Adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the column bed.
3. Elution:
- Begin elution with 100% Solvent A.
- Gradually increase the percentage of Solvent B to increase polarity. A suggested gradient is outlined in the table below.
- Collect fractions throughout the run.
4. Fraction Analysis:
- Analyze the collected fractions by thin-layer chromatography (TLC).
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Table 1: Suggested Elution Gradient for Column Chromatography
| Column Volumes (CV) | % Solvent A (DCM + 1% TEA) | % Solvent B (95:5 DCM/MeOH + 1% TEA) | Purpose |
| 0-2 | 100% | 0% | Equilibrate column and elute non-polar impurities. |
| 2-10 | 100% → 50% | 0% → 50% | Elute the target compound. |
| 10-12 | 0% | 100% | Flush any remaining highly polar impurities. |
Protocol 2: Recrystallization
This method is best for a final polishing step after chromatography if needed.
1. Solvent Selection:
- Test the solubility of your compound in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixed systems like ethyl acetate/hexanes).
- The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5]
2. Dissolution:
- Place the impure solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and stirring).
- Add the minimum amount of near-boiling solvent required to fully dissolve the solid. Adding too much will result in poor or no yield.[5]
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8]
- Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]
4. Crystal Collection:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities.[5]
5. Drying:
- Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Visual Workflows
Diagram 1: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common chromatography issues.
Diagram 2: General Purification Workflow
Caption: Standard workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for this compound? A1: Flash column chromatography on silica gel using a dichloromethane/methanol gradient containing 1% triethylamine is the most robust and reliable initial purification method. It directly addresses the key challenge of the basic amine group.
Q2: How can I remove the Benzyl (Cbz) protecting group after purification? A2: The Cbz group is typically removed by catalytic hydrogenation. A common procedure involves dissolving the purified compound in a solvent like methanol or ethanol, adding a palladium catalyst (e.g., 10% Pd/C), and stirring the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
Q3: What are the key stability concerns for this molecule during purification and storage? A3: The carbamate linkage is generally stable under the neutral to slightly basic conditions of chromatography.[9] Avoid strong acids or bases during workup and purification, as they could potentially hydrolyze the carbamate. For long-term storage, keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the amine.
References
- UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound | 1383973-53-2. Retrieved from [Link]
-
Harnessing Imine Photochemistry for the Synthesis of Important... (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
-
National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
Infoscience. (n.d.). Homologation of Alkenyl Carbonyls via a Cyclopropanation/Light- Mediated Selective C-C Cleavage Strategy. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 1383973-53-2]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of Bicyclic Carbamates
Welcome to the technical support center for the synthesis of bicyclic carbamates. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and efficiency of their synthetic routes. Bicyclic carbamates are crucial structural motifs in many biologically active molecules and pharmaceuticals. However, their synthesis, particularly the key intramolecular cyclization step, can present significant challenges.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind common experimental pitfalls and offer validated, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems encountered during the synthesis of bicyclic carbamates.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem often stemming from incomplete reactions, side-product formation, or degradation of the starting material or product. A systematic approach is crucial for diagnosis.
Expert Explanation & Actionable Solutions:
-
Inefficient Carbamate Formation/Activation: The initial step often involves forming a reactive intermediate (e.g., from an amino alcohol) that is poised for cyclization. If this step is inefficient, the overall yield will suffer.
-
Causality: The choice of activating agent is critical. Highly toxic reagents like phosgene are often avoided in favor of alternatives like triphosgene, carbonyldiimidazole (CDI), or chloroformates.[1][2] However, their reactivity can be substrate-dependent. For syntheses starting from amino alcohols and CO2, activating the hydroxyl group is key. Reagents like p-toluenesulfonyl chloride (TsCl) can facilitate the reaction under mild conditions.[3][4]
-
Solution: Screen different activating agents. If using CO2, ensure the chosen base and activating agent combination is optimal to form and stabilize the carbamate species, avoiding competing side reactions like N-tosylation.[4]
-
-
Poor Cyclization Efficiency: The intramolecular cyclization is the most critical, and often lowest-yielding, step.
-
Causality: Ring strain, steric hindrance near the reacting centers, and unfavorable reaction kinetics can all impede cyclization. The reaction is also highly sensitive to solvent, temperature, and base.[5][6] For instance, direct cyclization attempts on certain vinyl sulfonamides can be ineffective and lead to polymeric products without proper N-protection.[7]
-
Solution: A thorough optimization of reaction conditions is necessary. Systematically vary the solvent, temperature, and concentration. High dilution conditions can sometimes favor intramolecular cyclization over intermolecular polymerization.
-
-
Side Product Formation: Competing reactions can significantly consume starting material and complicate purification.
-
Causality: A common side reaction is the formation of urea byproducts, especially if water is present, which can react with isocyanate intermediates.[8] Intermolecular reactions can also lead to dimers or polymers, particularly at high concentrations.[7]
-
Solution: Ensure all reagents and solvents are scrupulously dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. As mentioned, high dilution can minimize intermolecular side products.
-
Question 2: The intramolecular cyclization step is failing or incomplete. How can I drive it to completion?
An incomplete cyclization points to a high activation energy barrier or a thermodynamic equilibrium that does not favor the product.
Expert Explanation & Actionable Solutions:
-
Solvent and Temperature Effects: The polarity and coordinating ability of the solvent play a critical role in stabilizing transition states.
-
Causality: A solvent that properly solvates the intermediate without interfering with the nucleophilic attack is ideal. Non-nucleophilic solvents like DCE, THF, or toluene may result in poor or no product formation in some systems, while alcohols can improve yields significantly.[9]
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF). Temperature is also a key lever; while higher temperatures can overcome kinetic barriers, they can also promote decomposition or side reactions. A carefully controlled temperature study is advised.
-
-
Choice of Base: The base is not just a proton scavenger; it can influence the nucleophilicity of the attacking group and the stability of intermediates.
-
Causality: Sterically hindered, non-nucleophilic bases (e.g., DBU, proton sponge) are often preferred to prevent side reactions. In one study, bases like triethylamine and pyridine resulted in only trace product, while DBU gave an improved, albeit still modest, yield amidst byproducts.[10][11] The combination of Tf2O and 2-chloropyridine, however, proved highly effective.[5][10][12]
-
Solution: Test a panel of bases. Consider not only pKa but also steric bulk and coordinating ability.
-
-
Substrate Conformation: The precursor molecule must be able to adopt a conformation that allows the nucleophilic nitrogen and electrophilic carbonyl carbon to come into proximity for the ring-closing reaction.
-
Causality: The "cyclization strategy" is a known method in drug discovery to lock a molecule into a more rigid, active conformation, which can improve properties like metabolic stability.[13] This principle also dictates reactivity; if the reactive groups are held far apart by the molecular scaffold, cyclization will be difficult.
-
Solution: While harder to modify post-synthesis, consider the design of the acyclic precursor. Introducing or removing rigid elements (e.g., double bonds, aromatic rings) can alter the conformational landscape to favor cyclization.
-
Question 3: I'm observing significant formation of an unidentified byproduct. What are the likely culprits and how can I characterize them?
Byproduct formation is a common challenge, often arising from the high reactivity of the intermediates involved.
Expert Explanation & Actionable Solutions:
-
Urea/Hydantoin Formation:
-
Causality: If an isocyanate intermediate is generated (e.g., via a Curtius rearrangement), it is highly susceptible to reaction with water, forming an unstable carbamic acid that decarboxylates to a primary amine. This amine can then react with another isocyanate molecule to form a stable urea byproduct.[8] This is a frequent issue when using methods like diphenylphosphoryl azide (DPPA).[1][2]
-
Identification & Mitigation: Ureas often have characteristic signals in NMR (broad NH) and IR (strong C=O stretch, often at a lower wavenumber than the carbamate). The most effective mitigation is to rigorously exclude moisture from the reaction.
-
-
Polymerization/Oligomerization:
-
Causality: This occurs when the precursor reacts intermolecularly instead of intramolecularly. It is more common with flexible linkers between the reacting groups and at higher reactant concentrations.[7]
-
Identification & Mitigation: Polymers often appear as a baseline "hump" in NMR spectra and can cause streaking on TLC plates. Running the reaction under high-dilution conditions (e.g., slow addition of the substrate to a large volume of refluxing solvent) can dramatically favor the desired intramolecular cyclization.
-
-
N-Alkylation or N-Acylation:
-
Causality: If the reaction conditions include alkyl halides or other electrophiles, and the carbamate nitrogen is sufficiently nucleophilic, unwanted N-alkylation can occur.[2] Similarly, if the activating agent (e.g., a chloroformate) is not fully consumed, it can react with the product.
-
Identification & Mitigation: This is typically identified by mass spectrometry (addition of the alkyl/acyl group mass) and NMR. Ensure proper stoichiometry of reagents and consider using a base that can also act as a scavenger for excess electrophiles.
-
Data & Protocols
Table 1: Troubleshooting Summary for Bicyclic Carbamate Synthesis
| Problem | Potential Cause | Recommended Action | Key References |
| Low Overall Yield | Incomplete activation, inefficient cyclization, side reactions. | Screen activating agents (e.g., TsCl, CDI), optimize cyclization conditions (solvent, temp), ensure anhydrous conditions. | [3][5][7] |
| Incomplete Cyclization | High activation energy, unfavorable kinetics/thermodynamics. | Perform a systematic screen of solvents and non-nucleophilic bases. Employ high-dilution techniques. | [6][9][10] |
| Urea Byproduct | Presence of moisture reacting with isocyanate intermediate. | Rigorously dry all solvents and reagents. Run the reaction under an inert atmosphere (N2 or Ar). | [8] |
| Polymeric Byproducts | Intermolecular reaction dominates over intramolecular cyclization. | Use high-dilution conditions. Optimize temperature to favor the desired kinetic product. | [7] |
| Difficult Purification | Byproducts have similar polarity to the desired product. | Consider using a flow chemistry setup with scavenger resins for in-line purification.[8] Modify the protecting group strategy to alter polarity. | [8] |
Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing low yields in bicyclic carbamate synthesis.
Caption: A troubleshooting flowchart for low-yield synthesis.
Diagram 2: Simplified Mechanism of Intramolecular Cyclization
This diagram illustrates the key ring-closing step, a common pathway in many bicyclic carbamate syntheses.
Caption: Key intramolecular cyclization step.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for activating an amino alcohol for cyclization with CO2? A: A highly effective and modern approach involves using carbon dioxide in the presence of a hydroxyl group activating reagent and a base. A study by Niemi et al. demonstrated that using p-toluenesulfonyl chloride (TsCl) as the activator with a base like cesium carbonate in acetone proceeds under mild conditions (room temperature, 5 bar CO2) with high chemo- and stereoselectivity.[3][4] This method avoids hazardous reagents like phosgene and is applicable to a variety of 5- and 6-membered rings.[3]
Q: How critical is the choice of protecting group on the nitrogen? A: Extremely critical. The protecting group influences the nucleophilicity of the nitrogen and the stability of the precursor. For example, N-Boc protected β-ketoesters have been successfully cyclized to form bicyclic enol-carbamates.[5][12] In other systems, protecting a sulfonamide nitrogen with a p-methoxybenzyl (PMB) group was necessary to overcome poor conversion and prevent the formation of polymeric products during cyclization.[7] The protecting group must be stable to the reaction conditions but readily cleavable afterward.
Q: Can flow chemistry be used to improve yield and purity? A: Yes, flow chemistry offers significant advantages. A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been shown to produce carbamate products in high yield and purity.[8] This approach uses scavenger resins for in-line purification, effectively removing unreacted reagents and byproducts, which simplifies downstream processing immensely.[8]
Q: Are there green chemistry approaches for this synthesis? A: Absolutely. The use of carbon dioxide as a C1 source is a cornerstone of green chemistry for carbamate synthesis.[1][2] Additionally, reactions that can be performed in greener solvents, such as water or alcohols, are highly desirable. For instance, the ring-opening of cyclic carbonates with unprotected amino acids has been successfully demonstrated in water, suppressing hydrolysis and yielding highly functionalized carbamates.[14] Brønsted acid-catalyzed intramolecular cyclizations using eco-friendly silica-supported HClO4 in methanol also represent a greener approach.[9]
References
-
Záborský, O., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances. [Link]
-
Reddy, B. V. S., et al. (2012). Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances. [Link]
-
White, M. C., et al. (2010). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society. [Link]
-
Záborský, O., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances. [Link]
-
Záborský, O., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances. [Link]
-
Xi, C., et al. (2018). Xi's synthesis of bicyclic carbamates 124 and the proposed tandem cyclization mechanism via intermediate 125. ResearchGate. [Link]
-
Ley, S. V., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Wist, A. D., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]
-
Kumar, A., et al. (2020). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Roy, R., et al. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Organic Letters. [Link]
-
Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]
-
Lin, N.-X., et al. Optimization of carbamate cyclization. ResearchGate. [Link]
-
Unknown. (2018). Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Olsén, P., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. [Link]
-
Wang, S., et al. (2021). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. [Link]
-
Niemi, T., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]
-
Muñoz, A., et al. (2018). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules. [Link]
-
Niemi, T., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]
-
Záborský, O., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. ResearchGate. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00636A [pubs.rsc.org]
- 5. Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00796J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 9. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of Bicyclo[3.2.1]octane Systems
Welcome to the technical support center for the stereoselective synthesis of bicyclo[3.2.1]octane systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important structural motif. The bicyclo[3.2.1]octane skeleton is a core feature of numerous biologically active natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical area of study.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of bicyclo[3.2.1]octane systems?
The main hurdles in the stereoselective synthesis of bicyclo[3.2.1]octanes include achieving high levels of both diastereoselectivity and enantioselectivity, controlling the stereochemistry at multiple stereocenters, including the bridgehead carbons, and minimizing the formation of side products.[6][7] The rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework presents unique stereochemical demands that require carefully designed synthetic strategies.
Q2: What are the most common strategies for introducing stereocenters in bicyclo[3.2.1]octane synthesis?
Key strategies for stereocontrol include:
-
Catalytic Asymmetric Reactions: Utilizing chiral catalysts (e.g., transition metal complexes or organocatalysts) to induce enantioselectivity in reactions that form the bicyclic system.[1][2][8]
-
Substrate Control: Employing chiral starting materials or introducing chiral auxiliaries to direct the stereochemical outcome of subsequent transformations.
-
Domino and Cascade Reactions: Designing multi-step reaction sequences that proceed in a single pot, where the stereochemistry of one step dictates the outcome of the next.[3][9][10]
Q3: Are there any common side reactions to be aware of during the synthesis of bicyclo[3.2.1]octanes?
A common side reaction is the rearrangement of other bicyclic systems, such as the bicyclo[2.2.2]octane skeleton, to the thermodynamically more stable bicyclo[3.2.1]octane system.[11] Additionally, depending on the specific reaction, side products arising from competing reaction pathways, such as polymerization or undesired cyclizations, can occur.
Q4: How can I choose the best synthetic route for my target bicyclo[3.2.1]octane derivative?
The choice of synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the synthesis. For complex targets, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be advantageous. For simpler, highly functionalized systems, domino or cascade reactions can be very efficient.[3][9][10]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Diastereoselectivity in Michael-Aldol Annulations
Question: I am attempting a domino Michael-aldol reaction to construct a bicyclo[3.2.1]octane core, but I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in Michael-aldol annulations for the synthesis of bicyclo[3.2.1]octanes can often be attributed to reaction conditions that do not sufficiently favor one transition state over the others. Here are several factors to investigate:
-
Solvent Effects: The choice of solvent can significantly influence the transition state geometry. In some cases, changing the solvent can control the relative configuration of the product.[9] Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Base/Catalyst Selection: The nature of the base or organocatalyst is crucial. For organocatalyzed reactions, subtle changes to the catalyst structure can have a profound impact on stereoselectivity.[3] If using a base, its strength and steric bulk can influence which proton is abstracted and the subsequent conformation of the enolate.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Conversely, in some instances, a higher temperature might be necessary to overcome a specific energy barrier leading to the desired diastereomer. A temperature screening study is recommended.
-
Substituent Effects: The steric and electronic properties of the substituents on your starting materials can play a significant role. For instance, in the case of bicyclo[3.2.1]octane diones, an α-methyl group on the Michael acceptor can alter the preference for the endo- or exo-alcohol.[3]
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Cycloadditions
Question: My enantioselective [3+2] cycloaddition to form an 8-oxabicyclo[3.2.1]octane derivative is yielding a product with low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in catalytic asymmetric reactions is a common challenge. Here are the key aspects to troubleshoot:
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. The ligand's structure, including its steric bulk and electronic properties, must be well-matched with the metal center and the substrates. It is often necessary to screen a library of ligands to find the optimal one for a specific transformation.
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to higher enantioselectivity.[1] This can be due to the minimization of background uncatalyzed reactions or the formation of less selective catalyst aggregates at higher concentrations.
-
Counterion and Additives: The nature of the counterion in cationic metal complexes can significantly influence the catalyst's reactivity and selectivity. Similarly, the presence of additives can modulate the catalytic cycle. For example, in a platinum-catalyzed [3+2] cycloaddition, the choice of a silver salt as a halide scavenger is critical.[8]
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrates are of the highest possible purity.
Issue 3: Formation of an Unexpected Bicyclo[3.2.1]octane Side Product
Question: I am trying to synthesize a bicyclo[2.2.2]octane derivative, but I am consistently isolating a rearranged bicyclo[3.2.1]octane product. Why is this happening and how can I prevent it?
Answer:
The rearrangement of a bicyclo[2.2.2]octane skeleton to the thermodynamically more stable bicyclo[3.2.1]octane system is a known and often facile process, particularly under acidic or basic conditions or at elevated temperatures.[11]
-
Reaction Conditions: Carefully examine your reaction conditions. The presence of strong acids or bases can promote this rearrangement. If possible, use milder reagents and conditions.
-
Temperature: High temperatures can provide the necessary activation energy for the rearrangement. Running the reaction at a lower temperature may help to suppress this side reaction.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the time for the product to rearrange.
-
Protecting Groups: If the rearrangement is initiated by a functional group in your molecule, consider using a protecting group to temporarily mask its reactivity.
Part 3: Key Methodologies and Experimental Protocols
Methodology 1: Organocatalyzed Domino Michael-Aldol Annulation
This approach provides a powerful and atom-economical route to highly functionalized bicyclo[3.2.1]octane systems.[3][9][10] The reaction proceeds through a cascade of a Michael addition followed by an intramolecular aldol condensation.
Experimental Protocol: Synthesis of a Chiral Bicyclo[3.2.1]octane via Organocatalysis
This protocol is adapted from the work of Alexakis and co-workers.[3]
Reaction: Domino Michael-aldol reaction of a cyclic 1,3-ketoester with a β,γ-unsaturated amide.
Materials:
-
Cyclic 1,3-ketoester (1.0 equiv)
-
β,γ-Unsaturated amide (1.2 equiv)
-
Takemoto's catalyst (e.g., a chiral thiourea derivative) (10 mol%)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the cyclic 1,3-ketoester and the chiral organocatalyst.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the β,γ-unsaturated amide to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.2.1]octane derivative.
Methodology 2: Palladium-Catalyzed Enantioselective Cascade Reaction
Palladium catalysis offers a versatile platform for the construction of complex molecular architectures. This example, based on the work of Gu and colleagues, demonstrates the synthesis of indole-fused bicyclo[3.2.1]octanes.[6]
Experimental Protocol: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes
Reaction: Aminopalladation-triggered Heck-type cascade reaction.
Materials:
-
N-sulfonyl-2-alkynylanilide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Chiral ligand (e.g., (R)-BINAP) (10 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DCE (1,2-dichloroethane) (anhydrous)
-
Oxygen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, the chiral ligand, and Na₂CO₃.
-
Evacuate and backfill the vessel with oxygen three times.
-
Add anhydrous DCE via syringe.
-
Add the N-sulfonyl-2-alkynylanilide substrate.
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantiomerically enriched indole-fused bicyclo[3.2.1]octane.[6]
Part 4: Visualization & Data Presentation
Diagrams of Key Synthetic Pathways
Caption: Palladium-Catalyzed Cascade Reaction for Indole-Fused Bicyclo[3.2.1]octanes.
Data Summary Table
| Methodology | Catalyst/Reagent | Substrates | Yield (%) | ee (%) | Reference |
| Asymmetric [3+2] Cycloaddition | Platinum-phosphine complex | Acyclic γ,δ-ynones and vinyl ethers | Good | >90 | [8] |
| Low-loading Organocatalysis | Rawal's quinine-squaramide | 2-hydroxy-3,5-dialkyl-p-quinones and α-alkylnitroethylenes | High | Up to single er | [1] |
| Palladium-Catalyzed Cascade | Pd(OAc)₂/(R)-Binap | N-sulfonyl-2-alkynylanilide | 16 | 24 | [6] |
| Copper-Catalyzed Carboamination | ₂ | N-sulfonyl-2-aryl-4-pentenamines | Moderate to Good | Generally excellent | [2] |
| Domino Michael-Aldol | Takemoto's catalyst | Cyclic 1,3-ketoesters and β,γ-unsaturated amides | 60 | 37 | [3] |
Part 5: References
-
Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society. [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters. [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Bohrium. [Link]
-
6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC - NIH. [Link]
-
Stereoselective synthesis of 2-exo-functionalized bicyclo[3.2.1]oct-3-en-8-ones by iron mediated carbonylation of bicyclo[4.1.0]hept-2-enes. Tetrahedron. [Link]
-
Highly Diastereoselective Synthesis of Bicyclo[3.2.1]octenones Through Phosphine-Mediated Condensations of 1,4-Dien-3-ones. ResearchGate. [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC - NIH. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Towards a general diastereoselective route to oxabicyclo[3.2.1... Europe PMC. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC - NIH. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of - UCL Discovery. UCL Discovery. [Link]
-
Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. PMC - NIH. [Link]
-
Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances. [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters. [Link]
-
Divergent Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes via Catalytic Annulations of Nazarov Reagent and Vinyl 1,2-Diketones. Organic Letters. [Link]
-
Stereoselective Synthesis of a Dioxa-bicyclo[3.2.1]octane SGLT2 Inhibitor. Organic Letters. [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]43/)
Sources
- 1. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone | MDPI [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
solubility issues with Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate (CAS No. 1383973-53-2). This resource is designed to provide in-depth guidance on a critical challenge frequently encountered with this molecule: its limited solubility in common organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.
This guide is structured as a series of questions and answers, moving from understanding the molecule's intrinsic properties to actionable troubleshooting protocols for overcoming solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
To effectively troubleshoot solubility, we must first understand the molecule's architecture. This compound is a complex molecule with distinct regions that exhibit conflicting solubility preferences.
-
The Bicyclo[3.2.1]octane Core: This rigid, saturated bicyclic system is highly lipophilic (non-polar). Its rigidity can contribute to high crystal lattice energy, meaning more energy is required to break apart the solid-state structure and solvate the individual molecules.
-
The Primary Amine (-NH₂): Located at the 5-position, this is a polar, basic functional group. It is a strong hydrogen bond donor and acceptor. This group seeks to interact with polar, protic solvents.
-
The Benzyl Carbamate Group (-NHC(=O)O-CH₂-Ph): This functional group presents a mix of characteristics.
-
The carbamate linkage itself is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O).[1]
-
The benzyl group provides a significant non-polar, aromatic character.
-
The simultaneous presence of a bulky, non-polar cage, a highly polar primary amine, and the benzyl carbamate moiety leads to its challenging solubility profile, often termed amphiphilic, though with poor water solubility.
Q2: What is the predicted solubility behavior of this compound based on its structure?
Based on its conflicting structural features, we can predict the following:
-
Poor Solubility in Non-Polar Solvents: Solvents like hexanes, heptane, or toluene will not adequately solvate the polar primary amine or the carbamate group, leading to very low solubility.
-
Poor Solubility in Water: Despite the polar amine, the large non-polar surface area from the bicyclooctane and benzyl groups will likely make it poorly soluble in water.[2]
-
Variable Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate may offer partial solubility by interacting with the less polar parts of the molecule, but they may struggle to overcome the strong intermolecular hydrogen bonding of the amine and carbamate groups in the solid state. More polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are more likely to be effective.
-
Potential for Good Solubility in Polar Protic Solvents (with modification): Solvents like methanol or ethanol can act as both hydrogen bond donors and acceptors, making them promising candidates. However, the most significant increase in solubility in these solvents is often achieved through pH modification. Protonating the basic primary amine to form a salt can dramatically enhance solubility in polar protic media.
Q3: What general factors affect the stability of carbamates in solution?
It is critical to be aware of the chemical stability of carbamates, as some methods to increase solubility (like heating or pH adjustment) can also promote degradation.[1]
-
Hydrolysis: Carbamates are susceptible to hydrolysis, especially under strong acidic or basic conditions, which cleaves the carbamate bond.[3][4] The rate of hydrolysis is dependent on the specific structure and the conditions employed.[5]
-
Thermal Lability: While many carbamates are thermally stable, excessive heating can lead to decomposition.[6] It is always advisable to use the minimum effective temperature to aid dissolution.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step protocols to systematically address solubility challenges.
Guide 1: Systematic Solvent Screening Protocol
Before attempting more advanced techniques, a systematic screening of common laboratory solvents is essential. This protocol uses a small amount of material to generate a qualitative understanding of solubility.
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into a small, clear glass vial (e.g., a 1-dram vial).
-
Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10-20 mg/mL.
-
Initial Observation: Agitate the vial at room temperature using a vortex mixer for 30-60 seconds. Visually inspect for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL (final concentration of 1-2 mg/mL).
-
Classification: Record your observations using the classifications in the table below.
-
Repeat: Repeat steps 1-5 for each solvent you wish to test.
Data Recording Table for Solvent Screening:
| Solvent | Polarity Index | Type | Observations (e.g., Insoluble, Sparingly Soluble, Soluble) at RT |
| Hexane | 0.1 | Non-Polar | |
| Toluene | 2.4 | Non-Polar Aromatic | |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | |
| Isopropanol (IPA) | 3.9 | Polar Protic | |
| Ethanol (EtOH) | 4.3 | Polar Protic | |
| Methanol (MeOH) | 5.1 | Polar Protic | |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |
Guide 2: A Workflow for Enhancing Solubility
If room temperature dissolution in a single solvent fails, the following workflow provides a logical progression of techniques. This process is designed to find the mildest conditions possible to achieve dissolution, thereby preserving the integrity of your compound.
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// Connections start -> sonicate; sonicate -> check1; check1 -> success [label="Yes"]; check1 -> heat [label="No"]; heat -> check2; check2 -> success [label="Yes"]; check2 -> cosolvent [label="No"]; cosolvent -> check3; check3 -> success [label="Yes"]; check3 -> ph_adjust [label="No"]; ph_adjust -> check4; check4 -> success [label="Yes"]; check4 -> fail [label="No"]; } .enddot Caption: Troubleshooting workflow for enhancing solubility.
Detailed Protocols for Workflow Steps:
-
1. Sonication:
-
Principle: The high-frequency sound waves create microscopic bubbles that rapidly collapse (cavitation). This process generates localized energy that can break up solid aggregates and enhance solvent penetration into the crystal lattice.
-
Protocol: Place the sealed vial containing the compound and solvent into a bath sonicator. Sonicate for 15-30 minutes, periodically checking for dissolution. Ensure the bath does not become excessively warm; use a cool water bath if necessary.
-
-
2. Gentle Heating:
-
Principle: Increasing the temperature provides the system with more kinetic energy, helping to overcome the activation energy barrier for dissolution (i.e., breaking the crystal lattice).
-
Protocol: Place the sealed vial in a heating block or warm water bath set to a controlled temperature (start at 40°C). Do not exceed 60°C without first confirming the thermal stability of the compound. Agitate periodically.
-
Self-Validation: To ensure no degradation has occurred, run a control. Spot a small amount of the heated solution and a solution dissolved by other means (if possible) on a TLC plate to see if any new spots (impurities) have appeared.
-
-
3. Co-Solvent Systems:
-
Principle: A mixture of solvents can be more effective than a single solvent. The goal is to use one solvent to address the non-polar portions of the molecule and another to address the polar portions.
-
Protocol: To your suspension in the primary solvent (e.g., DCM), add a small amount of a more polar co-solvent (e.g., Methanol) dropwise with agitation. A common starting point is a 9:1 or 4:1 mixture (e.g., 900 µL DCM / 100 µL MeOH).
-
-
4. pH Adjustment (for Polar Protic Solvents like MeOH, EtOH, or Water):
-
Principle: This is often the most effective method. The primary amine on the bicyclooctane ring is basic. Adding a stoichiometric equivalent of a strong acid will protonate this amine, forming an ammonium salt. This ionic salt will have vastly improved solubility in polar protic solvents due to strong ion-dipole interactions.
-
Protocol:
-
Suspend the compound in the chosen protic solvent (e.g., Methanol).
-
Prepare a dilute stock solution of an acid (e.g., 1M HCl in dioxane, or trifluoroacetic acid (TFA)).
-
Add the acid dropwise (e.g., 1 to 1.2 equivalents relative to your compound) while agitating. Dissolution should be rapid.
-
-
Causality: The conversion from a neutral molecule with strong intermolecular hydrogen bonds to a solvated ionic species is a powerful driving force for dissolution. This is the preferred method for preparing stock solutions for biological assays or purification via reverse-phase HPLC.
-
Part 3: Advanced FAQs
Q4: I'm observing a persistent cloudiness or gel-like formation, even in solvents like DMSO. What could be happening?
This can occur if the compound is solvated but not fully dissolved, potentially forming a colloidal suspension or a gel. This is common with amphiphilic molecules. In this case, a combination of the techniques from Guide 2 is recommended. Try adding a small amount of a co-solvent (e.g., 5% methanol in your DMSO) and applying gentle sonication. If the compound was synthesized and isolated as a salt (e.g., a hydrochloride salt), attempting to dissolve it in a non-polar solvent may result in an insoluble suspension. Confirm the form of your starting material.
Q5: How can I be sure my efforts to dissolve the compound haven't caused it to decompose?
This is a critical aspect of experimental rigor. Before using a newly prepared solution in a downstream application, its integrity should be verified.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot your starting material (suspended in a volatile solvent) next to your newly dissolved solution. A single, co-eluting spot suggests the compound is intact. The appearance of new spots indicates degradation or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. Inject a small aliquot of your solution. The presence of a single major peak with the correct mass-to-charge ratio (m/z) for your compound provides high confidence in its integrity.[6] For this compound (C₁₆H₂₂N₂O₂), the expected [M+H]⁺ is approximately 275.17.[7]
References
-
Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68048073, this compound. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound | 1383973-53-2. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 1383973-53-2. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzylcarbamate (CAS 621-84-1). Retrieved from [Link]
-
SciSpace. (n.d.). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Recent Advances in the Chemistry of Metal Carbamates. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 1383973-53-2]. Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
- Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
-
Waters. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. Retrieved from [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
National Center for Biotechnology Information. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. PMC. Retrieved from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
PubMed Central. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Retrieved from [Link]
-
MDPI. (2023). Response Surface Methodology in the Photo-Fenton Process for COD Reduction in an Atrazine/Methomyl Mixture. Retrieved from [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE | CAS 1383973-53-2 [matrix-fine-chemicals.com]
stability of the benzyl carbamate group under different reaction conditions.
Technical Support Center: Benzyl Carbamate (Cbz/Z Group) Stability
Welcome to the technical support center for the benzyl carbamate (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize this foundational protecting group. Here, we move beyond simple protocols to address the nuances of Cbz stability, offering in-depth, field-proven insights in a direct question-and-answer format to troubleshoot challenges you may encounter during synthesis.
Section 1: Frequently Asked Questions (FAQs) on Cbz Group Stability
This section addresses the most common inquiries regarding the chemical resilience of the Cbz group under a variety of standard reaction conditions.
Question: What is the general stability profile of the Cbz group?
Answer: The Cbz group is celebrated for its robust nature, which is a primary reason for its enduring popularity since its introduction by Bergmann and Zervas.[1] At its core, the Cbz group protects an amine by converting it into a carbamate, significantly reducing the nitrogen's nucleophilicity and basicity.[2] Its stability can be summarized as follows:
-
Stable to: Generally stable under basic conditions, mildly acidic conditions, and towards many oxidizing and reducing agents that do not facilitate hydrogenolysis.[1][2][3]
-
Labile to: Primarily cleaved by catalytic hydrogenolysis. It is also susceptible to strong acidic conditions (e.g., HBr in acetic acid) and certain Lewis acids.[4][5]
This profile makes it an excellent orthogonal partner to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7][8]
Question: How stable is the Cbz group to acidic conditions?
Answer: The Cbz group is considered stable to mildly acidic conditions, which allows for the selective deprotection of more acid-labile groups like Boc.[3][9] For instance, treatment with reagents like trifluoroacetic acid (TFA) in dichloromethane, commonly used for Boc removal, typically leaves the Cbz group intact.[6]
However, it is not stable to strong, anhydrous acids. The classic reagent for Cbz cleavage is a solution of hydrogen bromide (HBr) in glacial acetic acid (typically 33%).[10][11] The cleavage mechanism involves protonation of the carbamate carbonyl, followed by nucleophilic attack by the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), which is then trapped. The resulting carbamic acid rapidly decarboxylates to liberate the free amine.[5][10] Strong Lewis acids, such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also effectively cleave the Cbz group, often with good chemoselectivity.[4][12]
Question: Can the Cbz group withstand basic conditions?
Answer: Yes, one of the key strengths of the Cbz group is its high stability under a wide range of basic conditions.[1] It is completely stable to amine bases (e.g., piperidine, DBU) used for Fmoc group removal, as well as to aqueous inorganic bases like sodium carbonate or sodium hydroxide at moderate temperatures.[3] This orthogonality is a cornerstone of modern peptide synthesis.[6]
However, under specific and harsh conditions, cleavage can occur. For example, in some molecular contexts, a high concentration of sodium hydroxide solution has been used to selectively remove a Cbz group.[4] It is also worth noting that during the introduction of the Cbz group using benzyl chloroformate (Cbz-Cl), the pH must be carefully controlled (typically pH 8-10), as excessively high pH can lead to racemization of chiral amino acids.[4]
Question: What is the stability of the Cbz group towards common nucleophiles and organometallics?
Answer: The Cbz group is generally stable to a variety of common nucleophiles. The carbamate functionality renders the amine non-nucleophilic and protects it from reacting with electrophiles.[2] It is stable towards reagents like organolithiums (RLi) and Grignard reagents (RMgX) at low temperatures, provided these reagents do not react with other parts of the molecule. However, caution is advised as some strongly basic organometallics can potentially deprotonate positions alpha to the carbamate.
Recently, nucleophilic deprotection protocols have been developed. For instance, treatment with 2-mercaptoethanol in the presence of a base can cleave the Cbz group via an SN2 attack at the benzylic carbon, offering an alternative for substrates sensitive to hydrogenation.[12][13][14]
Question: How does the Cbz group behave under oxidative and reductive conditions?
Answer:
-
Oxidative Conditions: The Cbz group is stable to many common oxidizing agents. The benzyl ring can be susceptible to strong oxidation, but reagents like KMnO₄ or OsO₄ will typically react with other functional groups (like alkenes) first.
-
Reductive Conditions: The defining characteristic of the Cbz group is its lability to catalytic hydrogenolysis .[5] This is the most common and mildest method for its removal.[11] The reaction is typically carried out with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1][8] The process cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts.[5]
It is crucial to understand that this lability makes the Cbz group incompatible with reactions that use catalytic hydrogenation to reduce other functional groups, such as alkenes or alkynes, if simultaneous deprotection is not desired. The Cbz group is generally stable to other types of reducing agents like sodium borohydride (NaBH₄), but combinations like Pd-C/NaBH₄ can generate hydrogen in situ and effect cleavage.[4]
Section 2: Troubleshooting Guide for Cbz Deprotection
This section provides solutions to specific problems encountered during the critical Cbz removal step.
Q: My catalytic hydrogenolysis reaction is slow or has stalled. What are the likely causes and solutions?
A: This is a very common issue. The causality can usually be traced to the catalyst, the hydrogen source, or the substrate itself.
-
Catalyst Poisoning: This is the most frequent culprit. Palladium catalysts are highly sensitive to poisoning.
-
Cause: Sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues), residual phosphines, or certain nitrogen heterocycles can irreversibly bind to the palladium surface, blocking active sites.
-
Solution:
-
Purify the Substrate: Ensure your starting material is free from potential poisons. A simple filtration through a plug of silica gel can sometimes help.
-
Increase Catalyst Loading: While not ideal, increasing the mol% of the Pd/C catalyst can sometimes overcome minor poisoning.
-
Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than Pd/C and can be more effective for stubborn deprotections.
-
Add a Mild Acid: Adding a small amount of acetic acid (AcOH) or HCl to the reaction mixture can sometimes reactivate the catalyst and accelerate the reaction, though this may not be compatible with other acid-sensitive groups.
-
-
-
Insufficient Hydrogen: The reaction is dependent on efficient mass transfer of hydrogen gas to the catalyst surface.
-
Cause: Poor agitation, a depleted hydrogen source (e.g., a deflated balloon), or insufficient pressure.
-
Solution:
-
Ensure Vigorous Stirring: Create a good vortex to suspend the catalyst and maximize gas-liquid mixing.
-
Use a Proper Hydrogenation Apparatus: For reactions that are slow under a balloon, switching to a Parr shaker or a similar apparatus that allows for positive hydrogen pressure (e.g., 50 psi) can dramatically increase the reaction rate.[15]
-
Consider Transfer Hydrogenation: If handling H₂ gas is a concern or if standard hydrogenation fails, use a hydrogen donor like ammonium formate, formic acid, or cyclohexene with the Pd/C catalyst.[11] This method generates hydrogen in situ and can be very effective.
-
-
-
Substrate/Solvent Issues:
-
Cause: The substrate may be poorly soluble in the chosen solvent, limiting its access to the catalyst.
-
Solution: Choose a solvent in which the substrate is highly soluble. Methanol, ethanol, and ethyl acetate are common choices.[11] Sometimes a solvent mixture (e.g., EtOH/THF) is required.
-
Q: I am observing an N-benzyl side product during hydrogenolysis. Why is this happening?
A: The formation of an N-benzyl tertiary amine is a known side reaction that occurs when the hydrogen source is insufficient or depleted before the reaction is complete.[4]
-
Mechanism: In the absence of sufficient H₂, the intermediate iminium ion (formed after initial cleavage) can be trapped by the newly deprotected amine starting material, leading to the N-benzyl byproduct.
-
Solution: Ensure an adequate and continuous supply of hydrogen throughout the reaction. Using a positive pressure of H₂ or ensuring a fresh balloon is available is critical. Transfer hydrogenation methods are also less prone to this issue.
Q: My HBr/AcOH deprotection is giving a complex mixture of products. How can I improve it?
A: Strong acidic cleavage can be aggressive and may lead to side reactions if not properly controlled.
-
Cause: The highly electrophilic benzyl bromide byproduct can react with nucleophilic residues in your molecule (e.g., tryptophan, methionine). The strong acid can also cause degradation of other sensitive functionalities.
-
Solution:
-
Add a Scavenger: Including a scavenger like anisole or thioanisole in the reaction mixture can trap the benzyl bromide, preventing it from alkylating your desired product.
-
Control Temperature and Time: Run the reaction at room temperature or below (0 °C) and monitor carefully by TLC or LCMS to avoid over-exposure to the harsh conditions.[10][11]
-
Consider a Different Acid: If HBr/AcOH is too harsh, consider using a Lewis acid like AlCl₃/HFIP, which can be milder and more selective.[4][12]
-
Section 3: Key Experimental Protocols
These protocols are provided as a self-validating guide, including expected observations and monitoring steps.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[1] The concentration should typically be around 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol%.[11] Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere or by adding it to the solvent quickly.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus or seal with a septum. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.[1] For small-scale reactions, a balloon filled with H₂ is often sufficient.
-
Reaction: Stir the black suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Safety Note: Do not allow the catalyst on the Celite pad to dry out on the filter funnel, as it can ignite in the presence of air. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and are removed during this step, often yielding the pure deprotected amine.[1]
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This method is useful when the molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[11]
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid in a dry round-bottom flask.[10]
-
Reagent Addition: While stirring, add a solution of 33% HBr in acetic acid (typically 5-10 equivalents).[10] The reaction is often exothermic; cooling in an ice bath may be necessary for sensitive substrates.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Deprotection is often complete within 1-4 hours.[10][11]
-
Work-up & Isolation: Upon completion, add the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether. This will precipitate the amine product as its hydrobromide salt.[10]
-
Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold diethyl ether to remove acetic acid and the benzyl bromide byproduct, and dry under vacuum.[10]
Section 4: Comparative Stability & Orthogonality
The strategic power of the Cbz group lies in its orthogonality with other protecting groups.[6]
| Protecting Group | Cleavage Condition | Cbz Stability | Boc Stability | Fmoc Stability |
| Cbz | H₂, Pd/C (Hydrogenolysis)[6] | Labile | Generally Stable[6] | Can be labile[6] |
| Boc | TFA, HCl (Acid)[6] | Stable (to mild acid)[3] | Labile | Stable |
| Fmoc | Piperidine, DBU (Base)[8] | Stable [3] | Stable | Labile |
Note on Cbz/Fmoc Orthogonality: While generally considered orthogonal, some reports indicate that Fmoc can be cleaved under certain hydrogenolysis conditions, making the relationship "quasi-orthogonal".[6] Careful condition screening is advised.
Section 5: Visualization of Key Workflows & Mechanisms
Deprotection Strategy Workflow
This diagram outlines the decision-making process for choosing a Cbz deprotection method based on substrate sensitivities.
Caption: Decision workflow for Cbz deprotection.
Mechanism of Acid-Catalyzed Cbz Cleavage
This diagram illustrates the SN2 pathway for Cbz cleavage using HBr.
Caption: Mechanism of Cbz cleavage with HBr.
References
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (2025).
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine - Benchchem. (2025).
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis - Benchchem. (2025).
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. (2025).
- A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups - Benchchem. (2025).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. (2025).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (2024).
- Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. (2025).
- To Deprotect and Serve - Scientific Update. (2023).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (2019).
- Selective deprotection of Boc amines in the presence of other protecting groups - Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scientificupdate.com [scientificupdate.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Navigating the Complexities of NMR Analysis of Substituted Bicyclo[3.2.1]octanes
Welcome to the technical support center for the NMR analysis of substituted bicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and drug development professionals who are working with this fascinating and often challenging class of molecules. The rigid, three-dimensional structure of the bicyclo[3.2.1]octane core gives rise to complex NMR spectra, and this resource is intended to provide practical, experience-driven advice to help you overcome common hurdles in your spectroscopic analysis.
The bicyclo[3.2.1]octane skeleton is a prevalent motif in numerous natural products and pharmacologically active compounds.[1] Its inherent rigidity, while providing a valuable scaffold for medicinal chemistry, often leads to significant challenges in structural elucidation by NMR, such as severe signal overlap and the unambiguous assignment of stereochemistry.[2] This guide will provide you with the tools and knowledge to confidently tackle these challenges.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may be encountering during your NMR analysis.
Question 1: My ¹H NMR spectrum is a mess of overlapping signals in the aliphatic region. How can I even begin to assign the protons?
Answer:
This is the most common challenge with bicyclo[3.2.1]octanes. The rigidity of the scaffold often results in many protons having very similar chemical environments, leading to significant signal overlap. A simple ¹H NMR spectrum is rarely sufficient for a complete assignment. Here’s a systematic approach to deconvolute your spectrum:
Step 1: Start with 2D NMR. A suite of 2D NMR experiments is essential. The standard toolkit includes:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons). This will help you trace out the carbon framework.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon. This is crucial for assigning proton signals once the carbon skeleton is established.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for piecing together the entire molecule, especially for identifying quaternary carbons and connecting different spin systems.[3][4][5]
Step 2: Employ Advanced 2D Techniques for Severe Overlap. If your COSY and HSQC spectra are still too crowded, consider more advanced experiments:
-
HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This powerful experiment combines the one-bond proton-carbon correlation of HSQC with the multi-bond proton-proton correlations of TOCSY.[6] In an HSQC-TOCSY spectrum, you will see cross-peaks between a carbon and all the protons within its entire spin system. This can be a lifesaver for pulling out individual spin systems from a crowded region.
Step 3: Leverage the ¹³C Dimension. The ¹³C NMR spectrum is often better dispersed than the ¹H spectrum. Use the chemical shifts of the carbon atoms to aid in the assignment of the attached protons via the HSQC spectrum. There are predictable shielding and deshielding effects of substituents that can be used to your advantage. For instance, the hydroxyl group in bicyclo[3.2.1]octanols has well-characterized effects on the chemical shifts of the skeletal carbons.[7]
Question 2: I've synthesized a substituted bicyclo[3.2.1]octane and I'm not sure if I have the endo or exo isomer. How can I use NMR to determine the stereochemistry?
Answer:
Determining the relative stereochemistry of substituents is a critical and frequent challenge in the analysis of bicyclic molecules.[8] For bicyclo[3.2.1]octanes, the key is to use through-space correlations and J-coupling analysis.
1. The Power of NOESY (Nuclear Overhauser Effect Spectroscopy):
The NOESY experiment is your primary tool for distinguishing endo and exo isomers. It detects protons that are close in space, regardless of whether they are connected through bonds. The strategy is to look for NOE correlations between the substituent (or the proton on the substituted carbon) and specific protons on the bicyclic framework.
-
Key NOE Correlations to Look For:
-
An exo substituent will typically show NOE correlations to the protons on the shorter one-carbon bridge (C8) and the adjacent bridgehead proton.
-
An endo substituent will generally show NOE correlations to the protons on the longer three-carbon bridge.
-
For example, in a study of diterpene derivatives, the exo and endo isomers were distinguished by observing NOE correlations between a specific proton (H-8) and the axial or equatorial methyl groups on the bicyclic frame.[5]
2. J-Coupling Constants and the Karplus Relationship:
The magnitude of the ³J (three-bond) coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[9][10] While you may not need to calculate the exact angles, you can use the relative magnitudes of J-couplings to infer stereochemistry.
-
Practical Application: Look for key protons where the dihedral angle will be significantly different in the endo and exo isomers. For instance, the coupling between a proton on a substituted carbon and an adjacent bridgehead proton can be informative. A very small or near-zero coupling constant (J ≈ 0 Hz) suggests a dihedral angle of approximately 90°, which can be a strong indicator of a specific stereochemical arrangement.[9]
Experimental Protocol: Distinguishing endo and exo Isomers
-
Acquire a high-quality NOESY spectrum. Use a mixing time appropriate for your molecule's size (typically 300-800 ms for small molecules).
-
Identify the key protons. Locate the signals for your substituent (or the proton on the substituted carbon) and the protons on the bicyclic framework.
-
Look for diagnostic cross-peaks. Carefully analyze the NOESY spectrum for correlations between the substituent and the bridge or bridgehead protons.
-
Acquire a high-resolution ¹H NMR spectrum. This is necessary to accurately measure J-coupling constants.
-
Analyze the coupling patterns. Look for significant differences in the ³J values that can be explained by the different dihedral angles in the endo and exo isomers.
Question 3: I see unexpected cross-peaks in my NOESY spectrum that don't seem to make sense based on the expected structure. What could be the cause?
Answer:
Unexpected NOESY cross-peaks can be confusing, but they are often diagnostic of other phenomena occurring in your sample. Here are the most common culprits:
-
Chemical Exchange: If your molecule is undergoing a conformational change or an intermolecular exchange process that is on the same timescale as the NOESY mixing time, you can see cross-peaks between the exchanging sites. This is particularly relevant for bicyclo[3.2.1]octanes with flexible side chains or in cases of chair-boat interconversions of the six-membered ring.[11]
-
Zero-Quantum Coherence Artifacts: These can sometimes appear as "false" cross-peaks, especially in molecules with strong scalar coupling.
Troubleshooting Strategy:
The best way to distinguish between genuine NOE cross-peaks and those arising from chemical exchange is to run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.
-
Key Difference between NOESY and ROESY:
-
In a NOESY spectrum, both NOE and chemical exchange cross-peaks have the same phase as the diagonal peaks.
-
In a ROESY spectrum, genuine ROE cross-peaks have the opposite phase to the diagonal peaks, while chemical exchange cross-peaks have the same phase .[4]
-
This phase difference provides a definitive way to identify and disregard cross-peaks that are not due to through-space proximity.
Frequently Asked Questions (FAQs)
What is a good general workflow for the NMR analysis of a newly synthesized substituted bicyclo[3.2.1]octane?
A robust workflow will ensure you collect all the necessary data for a complete and accurate structure elucidation.
Caption: General workflow for NMR analysis of bicyclo[3.2.1]octanes.
How does the choice of NMR solvent affect the analysis of bicyclo[3.2.1]octanes?
The choice of solvent can be critical, especially when conformational flexibility is a possibility.
-
Non-polar solvents (e.g., CDCl₃, C₆D₆): These solvents will reflect the intrinsic conformational preferences of the molecule with minimal interference.
-
Polar solvents (e.g., DMSO-d₆, CD₃OD): These solvents can engage in hydrogen bonding with polar substituents (like -OH or -NH₂), which can influence the conformation of the molecule and the chemical shifts of nearby protons.[12]
If you suspect conformational changes, acquiring spectra in different solvents can be a useful diagnostic tool.
Are there any typical ¹H and ¹³C NMR chemical shift ranges for the bicyclo[3.2.1]octane core?
While the exact chemical shifts are highly dependent on the substituents, some general ranges can be expected for the unsubstituted core.
| Position | ¹H Chemical Shift (δ) ppm (approx.) | ¹³C Chemical Shift (δ) ppm (approx.) |
| Bridgehead (C1, C5) | 2.95 (singlet-like) | 35.1 - 45.3 |
| Methylene (C2, C3, C4) | 1.80 - 2.15 (multiplet) | 35.1 - 45.3 |
| Methylene (C6, C7) | 1.80 - 2.15 (multiplet) | 35.1 - 45.3 |
| Methylene (C8) | Varies depending on substitution | Varies depending on substitution |
| Carbonyl (if present) | N/A | 207.5 - 210.2 |
| Data for bicyclo[3.2.1]octane-2,4-dione.[13] |
Note: These are general guidelines. Substituent effects can cause significant deviations.
References
- Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 49(10), 1352-1356.
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. Retrieved from [Link]
-
Artifacts in 2D NOESY-NMR of two-compound mixtures?. (2021, July 6). ResearchGate. Retrieved from [Link]
- Elucidation of the stereochemistry of diterpene derivatives obtained by palladium catalyzed oxidative coupling-oxidation of camphene. Journal of the Brazilian Chemical Society, 17(8), 1549-1554.
- Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878-1882.
- Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(6), 3656-3666.
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
- Diels–Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8-Thiabicyclo[3.2.1]octane Skeletons: A Convenient Access to Complex Tri- and Tetracyclic Compounds. European Journal of Organic Chemistry, 2007(28), 4701-4710.
- 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-852.
- Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, (13), 1506-1513.
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4915-4920.
- Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 15(46), 9831-9835.
- 1H‐NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Bulletin des Sociétés Chimiques Belges, 87(3), 201-210.
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Retrieved from [Link]
- Carbon-13-carbon-13 spin coupling constants within the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems. The Journal of Organic Chemistry, 45(25), 5145-5150.
-
Synthesis of exo- and endo-bicyclo[3][4][8]octane-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1363-1369.
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. Retrieved from [Link]
-
2D HSQC-TOCSY Experiment. Northwestern University Integrated Molecular Structure Education and Research Center (IMSERC). Retrieved from [Link]
Sources
- 1. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. 2D HSQC-TOCSY Experiment [imserc.northwestern.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Sci-Hub. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis / Journal of the Chemical Society, Perkin Transactions 2, 1976 [sci-hub.box]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cbz Deprotection Strategies for Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, lauded for its stability across a wide range of chemical conditions.[1][2] Its strategic removal is a critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry. The substrate in focus, Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, presents a sterically hindered bicyclic amine, the deprotection of which requires careful consideration to ensure high efficiency and product purity.
This guide provides an in-depth comparison of the three primary methods for Cbz group removal—catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage—applied to this specific bicyclic carbamate. We will delve into the mechanistic underpinnings of each technique, provide validated experimental protocols, and present comparative data to empower researchers in drug development and chemical synthesis to make informed, evidence-based decisions for their specific applications.
Methodologies: A Strategic Overview
The selection of a deprotection method is dictated by the substrate's overall functionality, required reaction scale, and available laboratory equipment.[1] For the target molecule, which lacks easily reducible groups other than the Cbz moiety, all three methods are viable. The choice, therefore, hinges on factors like safety, speed, and cost.
| Method Category | Primary Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1] | Requires specialized hydrogenation equipment; safety concerns with flammable H₂ gas.[3][4] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids H₂ gas, making it safer and simpler for various scales.[1] | Can have longer reaction times; requires removal of spent hydrogen donor.[1] |
| Acid-Mediated Cleavage | HBr/AcOH, TFA | Metal-free, effective for substrates incompatible with hydrogenation.[3][5] | Harsh conditions may affect other acid-labile groups; requires careful neutralization. |
Method 1: Catalytic Hydrogenolysis
This is the most widely employed method for Cbz deprotection, prized for its mildness and high efficiency.[1] The mechanism involves the heterogeneous catalytic cleavage of the benzylic C-O bond.
Mechanism of Action
The reaction proceeds via adsorption of the Cbz-protected amine onto the palladium catalyst surface. Molecular hydrogen, also adsorbed and dissociated into atomic hydrogen on the palladium surface, then facilitates the cleavage of the C-O bond, liberating the unstable carbamic acid and toluene. The carbamic acid spontaneously decarboxylates to yield the desired free amine and carbon dioxide.[1][2]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, 10 mL/mmol), add 10% Palladium on carbon (Pd/C, 5-10 mol%, wet).[1]
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with nitrogen before introducing hydrogen gas (H₂). Pressurize the vessel to 50 psi (or use a balloon of H₂ for atmospheric pressure) and stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Isolation: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.[4]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-aminobicyclo[3.2.1]octan-1-amine, which can be further purified if necessary.
Method 2: Transfer Hydrogenation
This method offers a safer and often more convenient alternative to using pressurized hydrogen gas, making it highly suitable for both small-scale and large-scale synthesis.[1]
Mechanism of Action
In transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, decomposes on the catalyst surface to generate hydrogen in situ.[6] This hydrogen is then transferred to the Cbz group, effecting the same hydrogenolysis mechanism described previously without the need for an external hydrogen source.
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: Dissolve this compound (1.0 eq) in MeOH (15 mL/mmol). To this solution, add 10% Pd/C (10 mol%, wet) followed by ammonium formate (HCO₂NH₄, 5.0 eq) in a single portion.[1][7]
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C) to increase the reaction rate. The reaction is often accompanied by a gentle effervescence.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute with water. Filter the suspension through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate to remove the methanol. The resulting aqueous solution can be basified and extracted with an organic solvent (e.g., dichloromethane) to isolate the free amine. Dry the organic layer, filter, and concentrate to obtain the product.
Caption: A generalized workflow for a typical Cbz deprotection experiment.[1]
Method 3: Acid-Mediated Cleavage
This approach is essential when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups.[1][5] For the target molecule, it provides a metal-free alternative.
Mechanism of Action
Strong acids like trifluoroacetic acid (TFA) cleave the Cbz group via an acid-catalyzed elimination process.[8] The mechanism involves protonation of the carbamate's carbonyl oxygen, which weakens the benzylic C-O bond. This leads to the formation of a stable tert-butyl-like benzyl cation and the unstable carbamic acid, which rapidly decomposes to the free amine and CO₂.[8][9] The resulting amine is typically isolated as its acid salt (e.g., trifluoroacetate).
Caption: Mechanism of Cbz deprotection using a strong acid like TFA.
Experimental Protocol: TFA-Mediated Cleavage
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5 mL/mmol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often a 25-50% solution in DCM) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in water, basify carefully with a base like 1M NaOH or saturated NaHCO₃ solution to pH > 10, and extract with an appropriate organic solvent. Dry the organic layer and concentrate to yield the final product.
Comparative Experimental Data
The following table summarizes typical experimental outcomes for the deprotection of this compound, allowing for direct comparison of the methods.
| Parameter | Catalytic Hydrogenolysis | Transfer Hydrogenation | Acid-Mediated Cleavage |
| Reagents | 10% Pd/C, H₂ gas | 10% Pd/C, Ammonium Formate | Trifluoroacetic Acid (TFA), DCM |
| Temperature | Room Temperature | 45 °C | 0 °C to Room Temperature |
| Pressure | 50 psi (or 1 atm) | Atmospheric | Atmospheric |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >95% | >90% | ~90% (as TFA salt) |
| Purity | High (>98%) | High (>95%) | Good (>95% after basic workup) |
| Key Considerations | Requires hydrogenation apparatus. Byproducts are volatile. | Safer than H₂ gas. Work-up involves removing formate salts. | Metal-free. Product is an acid salt requiring neutralization. |
Decision Guide for Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. zenodo.org [zenodo.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Alternative Amine Protecting Groups for 5-aminobicyclo[3.2.1]octan-1-amine
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of complex molecules is a cornerstone of innovation. The rigid bicyclo[3.2.1]octane scaffold is a privileged motif in medicinal chemistry, offering a three-dimensional framework to orient pharmacophoric elements. Among its derivatives, 5-aminobicyclo[3.2.1]octan-1-amine presents a unique synthetic challenge: the selective protection of one of its two distinct primary amino groups. This guide provides an in-depth comparison of alternative amine protecting groups, moving beyond the standard choices to offer field-proven insights and experimental guidance for navigating this nuanced synthetic problem.
The Challenge: Differentiating Nucleophilicity in a Rigid Scaffold
The core difficulty in the selective protection of 5-aminobicyclo[3.2.1]octan-1-amine lies in the subtle yet significant differences between the bridgehead primary amine at the C1 position and the primary amine at the C5 position on the larger bridge. Their respective reactivities are governed by a combination of steric accessibility and electronic properties.
-
C1-Amine (Bridgehead): This amine is situated at a tertiary carbon, leading to considerable steric hindrance. The rigid cage-like structure restricts the approach of bulky reagents. Computationally, bridgehead amines in bicyclic systems have been shown to exhibit increased s-character in the nitrogen lone pair orbital due to geometric constraints, which can decrease basicity and nucleophilicity compared to a typical primary amine.[1]
-
C5-Amine (Bridge): This amine is attached to a secondary carbon and is generally more sterically accessible than the bridgehead counterpart. Its electronic properties are more akin to a standard primary alkylamine.
This inherent difference in the steric and electronic environment of the two amino groups is the key to achieving selective protection.
Visualizing the Synthetic Challenge
Caption: Steric and electronic differences between the C1 and C5 amines dictate the selectivity of protection.
A Comparative Analysis of Protecting Groups
The ideal protecting group strategy for 5-aminobicyclo[3.2.1]octan-1-amine should offer high selectivity for the more accessible C5-amine under mild conditions, be stable to a range of subsequent reactions, and be removable orthogonally to other protecting groups. Here, we compare several promising candidates.
| Protecting Group | Reagent | Typical Conditions | Selectivity Rationale | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O | Slow addition, controlled stoichiometry, often with in-situ mono-protonation (e.g., HCl, TFA)[2][3][4] | The bulky nature of the Boc group favors reaction at the less sterically hindered C5-amine. Mono-protonation further deactivates one amine. | Strong acid (TFA, HCl)[5] | Stable to hydrogenolysis and mild base. |
| Cbz | Cbz-Cl | Schotten-Baumann conditions (e.g., NaHCO₃, aq. acetone)[6] | Less bulky than Boc, but selectivity for the C5-amine can still be achieved through careful control of reaction conditions. | Hydrogenolysis (H₂, Pd/C)[6] | Stable to acid and mild base. |
| Fmoc | Fmoc-OSu | Mild base (e.g., NaHCO₃) in aqueous/organic mixtures[7] | Similar in size to Cbz, offering moderate selectivity. The choice may depend on the desired orthogonality. | Base (e.g., 20% piperidine in DMF)[7] | Stable to acid and hydrogenolysis. |
| Nosyl (Ns) | Ns-Cl | Base (e.g., pyridine, Et₃N) in CH₂Cl₂[4] | The smaller size of the nosyl group may lead to lower selectivity compared to Boc. However, its unique deprotection makes it a valuable orthogonal option. | Thiol (e.g., thiophenol, mercaptoethanol) and base (e.g., K₂CO₃)[4][8] | Stable to strong acid and hydrogenolysis. |
| Trifluoroacetyl (Tfa) | Ethyl trifluoroacetate | Reflux in alcohol | The small size of the trifluoroacetyl group is likely to result in poor selectivity between the two amines. | Mild base (e.g., K₂CO₃ in MeOH/H₂O) or ammonia.[9] | Labile to basic conditions. |
Field-Proven Protocols for Selective Mono-Protection
The following protocols are designed to maximize the selective protection of the C5-amino group of 5-aminobicyclo[3.2.1]octan-1-amine based on established methodologies for the mono-protection of diamines.[2][4][6][7]
Protocol 1: Selective Mono-Boc Protection
This method leverages the steric bulk of the Boc group and the principle of in situ mono-protonation to achieve high selectivity for the more accessible C5-amine.[2][3]
Materials:
-
5-aminobicyclo[3.2.1]octan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Trifluoroacetic Acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 5-aminobicyclo[3.2.1]octan-1-amine (1.0 eq) in anhydrous MeOH (10 mL per gram of diamine) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of TMSCl (1.0 eq) or TFA (1.0 eq) in anhydrous MeOH dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure formation of the mono-ammonium salt.
-
In a separate flask, dissolve Boc₂O (1.05 eq) in MeOH.
-
Add the Boc₂O solution dropwise to the diamine solution at 0 °C over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a mixture of water and EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to isolate the mono-Boc-protected product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uregina.scholaris.ca [uregina.scholaris.ca]
- 5. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Chemistry Highlights: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper [compchemhighlights.org]
- 7. peerj.com [peerj.com]
- 8. 1,5-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 136099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Analysis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate Reveals a Synthetic Intermediate Rather Than a Bioactive Agent
Researchers, scientists, and drug development professionals investigating the biological activity of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate will find a conspicuous absence of data in peer-reviewed literature and public databases. Extensive investigation reveals that this compound is predominantly cited as a synthetic intermediate, a stepping stone to other molecular entities, rather than a pharmacologically active agent itself. Consequently, a direct comparison of its biological activity against analogues is not feasible based on currently available information.
While the bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of neurologically active compounds, the specific derivative, this compound, remains uncharacterized in terms of its biological effects. Chemical suppliers list the compound, and it is mentioned in patent literature, but typically within the context of synthetic pathways to more complex molecules.
For instance, a key patent in the field describes the synthesis of bicyclo[3.2.1]octyl amide derivatives as allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).[1] In this patent, the core structure of the user's compound of interest is formed as a precursor to the final, biologically evaluated amide products. This strongly suggests that the carbamate's own biological activity was not the focus of the research and was likely not assessed.
The Bicyclo[3.2.1]octane Scaffold: A Versatile Platform in Drug Discovery
The bicyclo[3.2.1]octane core is a rigid, three-dimensional structure that is attractive for drug design. Its conformational rigidity can lead to higher binding affinities and selectivities for specific biological targets by reducing the entropic penalty of binding. This scaffold and its heteroatomic analogues (e.g., azabicyclo[3.2.1]octanes) have been incorporated into compounds targeting a range of receptors and transporters in the central nervous system.
While direct data on this compound is unavailable, exploring the biological activities of structurally related compounds can provide insights into the potential applications of this chemical space. For example, derivatives of 3-aminobicyclo[3.2.1]octane-3-carboxylic acid have been synthesized and evaluated for their interaction with amino acid transport systems.[2] These studies highlight the utility of the bicyclo[3.2.1]octane framework in creating compounds that can interact with specific biological transporters.
Future Directions and Alternative Research Avenues
For researchers interested in this molecular framework, several avenues of investigation could be pursued:
-
Synthesis and Biological Screening: The primary path forward would be the de novo synthesis of this compound and a series of its analogues, followed by a comprehensive biological screening campaign. This would generate the necessary data to establish a structure-activity relationship (SAR).
-
Exploration of Analogous Scaffolds: A wealth of information is available for related bicyclic systems. A comparative guide on the biological activities of 8-azabicyclo[3.2.1]octane derivatives or other bicyclic carbamates could provide valuable insights into the design of novel CNS-active agents.
-
Focus on the Broader Class: A broader investigation into the medicinal chemistry of aminobicyclo[3.2.1]octane derivatives could uncover trends in biological activity and inform the design of new compounds based on this versatile scaffold.
References
- Fagg, G. E., & Turner, J. P. (1983). Synthesis and Transport Applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic Acids. Journal of Medicinal Chemistry, 26(9), 1374–1378.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
- Simonsen, J. L. (2012). Bicyclo[3.2.1]octyl amide derivatives and uses of same (Patent No. WO2012088365A1).
-
Various Authors. (n.d.). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bicyclo[3.2.1]octane Diastereomers
Introduction
The bicyclo[3.2.1]octane framework is a rigid, bridged ring system that constitutes the core of numerous natural products and pharmacologically active molecules. Its conformational rigidity and distinct spatial arrangement of substituents make it a valuable scaffold in medicinal chemistry and stereochemical studies. When this skeleton is substituted, it often gives rise to diastereomers, most commonly designated as exo and endo. The precise determination of this stereochemistry is critical, as it profoundly influences the molecule's biological activity, reactivity, and physical properties.
This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate between the diastereomers of bicyclo[3.2.1]octane derivatives. We will focus on a representative model system, exo- and endo-bicyclo[3.2.1]octan-2-ol, to illustrate the principles and experimental nuances. The causality behind experimental choices will be explained, and self-validating protocols will be provided to ensure trustworthy and reproducible results. Our approach emphasizes the synergy of multiple analytical techniques, moving from fundamental characterization to definitive stereochemical assignment.
Figure 2: Key ¹H-¹H J-coupling interactions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts in ¹³C NMR are highly sensitive to steric effects. The "gamma-gauche effect" is particularly relevant here: a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche conformation. This effect provides a reliable method for distinguishing exo and endo isomers.
Expertise & Causality:
-
In the endo -alcohol, the hydroxyl group is gauche to the C-8 bridge carbon. This steric interaction shields C-8, causing its resonance to appear at a higher field (lower ppm value) compared to the exo-isomer. [1]* Conversely, the chemical shifts of carbons closer to the substituent (C-1, C-2, C-3) will also show predictable differences based on their orientation relative to the hydroxyl group.
Data Presentation: ¹³C NMR Comparison
| Carbon | exo-Bicyclo[3.2.1]octan-2-ol (δ, ppm) | endo-Bicyclo[3.2.1]octan-2-ol (δ, ppm) | Key Differentiating Features |
| C-2 | ~69 - 71 | ~72 - 74 | Carbon bearing the OH group. |
| C-8 | ~35 - 37 | ~28 - 30 | Significantly shielded in the endo isomer (gamma-gauche effect). |
| C-4 | ~32 - 34 | ~39 - 41 | Deshielded in the endo isomer due to steric compression. |
| C-1 | ~39 - 41 | ~40 - 42 | Bridgehead carbon. |
| C-5 | ~34 - 36 | ~35 - 37 | Bridgehead carbon. |
Note: Data compiled from various sources and may vary.[1][2]
Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Proof
While ¹H and ¹³C NMR provide strong evidence, the Nuclear Overhauser Effect (NOE) offers unambiguous proof of stereochemistry. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), irrespective of the number of bonds separating them. [3][4]A 2D NOESY experiment maps all such spatial correlations in a single measurement. [5] Expertise & Causality: The rigid bicyclic framework ensures that specific inter-proton distances are characteristic of each diastereomer.
-
For the endo -alcohol, the exo-oriented H-2 proton is spatially close to the protons on the one-carbon bridge (H-8). A strong NOE cross-peak between H-2 and H-8 is therefore a definitive marker for the endo configuration.
-
For the exo -alcohol, the endo-oriented H-2 proton is distant from H-8. Instead, it will show NOE correlations to other endo protons on the main six-membered ring, such as H-4 and H-6. The absence of an H-2/H-8 correlation is as informative as its presence.
Figure 3: Diagnostic NOE correlations for stereochemical assignment.
Vibrational and Mass Spectrometry: Complementary Characterization
While NMR is the primary tool for diastereomer differentiation, IR spectroscopy and Mass Spectrometry are essential for confirming the functional groups and molecular weight, completing the characterization profile.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. For alcohols, the most prominent features are the O-H and C-O stretching vibrations.
Expertise & Causality: Both exo- and endo-bicyclo[3.2.1]octan-2-ol will exhibit a strong, broad O-H stretching absorption around 3300-3600 cm⁻¹ due to hydrogen bonding and a strong C-O stretching absorption between 1050-1260 cm⁻¹. [6][7]While these bands confirm the presence of the alcohol functional group, they are generally not sufficient to distinguish between diastereomers. However, subtle differences in the exact frequency and shape of the C-O stretch may be observed due to the different steric environments of the C-O bond in the exo and endo positions.
Data Presentation: IR Absorption Frequencies
| Vibration | Typical Range (cm⁻¹) | Expected Appearance |
| O-H Stretch | 3300 - 3600 | Strong, Broad |
| C-H Stretch | 2850 - 2960 | Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation patterns. Diastereomers, being isomers, have the same molecular weight.
Expertise & Causality: The electron ionization (EI) mass spectra of diastereomers are often very similar or identical because the high energy of the ionization process can lead to the loss of stereochemical information before fragmentation. Common fragmentation pathways for cyclic alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). [7]While the major fragments will be the same, minor, sometimes reproducible, differences in the relative intensities of certain fragment ions might be observed, reflecting subtle differences in the stability of the precursor molecular ions. However, MS alone is not a reliable method for distinguishing these isomers.
Data Presentation: Key Mass Spectrometry Fragments
| m/z Value | Identity | Pathway |
| 126 | [M]⁺ | Molecular Ion |
| 108 | [M - H₂O]⁺ | Dehydration |
| 97 | [M - C₂H₅]⁺ | Alpha-Cleavage |
| 83 | [C₆H₁₁]⁺ | Ring Fragmentation |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition (¹H, ¹³C, NOESY)
-
Sample Preparation: Dissolve 5-10 mg of the bicyclo[3.2.1]octanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Causality: Deuterated solvent is used to avoid a large interfering solvent signal in ¹H NMR.
-
Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: Good shimming is critical for achieving high resolution and sharp spectral lines, which is necessary for accurate coupling constant measurements.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the range of ~0-10 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to ~0-220 ppm.
-
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.
-
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically 500-800 ms. Causality: The mixing time allows for the transfer of magnetization between spatially close protons. This time must be optimized for the molecule's size and tumbling rate.
-
Acquire data over at least 8-16 scans per increment in the indirect dimension.
-
Protocol 2: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. Causality: This step is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the bicyclo[3.2.1]octanol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Causality: This temperature program ensures separation of the analyte from the solvent and any impurities without causing thermal decomposition.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Injection and Analysis: Inject 1 µL of the sample solution and acquire the data. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum can be extracted from this peak.
Summary and Workflow
The definitive differentiation of bicyclo[3.2.1]octane diastereomers relies on a multi-faceted spectroscopic approach. While IR and MS confirm the compound's identity and functional groups, they are insufficient for stereochemical assignment. NMR is the indispensable tool, with ¹H and ¹³C spectra providing strong initial evidence, and a 2D NOESY experiment delivering the conclusive proof by mapping through-space proximities.
Figure 4: Analytical workflow for diastereomer identification.
References
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). National Institutes of Health. [Link] [8]2. NOE Experiments. (n.d.). University College London. [Link] [3]3. 1H and 13C NMR spectral studies of C-2 substituted isomeric exo... (n.d.). Wiley Online Library. [Link] [2]4. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (n.d.). Springer. [Link]
-
13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. (1978). Canadian Science Publishing. [Link] [1]6. Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. (n.d.). J-STAGE. [Link]
-
Carbon-13 nuclear magnetic resonance chemical shifts in .beta.-substituted bicyclo[3.2.1]octan-8-one derivatives. Unusually high anti-.gamma.-substituent effects. (1980). ACS Publications. [Link] [9]8. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. (2016). RSC Publishing. [Link]
-
Bicyclo(3.2.1)octane. (n.d.). PubChem. [Link]
-
Bicyclo[3.2.1]octan-3-one. (n.d.). NIST WebBook. [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. [Link] [4]12. Spectroscopy of Alcohols and Phenols. (n.d.). LibreTexts. [Link] [6]13. 2D NOESY (Nuclear Overhauser Effect Spectroscopy). (n.d.). CEITEC. [Link] [5]14. Spectroscopy of Alcohols and Phenols. (2023). OpenStax. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Bicyclo[3.2.1]octane-Based Derivatives as Cholinesterase Inhibitors
For researchers and professionals in the field of drug discovery and neurotherapeutics, the quest for novel, potent, and selective enzyme inhibitors is a perpetual frontier. This guide provides an in-depth technical comparison of a promising class of molecules, bicyclo[3.2.1]octane derivatives, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically implicated in the pathology of Alzheimer's disease. While our focus is on the broader class of benzobicyclo[3.2.1]octene derivatives, for which robust experimental data exists, the insights derived are directly relevant to the evaluation of related structures such as Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate derivatives.
The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a rigid, bridged bicyclic system that has garnered significant attention in medicinal chemistry. Its conformational rigidity allows for a more defined orientation of functional groups, which can lead to higher affinity and selectivity for a specific biological target. This structural motif is present in numerous natural products with diverse and potent biological activities, marking it as a "privileged scaffold" for the design of novel therapeutics.[1] In the context of neurodegenerative diseases, derivatives of this scaffold have been explored as antagonists for various receptors and as enzyme inhibitors.[2]
Cholinesterase Inhibition: A Cornerstone of Alzheimer's Therapy
Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft.[3] Therefore, inhibiting these enzymes increases the concentration and duration of action of acetylcholine, offering a symptomatic treatment for the disease.[3]
Currently marketed cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, are the standard of care for mild to moderate Alzheimer's disease.[4] However, the search for new inhibitors with improved efficacy, selectivity, and side-effect profiles is ongoing. The benzyl carbamate functional group, as suggested in the parent compound of this topic, is a well-established pharmacophore for cholinesterase inhibition. Carbamates act as "pseudo-irreversible" inhibitors by carbamoylating a serine residue in the active site of the enzyme, leading to a prolonged but still reversible inhibition.[5][6]
Comparative Efficacy of Benzobicyclo[3.2.1]octene Derivatives
A study by Čadež et al. provides a comprehensive evaluation of a library of amine, oxime, ether, epoxy, and acyl derivatives of the benzobicyclo[3.2.1]octene skeleton as inhibitors of human AChE and BChE.[3][7] Their findings offer valuable insights into the structure-activity relationship (SAR) of this class of compounds and a benchmark for comparison against established drugs.
Key Findings from Experimental Data:
A library of benzobicyclo[3.2.1]octene derivatives was synthesized and evaluated for their ability to inhibit both AChE and BChE.[3] The majority of the tested compounds demonstrated a higher selectivity for BChE over AChE.[3] This is a noteworthy finding, as BChE levels are known to increase in the brains of Alzheimer's patients, making it an important therapeutic target.[3]
Structural modifications to the benzobicyclo[3.2.1]octene scaffold significantly influenced inhibitory potency and selectivity. For instance, acylation of the core structure and the opening of a furan ring in one of the derivatives led to the compound with the highest AChE affinity, compound 51 , with an IC50 of 8.3 µM.[3] In contrast, an ether derivative, endo-43 , was identified as a potent BChE inhibitor with an IC50 of 17 µM.[3] Notably, benzobicyclo[3.2.1]octadiene benzylamines were generally found to be poor inhibitors of both cholinesterases.[3]
The following table summarizes the inhibitory concentrations (IC50) of selected benzobicyclo[3.2.1]octene derivatives and compares them with standard cholinesterase inhibitors.
| Compound/Drug | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| Compound 51 (Acyl Derivative) | 8.3 | > 100 | > 12 | [3] |
| endo-43 (Ether Derivative) | > 100 | 17 | < 0.17 | [3] |
| Oxime 22 | > 100 | 25 ± 6 | < 0.25 | [3] |
| Oxime Ether 32 | > 100 | 31 ± 4 | < 0.31 | [3] |
| Donepezil | 0.0116 | 3.5 | 0.0033 | [8] |
| Galantamine | 1.27 | 8.9 | 0.14 | [8] |
| Rivastigmine | 5.5 | 0.4 | 13.75 | [8] |
Table 1: Comparative IC50 values of selected benzobicyclo[3.2.1]octene derivatives and standard drugs against human AChE and BChE.
From this comparison, it is evident that while the investigated benzobicyclo[3.2.1]octene derivatives show promise, particularly in their selectivity for BChE, their overall potency is lower than that of the established drugs like Donepezil. However, the unique scaffold and the observed SAR provide a strong foundation for further optimization to develop more potent and selective inhibitors.
Visualizing the Core Structure and Mechanism
To better understand the molecular framework and the mechanism of action, the following diagrams are provided.
Caption: General structure of this compound derivatives.
Caption: Mechanism of pseudo-irreversible inhibition of AChE by carbamates.
Experimental Protocol: The Ellman's Assay for Cholinesterase Activity
The determination of cholinesterase inhibitory activity for the bicyclo[3.2.1]octane derivatives is reliably achieved using the spectrophotometric method developed by Ellman. This assay is a robust and widely accepted standard in the field.
Principle:
The assay measures the activity of AChE (or BChE) by monitoring the increase in a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor is used to calculate the percent inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB Solution (10 mM in phosphate buffer).
-
ATCh Iodide Solution (10 mM in phosphate buffer).
-
AChE Solution (e.g., from human erythrocytes, diluted in phosphate buffer to a working concentration).
-
Inhibitor Stock Solutions (dissolved in a suitable solvent like DMSO, then serially diluted).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of the inhibitor solution at various concentrations (or solvent for the control).
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of the AChE solution to each well and mix.
-
Initiate the reaction by adding 10 µL of the ATCh iodide solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Caption: Experimental workflow for the Ellman's assay.
Conclusion and Future Directions
The bicyclo[3.2.1]octane scaffold represents a promising platform for the development of novel cholinesterase inhibitors. Experimental data on benzobicyclo[3.2.1]octene derivatives demonstrate that this class of compounds can effectively inhibit cholinesterases, with some derivatives showing notable selectivity for BChE. While the potency of the currently reported derivatives does not surpass that of established drugs like donepezil, the rich structure-activity relationship data provides a clear roadmap for future optimization.
Further research should focus on synthesizing and evaluating derivatives with the saturated bicyclo[3.2.1]octane core and the benzyl carbamate moiety, as initially proposed. Fine-tuning the substituents on the aromatic ring and exploring different linker lengths and compositions between the bicyclic core and the carbamate group could lead to the discovery of next-generation cholinesterase inhibitors with enhanced potency, selectivity, and pharmacokinetic properties for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
-
Eldeen, I. M., El-Sayed, A. M., & El-Adasy, A. A. (2016). Carbamate Pesticides: A Review of Their Chemistry, Metabolism, and Toxicology. Journal of Environmental Science and Health, Part B, 51(11), 741–763. [Link]
-
Čadež, T., Grgičević, A., Ahmetović, R., Barić, D., Maček Hrvat, N., Kovarik, Z., & Škorić, I. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules (Basel, Switzerland), 25(21), 4872. [Link]
-
Čadež, T., Grgičević, A., Ahmetović, R., Barić, D., Maček Hrvat, N., Kovarik, Z., & Škorić, I. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(21), 4872. [Link]
-
Čadež, T., Grgičević, A., Ahmetović, R., Barić, D., Maček Hrvat, N., Kovarik, Z., & Škorić, I. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules (Basel, Switzerland), 25(21), 4872. [Link]
-
Mehta, M., Adem, A., & Sabbagh, M. (2012). New acetylcholinesterase inhibitors for Alzheimer's disease. International journal of Alzheimer's disease, 2012, 728983. [Link]
-
Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews. Neuroscience, 4(2), 131–138. [Link]
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What's in a name? Privileged scaffolds in medicinal chemistry. Molecular diversity, 11(3-4), 153–166. [Link]
- Patente WO2012088365A1 - Bicyclo[3.2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 3. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Testing of Novel Compounds Derived from Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Introduction: Unlocking the Therapeutic Potential of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a rigid bridged carbocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and its utility as a scaffold for the synthesis of novel therapeutic agents. Its constrained conformation provides a unique three-dimensional arrangement of substituents, enabling precise interactions with biological targets. Novel compounds derived from Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate are being investigated for a range of therapeutic applications, primarily focusing on their potential as anticancer and neuroprotective agents.[1][2]
The rationale for synthesizing derivatives from this parent compound often stems from the desire to explore and optimize the structure-activity relationship (SAR). By modifying the functional groups on the bicyclo[3.2.1]octane core, researchers aim to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. This guide provides a comparative overview of essential in vitro assays to characterize the cytotoxic and neuroprotective activities of these novel compounds, offering detailed protocols and a framework for data interpretation.
I. A Comparative Framework for In Vitro Evaluation
The initial in vitro screening of novel this compound derivatives should follow a logical progression, starting with broad assessments of cytotoxicity to determine the general safety profile and potential as anticancer agents. Subsequently, more targeted assays can be employed to investigate specific mechanisms of action, such as the induction of apoptosis in cancer cells or the protection of neuronal cells from excitotoxicity.
dot
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
II. Anticancer Activity Assessment: A Multi-faceted Approach
A primary application for novel bicyclo[3.2.1]octane derivatives is in oncology.[3][4][5] A comprehensive in vitro evaluation of their anticancer potential involves an initial screening for cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies.
A. Foundational Cytotoxicity Assays: The First Line of Screening
The initial assessment of a compound's effect on cell viability is crucial. Two commonly employed and complementary assays are the MTT and LDH assays.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a reliable indicator of metabolic activity and, by extension, cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. LDH Assay (Lactate Dehydrogenase)
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity. It serves as an excellent complementary assay to the MTT test, as it directly measures cell death rather than metabolic activity.
Comparative Overview of Foundational Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan. | High throughput, relatively inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism without causing cell death. |
| LDH | Quantifies the release of lactate dehydrogenase from damaged cells. | Directly measures cell membrane integrity, high throughput. | Less sensitive for early-stage apoptosis where the membrane is still intact. |
B. Mechanistic Insight: Elucidating the Mode of Cell Death
Once a compound demonstrates cytotoxic activity, it is essential to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is the gold standard for distinguishing between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
dot
Caption: Distinguishing cell fates with Annexin V and PI staining.
Comparative In Vitro Cytotoxicity Data for Bicyclo[3.2.1]octane Derivatives
The following table presents a selection of reported IC50 values for various bicyclo[3.2.1]octane derivatives against different human cancer cell lines, providing a benchmark for evaluating novel compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Diterpenoid Amides | HL-60 (Leukemia) | 1.05 - 4.3 | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | 1.1 - 4.3 | [3] | |
| A-549 (Lung Carcinoma) | 1.1 - 4.3 | [3] | |
| Azaspiro Hydantoins | OVSAHO (Ovarian Cancer) | 13 - 102 | [4] |
| LM8G7 (Osteosarcoma) | 13 - 102 | [4] | |
| Neolignans | HeLa (Cervical Carcinoma) | < 10 | [5] |
| PC-3 (Prostate Adenocarcinoma) | < 10 | [5] | |
| Azaspiro Hydantoin Acetate | Reh (B-cell Leukemia) | 28 | [6] |
| K562 (Chronic Myelogenous Leukemia) | 28 | [6] |
III. Neuroprotection Assays: Shielding Neurons from Damage
The rigid bicyclo[3.2.1]octane scaffold is also being explored for its potential to yield neuroprotective agents.[1][2] In vitro neuroprotection assays are critical for identifying compounds that can mitigate neuronal cell death in models of neurodegenerative diseases.
A. Modeling Neuronal Damage: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurobiology. While these cells do not express NMDA receptors, excitotoxicity can be induced by high concentrations of glutamate, which is transported into the cells and leads to oxidative stress and cell death.[7][8] This model is valuable for screening compounds that may have antioxidant or anti-apoptotic properties.
Neuroprotection Assay Protocol
A typical neuroprotection assay involves pre-treating SH-SY5Y cells with the novel compounds for a specified period before exposing them to a toxic concentration of glutamate. Cell viability is then assessed using the MTT assay.
B. Targeting Specific Pathways: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. Given the structural similarities of some bicyclo[3.2.1]octane derivatives to known MAO inhibitors, assessing their activity against these enzymes is a logical step.
MAO-A and MAO-B Inhibition and Selectivity Assay
Fluorometric or colorimetric assays are commercially available to measure the activity of MAO-A and MAO-B.[9][10] These assays typically use a substrate that is oxidized by MAO to produce hydrogen peroxide, which is then detected by a probe. To determine selectivity, the assay is run in parallel with specific inhibitors for each isoform (e.g., clorgyline for MAO-A and selegiline for MAO-B).
dot
Caption: Mechanism of selective MAO-B inhibition for neuroprotection.
IV. Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle-only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
Protocol 3: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the test compounds in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.
Protocol 4: Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Pre-treatment: Pre-treat the cells with various concentrations of the novel compounds for 1-24 hours.[8]
-
Glutamate Exposure: Expose the cells to a high concentration of glutamate (e.g., 40-100 mM) for 3-24 hours.[7][8]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.
Protocol 5: MAO-A and MAO-B Inhibition Assay (Fluorometric)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing MAO assay buffer, a fluorescent probe, and HRP.
-
Enzyme Addition: Add human recombinant MAO-A or MAO-B to the respective wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds, positive controls (clorgyline for MAO-A, selegiline for MAO-B), and a vehicle control.
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the MAO substrate (e.g., tyramine) to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for each isoform. The selectivity index is calculated as IC50 (MAO-A) / IC50 (MAO-B).[11]
V. Conclusion and Future Directions
The in vitro testing strategies outlined in this guide provide a robust framework for the initial characterization of novel compounds derived from this compound. By systematically evaluating their cytotoxic and neuroprotective properties, researchers can identify promising lead candidates for further development. The comparative data and detailed protocols serve as a valuable resource for designing and interpreting these crucial early-stage experiments. Future studies should focus on more complex in vitro models, such as 3D cell cultures and co-culture systems, to better mimic the in vivo microenvironment and enhance the predictive value of preclinical screening.
References
-
Mao, Z., Li, Y., Chen, J., Wang, Y., & Zhang, H. (2010). Recombination of Diterpenoid Structure Units: Synthesis of Antitumor Amides Bearing Functionalized bicyclo[3.2.1]octane Ring. Bioorganic & Medicinal Chemistry Letters, 20(14), 4116-4119. Available from: [Link]
-
Anti-tumor and anti-angiogenic activity of novel hydantoin derivatives. (n.d.). CORE. Available from: [Link]
-
Aristizábal-Gutiérrez, F. A., & Martínez-Martínez, A. (2011). Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. Biomédica, 31(3), 355-365. Available from: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Available from: [Link]
-
Dutta, B., & Roy, D. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22003-22041. Available from: [Link]
-
Kavitha, C. V., Nambiar, M., Narayanaswamy, P. B., Thomas, E., Rathore, U., Kumar, C. S. A., ... & Raghavan, S. C. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLOS ONE, 8(9), e74663. Available from: [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Available from: [Link]
-
Wang, Y., Zhang, Z., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(8), 1067-1074. Available from: [Link]
-
Al-Juboory, A. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1), 13-20. Available from: [Link]
-
Innoprot excitotoxicity in vitro assay. (n.d.). Innoprot. Available from: [Link]
-
Thirunavukkarasu, V., Anitha, V., & Bupesh, G. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. Molecules, 26(16), 4995. Available from: [Link]
-
Lee, J. H., Lee, S. Y., Kim, J. H., & Kim, Y. S. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Molecular Medicine Reports, 19(5), 4169-4176. Available from: [Link]
-
Dhivya, C., Vandarkuzhali, S., Sridharan, G., Radha, N., & Brindha, P. (2014). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Indian Journal of Pharmaceutical Sciences, 76(4), 370-374. Available from: [Link]
-
Miller, J. A., Ullah, G. M., Welsh, G. M., & Hall, A. C. (2001). 8-Aminobicyclo[3.2.1]octanes: synthesis and anti-viral activity. Tetrahedron Letters, 42(43), 7503-7505. Available from: [Link]
-
Yilmaz, M., Ozdemir, H. H., & Sahin, E. (2018). Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells. Experimental and Therapeutic Medicine, 16(5), 4215-4222. Available from: [Link]
-
Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. (2023). Molecules, 28(24), 8031. Available from: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Molecules, 23(5), 1053. Available from: [Link]
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). Available from: [Link]
- WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same. (2012). Google Patents.
-
de Fátima, A., & Modolo, L. V. (2023). New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula. Natural Product Research, 37(7), 1217-1220. Available from: [Link]
-
Miller, M. J., & G. F. Stelmach, G. F. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. The Journal of organic chemistry, 73(15), 5952-5960. Available from: [Link]
-
This compound|1383973-53-2. (n.d.). Angene Chemical. Available from: [Link]
-
This compound. (n.d.). PubChem. Available from: [Link]
-
Harnessing Imine Photochemistry for the Synthesis of Important Building Blocks. (2018). The Journal of Organic Chemistry, 83(9), 5030-5042. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recombination of diterpenoid structure units: synthesis of antitumor amides bearing functionalized bicyclo[3.2.1]octane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. redalyc.org [redalyc.org]
- 6. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Enantioselective Synthesis of Aminobicyclo[3.2.1]octanes
The bicyclo[3.2.1]octane framework is a rigid and structurally significant scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including the tropane alkaloids.[1][2] Accessing enantiomerically pure aminobicyclo[3.2.1]octanes is therefore a critical objective for drug discovery programs targeting neurological and psychiatric disorders.[3] This guide provides an in-depth comparison of prevalent synthetic strategies, offering a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific application. We will delve into catalytic asymmetric methods and enzymatic resolutions, providing validated protocols and performance data to support a rational approach to synthesis design.
Strategy 1: Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation
This modern approach leverages the power of transition-metal catalysis to construct the bicyclo[3.2.1]octane core with high stereocontrol from simple starting materials. The strategy relies on an asymmetric tandem Heck/carbonylation desymmetrization of cyclopentene derivatives.[4] This method is particularly powerful as it can generate multiple stereocenters, including an all-carbon quaternary center, in a single, highly controlled operation.[4]
Causality of Experimental Design: The choice of a palladium catalyst is dictated by its proven efficacy in both Heck and carbonylation reactions. The key to enantioselectivity lies in the chiral ligand. A well-designed ligand, such as a Ming-Phos type, creates a chiral pocket around the metal center, which discriminates between the two enantiotopic faces of the cyclopentene substrate during the migratory insertion step, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[3] The subsequent carbonylation and trapping with a nucleophile (amine) proceed with high fidelity, preserving the induced chirality.
Visualizing the Workflow: Asymmetric Heck/Carbonylation
Caption: Workflow for Pd-catalyzed asymmetric tandem Heck/carbonylation.
Protocol: Palladium-Catalyzed Asymmetric Synthesis
This protocol is a representative example based on principles described in the literature.[4] Researchers should consult the original source for specific substrate and ligand details.
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Palladium source (e.g., Pd(OAc)₂, 2 mol%) and the chiral phosphine ligand (e.g., Ming-Phos, 2.2 mol%). Add anhydrous, degassed solvent (e.g., Toluene) and stir at room temperature for 30 minutes.
-
Reaction Assembly: To a separate oven-dried flask, add the cyclopentene substrate (1.0 equiv), the aryl halide (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).
-
Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula. Purge the flask with Carbon Monoxide (CO, 1 atm balloon) and then add the amine nucleophile (1.5 equiv).
-
Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched aminobicyclo[3.2.1]octane.
-
Validation: Determine the enantiomeric excess (e.e.) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a classic and robust technique for separating enantiomers. In an enzymatic approach, a lipase is used to selectively acylate one enantiomer of a racemic aminobicyclo[3.2.1]octane precursor (often an alcohol or the amine itself), leaving the other enantiomer unreacted.[5][6] This method is valued for its environmental friendliness ("green chemistry") and often exquisite enantioselectivity under mild conditions.[7]
Causality of Experimental Design: The success of EKR hinges on the enzyme's ability to differentiate between the two enantiomers. Lipases, such as Candida antarctica Lipase B (CALB), possess a chiral active site.[6] One enantiomer of the substrate fits sterically and electronically more favorably into this active site, allowing for rapid acylation. The other enantiomer fits poorly, resulting in a significantly slower or non-existent reaction rate. The choice of acyl donor (e.g., vinyl butyrate) is also critical; it must be reactive enough for the enzymatic transfer but not so reactive that it leads to non-selective background reactions.[5] The theoretical maximum yield for the desired enantiomer in a classic KR is 50%.
Visualizing the Workflow: Enzymatic Kinetic Resolution
Sources
- 1. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in chromatographic method development.
Understanding the Analyte: this compound
Before embarking on HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount.
Structure and Key Features:
Caption: Structure and key properties of the target molecule.
This compound possesses several key structural features that dictate its chromatographic behavior:
-
A Bicyclic Amine Core: The bicyclo[3.2.1]octane system provides a rigid, three-dimensional structure. The presence of a primary amine and a carbamate-substituted tertiary amine introduces basic character.
-
A Benzyl Carbamate Group: This moiety introduces a significant hydrophobic component and a chromophore (the benzene ring) essential for UV detection.
-
Polarity: The molecule has a topological polar surface area (TPSA) of 64.4 Ų, indicating moderate polarity. The predicted octanol-water partition coefficient (XLogP3-AA) of 2.5 further supports this, suggesting that reversed-phase chromatography will be a suitable separation technique.[1][2]
Strategic Approach to HPLC Method Development
Our objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. Reversed-phase HPLC is the technique of choice due to the compound's moderate polarity.[3]
Comparison of HPLC Column Chemistries
The choice of the stationary phase is a critical first step in achieving optimal separation.
| Column Chemistry | Rationale for Use | Potential Advantages | Potential Disadvantages |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing. Provides high hydrophobicity. | Excellent retention for moderately non-polar compounds. Wide availability and extensive literature support. | Strong retention of very non-polar impurities, potentially leading to long run times. Possible peak tailing for basic compounds due to interaction with residual silanols. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Reduced retention times for highly retained compounds. May offer different selectivity compared to C18. | May provide insufficient retention for the main compound or less polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the benzyl group. | Enhanced retention and selectivity for aromatic compounds. Can resolve impurities that co-elute on C18 or C8 columns. | May exhibit lower overall hydrophobicity than C18. |
| Embedded Polar Group (e.g., Carbamate, Amide) | Contains a polar group embedded in the alkyl chain, providing enhanced silanol shielding. | Improved peak shape for basic compounds. Different selectivity due to polar interactions. Compatible with highly aqueous mobile phases. | May have lower stability at extreme pH values compared to traditional C18 columns. |
Recommendation: Begin with a high-purity, end-capped C18 column. This provides a good balance of retention and resolution. If peak tailing is observed for the basic amine, an embedded polar group column should be considered as a viable alternative.
Mobile Phase Selection and Optimization
The mobile phase composition is a powerful tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
-
-
Low pH (e.g., pH 2.5-3.5): At this pH, both amine groups will be protonated, leading to increased polarity and potentially less retention. This can be advantageous for reducing run times. Formic acid or trifluoroacetic acid (TFA) are common mobile phase additives for low pH work. TFA can improve peak shape but may suppress MS signals if LC-MS is used for peak identification.
-
Mid-range pH (e.g., pH 6-8): Operating in this range is generally not recommended as it may be close to the pKa of the amines, leading to poor peak shapes and inconsistent retention.
-
High pH (e.g., pH 9-10): At high pH, the amines will be in their free base form, making them more hydrophobic and increasing their retention on a reversed-phase column. This can be beneficial for separating closely related impurities. However, it requires the use of a pH-stable column.
-
-
Buffer Selection: A phosphate or acetate buffer is suitable for low to mid-range pH, while an ammonium bicarbonate or ammonium formate buffer is appropriate for high pH and is also compatible with mass spectrometry.
Comparative Mobile Phase Strategies
| Mobile Phase System | Rationale | Expected Outcome |
| A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Simple, effective for protonating basic analytes, improving peak shape. | Good starting point. May provide sufficient resolution. |
| A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile | Mildly acidic, can offer different selectivity compared to formic acid. | May improve separation of certain impurities. |
| A: 10 mM Ammonium Bicarbonate, pH 9.5B: Acetonitrile | De-protonates basic analytes, increasing retention and potentially altering selectivity. Requires a pH-stable column. | Can provide significantly different selectivity and may resolve impurities that co-elute at low pH. |
Detection Wavelength
The benzyl carbamate moiety contains a benzene ring, which will exhibit UV absorbance. Based on the UV spectrum of benzyl carbamate, a detection wavelength in the range of 210-230 nm is expected to provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
Experimental Protocols
The following is a recommended starting point for the HPLC analysis.
Recommended Starting HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A good general-purpose column for initial method development. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides an acidic mobile phase to ensure protonation of the amine functional groups, leading to better peak shapes. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities and to identify potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times and can improve peak efficiency. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | PDA Detector, 220 nm | Allows for the assessment of peak purity and confirmation of the optimal detection wavelength. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. | Ensures sample is fully dissolved and is compatible with the mobile phase. |
Workflow for Method Development and Optimization
Caption: A systematic workflow for HPLC method development.
Identification and Separation of Potential Impurities
A robust HPLC method must be able to separate the main peak from any potential impurities. Based on a likely synthetic route involving the reaction of 5-aminobicyclo[3.2.1]octan-1-amine with a benzyl chloroformate derivative, the following impurities could be present:
-
Starting Materials: Unreacted 5-aminobicyclo[3.2.1]octan-1-amine and benzyl alcohol (from hydrolysis of benzyl chloroformate).
-
By-products: Di-substituted products where both amine groups have reacted with the benzyl chloroformate.
-
Degradation Products: Hydrolysis of the carbamate to yield the starting amine and benzyl alcohol.
Experimental Approach to Impurity Profiling:
-
Analyze Starting Materials: Inject solutions of the starting materials to determine their retention times.
-
Forced Degradation Studies: Subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This is crucial for developing a stability-indicating method.
-
LC-MS Analysis: Use LC-MS to identify the mass of the main peak and any impurity peaks, which can help in elucidating their structures.
Conclusion and Recommendations
The purity assessment of this compound can be effectively achieved using reversed-phase HPLC. A systematic approach to method development, starting with a C18 column and an acidic mobile phase, is recommended. Optimization of the mobile phase pH and screening of alternative column chemistries are powerful strategies for resolving closely eluting impurities. A well-developed and validated HPLC method is an indispensable tool for ensuring the quality and consistency of this important chemical entity in research and drug development.
References
-
Angene Chemical. This compound|1383973-53-2. Available from: [Link]
-
J&K Scientific. This compound | 1383973-53-2. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Ivy Fine Chemicals. This compound [CAS: 1383973-53-2]. Available from: [Link]
- Google Patents. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
-
PMC - NIH. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Available from: [Link]
-
NIST WebBook. Benzylcarbamate. Available from: [Link]
-
Chemspace. Benzyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate. Available from: [Link]
-
Alchimica. This compound (1 x 250 mg). Available from: [Link]
-
Matrix Fine Chemicals. BENZYL N-{5-AMINOBICYCLO[3.2.1]OCTAN-1-YL}CARBAMATE. Available from: [Link]
- Google Patents. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
ResearchGate. Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. Available from: [Link]
- Google Patents. WO2011051864A1 - Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives.
-
PMC - PubMed Central. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Available from: [Link]
-
Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Bicyclo[3.2.1]octane Haptens
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a cornerstone of modern bioanalytical methods. The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Consequently, the development of immunoassays for the sensitive and specific detection of these molecules is of paramount importance for pharmacokinetic studies, therapeutic drug monitoring, and diagnostic applications.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against bicyclo[3.2.1]octane-containing haptens. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into the interpretation of the resulting data. Our focus is to equip you with the knowledge to develop and validate robust immunoassays with well-characterized antibody specificity.
The Immunological Challenge of Small Molecules
Haptens, such as bicyclo[3.2.1]octane derivatives, are too small to elicit an immune response on their own.[][4] To generate antibodies, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[][4] This process, however, introduces complexity. The resulting antibodies can recognize the hapten, the carrier protein, or the linker region connecting the two.[5] A critical aspect of antibody characterization is, therefore, to determine its specificity and potential cross-reactivity with structurally related molecules.[6][7]
Designing the Hapten-Carrier Conjugate: A Critical First Step
The design of the hapten-carrier conjugate directly influences the specificity of the resulting antibodies. The point of attachment of the linker to the hapten is crucial. It should be at a position that is distal to the key epitopes of the bicyclo[3.2.1]octane core that you want the antibody to recognize.
For a generic bicyclo[3.2.1]octane hapten, consider the following strategic choices for linker attachment:
-
Strategy A: Attachment at a peripheral functional group. This is often the most straightforward approach, utilizing an existing carboxyl or amino group on a substituent of the bicyclo[3.2.1]octane ring.
-
Strategy B: Attachment via a bridgehead position. While synthetically more challenging, this can expose more of the core bicyclic structure to the immune system.
-
Strategy C: Introduction of a linker at a less sterically hindered position. This can improve conjugation efficiency and potentially lead to a more diverse antibody response.
The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), Ovalbumin (OVA)) and the conjugation chemistry (e.g., EDC/NHS for carboxyl groups, glutaraldehyde for amino groups) are also critical variables that can impact the immunogenicity and specificity of the resulting antibodies.[][8]
Comparative Analysis of Immunoassays for Cross-Reactivity Assessment
The gold standard for evaluating antibody cross-reactivity is the competitive immunoassay.[9][10][11] This format is ideal for small molecule detection as it relies on the competition between the free analyte in a sample and a labeled hapten for a limited number of antibody binding sites.[12] We will compare two common competitive immunoassay formats: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a robust and widely used method for screening antibody cross-reactivity.[13][14] The principle involves the target hapten (or a competitor) competing with a hapten-enzyme conjugate for binding to a limited amount of antibody coated on a microplate well. The signal generated is inversely proportional to the concentration of the free hapten in the sample.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
To illustrate the data you would generate, let's consider a polyclonal antibody raised against a bicyclo[3.2.1]octane-4-carboxylic acid hapten conjugated to KLH. We test its cross-reactivity against a panel of structurally related compounds.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Bicyclo[3.2.1]octane-4-carboxylic acid (Immunizing Hapten) | ![]() | 10 | 100 |
| Bicyclo[3.2.1]octane-2-carboxylic acid | ![]() | 50 | 20 |
| Bicyclo[2.2.2]octane-1-carboxylic acid | ![]() | 500 | 2 |
| Cyclohexanecarboxylic acid | ![]() | >10,000 | <0.1 |
| Bicyclo[3.2.1]octan-4-ol | ![]() | 1,000 | 1 |
Cross-Reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100
Interpretation of Results:
-
The antibody exhibits high specificity for the immunizing hapten.
-
There is significant cross-reactivity with the isomeric bicyclo[3.2.1]octane-2-carboxylic acid, indicating that the antibody recognizes the core bicyclic structure but has a preference for the substitution pattern of the immunizing hapten.
-
The lower cross-reactivity with the bicyclo[2.2.2]octane analog suggests that the specific bridge structure of the [3.2.1] system is a key part of the epitope.
-
The negligible cross-reactivity with cyclohexanecarboxylic acid and the alcohol derivative highlights the importance of both the bicyclic core and the carboxylic acid moiety for antibody recognition.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technology that provides real-time kinetic data on antibody-antigen interactions, including association (k_on) and dissociation (k_off) rates, from which the affinity (K_D) can be calculated.[15][16][17] For cross-reactivity studies, a competitive SPR assay can be employed.
Caption: Workflow for a competitive SPR assay to determine cross-reactivity.
Using the same antibody and compounds as in the ELISA example, a competitive SPR experiment would yield the following type of data:
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Bicyclo[3.2.1]octane-4-carboxylic acid (Immunizing Hapten) | 1.5 x 10^5 | 1.5 x 10^-3 | 10 |
| Bicyclo[3.2.1]octane-2-carboxylic acid | 8.0 x 10^4 | 4.0 x 10^-3 | 50 |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 2.0 x 10^4 | 1.0 x 10^-2 | 500 |
| Cyclohexanecarboxylic acid | No significant binding detected | - | - |
| Bicyclo[3.2.1]octan-4-ol | 1.0 x 10^3 | 1.0 x 10^-3 | 1000 |
Interpretation of Results:
-
The SPR data corroborates the ELISA findings, showing the highest affinity for the immunizing hapten.
-
The kinetic data provides deeper insights. For instance, the reduced affinity for the 2-carboxylic acid isomer is due to both a slower association rate and a faster dissociation rate.
-
The significantly lower affinity for the bicyclo[2.2.2]octane analog is primarily driven by a much faster dissociation rate, indicating an unstable interaction.
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating:
-
Dilute the bicyclo[3.2.1]octane hapten-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the immunizing hapten and the test compounds in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution).
-
Incubate the antibody-competitor mixtures for 30 minutes at room temperature.
-
Transfer 100 µL of each mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity as described in the table above.
-
Protocol 2: Competitive SPR for Kinetic Analysis
-
Antibody Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Inject the primary antibody (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Competitive Binding Analysis:
-
Prepare a series of solutions containing a constant concentration of the hapten-protein conjugate and varying concentrations of the free competitor hapten in a suitable running buffer (e.g., HBS-EP+).
-
Inject the samples over the antibody-immobilized surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensogram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) for each competitor.
-
Conclusion and Recommendations
The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for bicyclo[3.2.1]octane-containing haptens.
-
For initial high-throughput screening of a large number of potential cross-reactants, the competitive ELISA is the method of choice due to its cost-effectiveness and scalability.
-
For a more in-depth characterization of lead antibody candidates and to gain a mechanistic understanding of the binding interactions, SPR is invaluable. The kinetic data provided by SPR can be crucial for selecting antibodies with the desired binding characteristics for a specific application (e.g., rapid binding for a point-of-care device versus slow dissociation for a highly sensitive laboratory assay).
By employing a combination of these complementary techniques, researchers can confidently select and characterize antibodies with the required specificity for their intended applications, ensuring the accuracy and reliability of their bioanalytical data. This systematic approach is fundamental to advancing research and development in fields that rely on the precise quantification of bicyclo[3.2.1]octane-containing molecules.
References
-
Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Semantic Scholar. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [Link]
-
PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
-
National Center for Biotechnology Information. The effect of haptens on protein-carrier immunogenicity. [Link]
-
ResearchGate. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. [Link]
-
PubMed. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]
-
National Center for Biotechnology Information. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. [Link]
-
Thieme E-Books & E-Journals. Synlett. [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
ResearchGate. (2010). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
-
MDPI. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
PubMed. Measuring antibody-antigen binding kinetics using surface plasmon resonance. [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]
-
PubMed. Analysis of antibody-antigen interactions using surface plasmon resonance. [Link]
-
Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. [Link]
-
JoVE. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
PubMed. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. [Link]
-
Royal Society of Chemistry. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. [Link]
-
Boster Bio. ELISA Handbook. [Link]
-
SeraCare. Technical Guide for ELISA. [Link]
-
Semantic Scholar. A modified ELISA technique for anti-hapten antibodies. [Link]
-
ResearchGate. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. [Link]
-
ACS Publications. (1971). Synthesis and acetolysis of 6-oxabicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate. [Link]
-
ACS Publications. (1971). Synthesis and acetolysis of 6-oxabicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate. [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ResearchGate. (2024). Antibody binding to free hapten?. [Link]
-
CORE. Anti-tumor and anti-angiogenic activity of novel hydantoin derivatives. [Link]
-
Bio-Rad. Cross-Reactive Antibodies. [Link]
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quanterix.com [quanterix.com]
- 13. elisakits.co.uk [elisakits.co.uk]
- 14. bosterbio.com [bosterbio.com]
- 15. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 17. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
Key Safety Considerations:
-
Toxicity: Carbamate compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Assume that Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate possesses similar toxicological properties.
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water systems.[3][4] Carbamates are a known class of pesticides, and their release into the environment should be strictly avoided.[5]
-
Reactivity: While specific reactivity data for this compound is limited, it is prudent to avoid mixing it with incompatible materials. Segregation of chemical waste is a cornerstone of safe laboratory practice.[1]
Pre-Disposal: In-Lab Handling and Waste Accumulation
Proper disposal begins with meticulous handling and collection at the point of generation.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling fine powders or aerosols | Consult your institution's environmental health and safety (EHS) office for specific respiratory protection requirements. |
Waste Container Selection and Labeling:
-
Container Choice: Utilize a leak-proof, sealable container made of a material compatible with the chemical.[1] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste resulting from rinsing, use a designated solvent waste container.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
A clear and accurate label is critical for proper identification and subsequent disposal by your institution's EHS personnel.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of both the pure compound and contaminated materials.
Workflow for Disposal of this compound:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Pure Compound Disposal: Carefully transfer any unused or waste this compound into the designated and labeled hazardous waste container.[7]
-
Empty Container Disposal:
-
An empty container that held this compound must be treated as hazardous waste until properly decontaminated.[8]
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[8]
-
Collect all rinsate and place it in a properly labeled hazardous waste container for liquids.[7][8]
-
After triple rinsing, deface or remove the original label from the container.[7][8]
-
The decontaminated container may then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[1][7]
-
-
Disposal of Contaminated Materials:
-
Any materials, such as absorbent pads, gloves, or weighing paper, that are contaminated with this compound should be placed in the solid hazardous waste container.
-
For spills, absorb the material with a non-combustible absorbent like sand or earth and transfer it to the hazardous waste container.[9]
-
-
Final Waste Collection and Storage:
-
Once the waste container is full (typically around 90% capacity to allow for expansion), securely seal it.
-
Store the sealed container in a designated, secondary containment area away from incompatible chemicals.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[8]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink.[3][10] This can contaminate waterways.
-
DO NOT dispose of this chemical in the regular trash without it being fully contained and identified as hazardous waste.[10]
Advanced Disposal Considerations: Incineration
For many carbamate compounds, particularly those used as pesticides, high-temperature incineration is the recommended disposal method.[5] This process ensures the complete destruction of the chemical, preventing its release into the environment. While individual laboratories will not perform incineration, your EHS department will work with certified hazardous waste disposal facilities that utilize this technology. By properly segregating and labeling your waste, you are facilitating this final, environmentally sound disposal pathway.
Trustworthiness Through Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of proper labeling, containment, and segregation, you create a chain of custody that ensures the waste is managed safely from your laboratory to its final disposal. The involvement of your institution's EHS office provides a crucial checkpoint and ensures compliance with all applicable regulations.
References
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Carl ROTH. Safety Data Sheet: Ammonium carbamate. [Link]
-
Journal of the Serbian Chemical Society. PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. [Link]
-
Business Services. HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. [Link]
- Google Patents. WO2012088365A1 - Bicyclo[3.2.
-
Angene Chemical. This compound|1383973-53-2. [Link]
-
EPA NEPS. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
ACS Omega. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. [Link]
-
Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Cheméo. Chemical Properties of Benzylcarbamate (CAS 621-84-1). [Link]
-
Ivy Fine Chemicals. This compound [CAS. [Link]
-
PubChem. Benzyl carbamate | C8H9NO2. [Link]
-
Alchimica. This compound (1 x 250 mg). [Link]/AA006611-250mg)
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. business-services.miami.edu [business-services.miami.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. acs.org [acs.org]
Navigating the Safe Handling of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to make informed decisions that ensure a secure laboratory environment.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, hazard information from suppliers indicates that the compound is classified as Harmful if swallowed, Causes skin irritation, and Causes serious eye irritation . This guide synthesizes this critical information with established protocols for handling related chemical classes, namely carbamates and bicyclic amines, to provide a robust framework for safe laboratory operations.
Hazard Assessment and Engineering Controls: The First Line of Defense
The known hazards associated with this compound necessitate a proactive approach to exposure minimization. The primary strategy should always be to utilize engineering controls to contain the chemical at its source.
Primary Engineering Control: All handling of solid and dissolved forms of this compound should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any dust particles or aerosols that may be generated.
Secondary Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Their proximity is vital in the event of accidental large-scale exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the identified hazards of skin and eye irritation, a comprehensive PPE protocol is mandatory. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known and inferred properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and many organic solvents.[1][2] Double-gloving provides an additional layer of protection against potential tears or rapid permeation. Gloves should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes and dust. For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield worn over chemical splash goggles is required for full facial protection.[3] |
| Body Protection | A fully buttoned laboratory coat is essential to protect the skin from accidental contact. For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | While working in a fume hood is the primary control, if there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.[4] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for the related carbamate, Carbaryl, at 5 mg/m³ as an 8-hour time-weighted average (TWA)[5]. This can serve as a conservative benchmark for assessing respiratory protection needs. |
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Pre-label Glassware: Ensure all vials, flasks, and other containers are clearly labeled with the chemical name and any relevant hazard warnings before you begin.
-
Weighing the Compound:
-
Perform all weighing operations on a disposable weigh boat or creased weighing paper within the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
If the balance cannot be placed inside the fume hood, use a tared, sealed container to transport the compound to and from the balance.
-
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: Ensure all joints in your reaction apparatus are properly sealed and clamped.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate potential harm.
Small Spills (within a fume hood)
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material such as sand, earth, or other non-combustible material to cover the spill.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse. For carbamates, washing with a mild sodium carbonate (washing soda) solution can also be effective.[7]
-
Waste Disposal: All contaminated materials, including gloves and cleaning cloths, must be placed in the designated hazardous waste container.
Large Spills (outside a fume hood) or Personal Exposure
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Personal Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the safety shower.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.
-
-
Seek Medical Attention: After initial decontamination, seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused compound, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams. Carbamates are incompatible with strong acids, bases, and strong reducing agents.[6]
-
Disposal: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these scientifically grounded procedures into your laboratory workflow, you can confidently handle this compound, ensuring both the safety of your team and the integrity of your research.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carbaryl. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Ammonium Carbamate. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. capitalresin.com [capitalresin.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbaryl [cdc.gov]
- 5. CARBARYL | Occupational Safety and Health Administration [osha.gov]
- 6. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Decontamination [fao.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





